IR-820
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H50ClN2NaO6S2 |
|---|---|
Peso molecular |
849.5 g/mol |
Nombre IUPAC |
sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |
Clave InChI |
RANIQVAJHXBIAY-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
IR-820 Dye: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Applications of a Versatile Near-Infrared Dye
IR-820, also known as New Indocyanine Green, is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its broad applicability in biomedical research and drug development.[1][2][3] Its favorable optical properties, improved stability compared to traditional dyes like Indocyanine Green (ICG), and biocompatibility make it a valuable tool for in vivo imaging, photothermal therapy (PTT), and as a photosensitizer.[4][5][6] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental considerations, and insights into its biological interactions.
Core Chemical and Physical Properties
This compound is a complex organic molecule with a chemical formula of C46H50ClN2NaO6S2 and a molecular weight of 849.47 g/mol .[1][7] The dye typically appears as a solid powder, with its color described as green to red-brown or brown to dark brown.[8]
Tabulated Physicochemical Properties
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Synonyms | New Indocyanine Green | [1][2][3] |
| Chemical Formula | C46H50ClN2NaO6S2 | [1][7] |
| Molecular Weight | 849.47 g/mol | [1][7] |
| Appearance | Solid powder (green to red-brown/dark brown) | [8] |
| Solubility | Soluble in DMSO and methanol. | [2][9] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |
Spectral Characteristics
The optical properties of this compound are central to its utility. Its absorption and emission spectra are in the near-infrared range, a region where biological tissues have minimal absorbance, allowing for deeper tissue penetration of light. The maximal excitation and emission wavelengths can vary depending on the solvent and its binding state, particularly with serum proteins.[10][11]
| Spectral Property | Wavelength (nm) | Conditions | References |
| Excitation Maximum (λex) | ~710 | In various solvents | [1][2][12] |
| Emission Maximum (λem) | ~820 | In various solvents | [1][2][12] |
| Absorption Peak (in water) | ~690 | Aqueous solution | [9][13] |
| Absorption Peak (in 10% FBS) | Red-shifted by ~143 nm from water | 10% Fetal Bovine Serum | [10][11] |
| Emission Peak (in water) | ~829 | Aqueous solution | [10][11] |
| Emission Peak (in 10% FBS) | ~858 | 10% Fetal Bovine Serum | [10][11] |
Chemical Structure and Synthesis
The chemical structure of this compound is that of a typical cyanine dye, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong absorption and fluorescence in the NIR region.
Experimental Protocols and Methodologies
The versatility of this compound allows for its use in a range of experimental applications. Below are detailed methodologies for its use in in vivo imaging and photothermal therapy.
In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines a general procedure for using this compound for in vivo imaging in a murine model.
-
Preparation of this compound Solution:
-
Freshly prepare a solution of this compound in a biocompatible solvent. For intravenous injection, powdered this compound can be mixed with phosphate-buffered saline (PBS) to a final concentration of 0.2 mM.[1] For other applications, concentrations may vary, for instance, a 0.5 mg/mL solution in PBS for whole-body imaging.
-
-
Animal Model:
-
Use appropriate animal models (e.g., tumor-bearing mice) as per the experimental design. Anesthetize the animal prior to injection and imaging.
-
-
Administration:
-
Inject the prepared this compound solution into the animal. A common method is intravenous tail vein injection of a volume of approximately 100-200 µL.[1]
-
-
Imaging:
-
At desired time points post-injection, perform imaging using a NIR fluorescence imaging system.
-
The excitation source should be centered around the absorption maximum of this compound (e.g., 710 nm or a 793 nm laser for serum-bound dye).[1][10]
-
Collect the emission signal using a long-pass filter that allows the detection of wavelengths in the NIR-II window (e.g., >900 nm).
-
Image acquisition parameters such as exposure time should be optimized based on the signal intensity.
-
Photothermal Therapy (PTT) Protocol
This protocol provides a framework for conducting PTT using this compound in a tumor model.
-
Preparation and Administration:
-
Prepare and administer this compound as described for in vivo imaging. For PTT, direct intratumoral or intramuscular injection near the tumor site is also an option. A concentration of 2 mg/mL in PBS has been used for intramuscular injection.
-
-
Laser Irradiation:
-
At a time point where this compound has maximally accumulated in the tumor (determined from imaging studies, e.g., 48 hours post-injection), irradiate the tumor region with a NIR laser.[13]
-
The laser wavelength should correspond to the absorption peak of this compound (e.g., 793 nm or 808 nm).
-
The laser power density and irradiation time are critical parameters that need to be optimized. Power densities in the range of 0.5-2 W/cm² and irradiation times of 5-10 minutes have been reported to be effective.[13]
-
-
Temperature Monitoring:
-
During irradiation, monitor the temperature of the tumor region using a thermal camera to ensure it reaches the desired therapeutic range (typically above 42°C) for hyperthermia-induced cell death.
-
-
Therapeutic Assessment:
-
Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the PTT treatment.
-
Biological Interactions and Signaling Pathways
Cellular Uptake
The mechanism of cellular uptake of this compound depends on its formulation. Free this compound is believed to enter cells via passive diffusion. When encapsulated in nanoparticles, the uptake mechanism shifts to endocytosis, which can be more efficient.
Photothermal Therapy and Apoptosis
A significant advantage of PTT with this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is preferable to necrosis, which can trigger an inflammatory response. The localized hyperthermia generated by laser-activated this compound initiates the intrinsic pathway of apoptosis.
This pathway is characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bak and Bax. These proteins form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Conclusion
This compound is a powerful and versatile near-infrared dye with significant potential in various biomedical applications. Its favorable spectral properties, enhanced stability, and proven efficacy in preclinical models for in vivo imaging and photothermal cancer therapy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for the successful design and execution of experiments utilizing this promising theranostic agent.
References
- 1. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of apoptosis and necrosis in cell death induced by nanoparticle-mediated photothermal therapy [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photodynamic Therapy Combined with Bcl-2/Bcl-xL Inhibition Increases the Noxa/Mcl-1 Ratio Independent of Usp9X and Synergistically Enhances Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathological Mechanism of Photodynamic Therapy and Photothermal Therapy Based on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IR-820 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research due to its favorable optical properties, good biocompatibility, and versatile applications. As an analog of Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, this compound exhibits similar spectral characteristics but with enhanced stability.[1][2] This guide provides a comprehensive technical overview of this compound, including its core properties, experimental protocols, and key applications in imaging and therapy.
Chemical and Physical Properties
This compound, also known as "New Indocyanine Green," is a small organic molecule.[3][4] Its chemical structure is characterized by a polymethine chain connecting two indolenine rings.[5] This structure is responsible for its strong absorption and fluorescence in the NIR region.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ | [4] |
| Molecular Weight | 849.47 g/mol | [4] |
| Appearance | Brown to dark brown solid | |
| Solubility | Soluble in DMSO and water | [3] |
Spectral and Photophysical Properties
The interaction of this compound with light is fundamental to its applications. Its absorption and emission spectra are key parameters for designing experimental setups.
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent/Condition | Reference(s) |
| Absorption Maximum (λ_abs) | ~710 nm | [3][6] | |
| ~685 nm and ~812 nm | Ultrapure Water/PBS | [7][8] | |
| Red-shifted by ~143 nm | 10% Fetal Bovine Serum (FBS) | [5] | |
| Emission Maximum (λ_em) | ~820 nm | [3][6] | |
| ~829 nm | Water | [5] | |
| ~858 nm | 10% Fetal Bovine Serum (FBS) | [5] |
Quantum Yield and Photostability
The quantum yield of a fluorophore is a measure of its fluorescence efficiency. The quantum yield of this compound is significantly enhanced in the presence of serum proteins like albumin.[5]
Table 3: Quantum Yield of this compound
| Solvent/Condition | Quantum Yield (%) | Reference(s) |
| Water | 0.313 | [5] |
| 10% Fetal Bovine Serum (FBS) | 2.521 | [5] |
This compound exhibits good photostability, particularly when dissolved in serum. No significant decrease in emission intensity was observed after continuous laser irradiation at 793 nm (20 mW/cm²) for 60 minutes.[5]
Key Applications and Experimental Protocols
This compound's unique properties make it a powerful tool for various biomedical applications, primarily in NIR-II fluorescence imaging and photothermal therapy.
NIR-II Fluorescence Imaging
While its peak emission is in the NIR-I region (700-900 nm), this compound has a broad emission spectrum that extends into the NIR-II window (1000-1700 nm).[5][7] This allows for deeper tissue penetration and higher spatial resolution imaging compared to conventional fluorescence imaging.
-
Preparation of this compound Solution:
-
Animal Administration:
-
Imaging Procedure:
-
Anesthetize the animal.
-
Use a whole-body NIR-II fluorescence imaging system equipped with a laser for excitation (e.g., 793 nm at 20 mW/cm²) and a detector sensitive to the NIR-II region.[5][9]
-
Acquire images at various time points post-injection (e.g., immediately, and at 4, 24, 48, 72, and 96 hours) to monitor biodistribution and clearance.[7][8]
-
Photothermal Therapy (PTT)
This compound can efficiently convert absorbed NIR light into heat, a property leveraged for photothermal therapy to ablate tumor cells.
-
This compound Administration:
-
Administer this compound to the tumor-bearing animal as described in the imaging protocol. A common approach is intramuscular injection of 100 µL of a 2 mg/mL this compound solution near the tumor site.[5]
-
-
Laser Irradiation:
-
Temperature Monitoring and Therapeutic Assessment:
-
Use a thermal camera to monitor the temperature change at the tumor site during irradiation. A temperature of around 55°C is considered lethal for cancer cells.[5]
-
Monitor tumor growth and animal survival in the days and weeks following the treatment.
-
Table 4: Photothermal Properties of this compound
| Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Temperature Increase | Time to Reach 55°C | Reference(s) |
| 500 µg/mL | 793 | 0.5 | Reaches 55°C | 4 minutes | [5] |
| 500 µg/mL | 793 | 1.5 | Reaches >90°C | < 10 minutes | [5] |
Cellular Uptake and In Vitro Studies
Understanding the cellular interaction of this compound is crucial for optimizing its therapeutic efficacy.
-
Cell Culture:
-
Plate cells (e.g., UMUC3 human bladder cancer cells) in a suitable culture dish and allow them to adhere.[5]
-
-
Incubation with this compound:
-
Imaging:
-
Wash the cells with PBS to remove excess dye.
-
Image the cells using a fluorescence microscope equipped for NIR imaging.
-
Signaling Pathways and Mechanisms of Action
Interaction with Albumin
A key feature of this compound is its interaction with serum albumin. Upon entering the bloodstream, this compound molecules bind to albumin, which has several significant consequences:
-
Enhanced Fluorescence: Binding to albumin prevents the aggregation of this compound molecules in an aqueous environment, reducing aggregation-caused quenching and leading to a significant increase in fluorescence quantum yield.[8]
-
Improved Stability: The complex with albumin enhances the photostability of this compound.[7]
-
Favorable Pharmacokinetics: The albumin-bound this compound exhibits a longer circulation half-life, allowing for better accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for in vivo studies using this compound.
Biocompatibility and Excretion
This compound demonstrates good biocompatibility with negligible in vivo toxicity.[5] Studies have shown that intravenously injected this compound can be completely excreted from the bodies of mice through both the liver and kidneys after approximately five weeks.[5][9]
Conclusion
This compound is a promising and versatile NIR fluorescent dye with significant potential for clinical translation. Its enhanced stability compared to ICG, coupled with its excellent photothermal conversion efficiency and favorable biocompatibility, makes it an invaluable tool for researchers and drug development professionals in the fields of oncology, vascular imaging, and beyond. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various preclinical research settings.
References
- 1. Albumin-Binding Domain Conjugate for Near-Infrared Fluorescence Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Photothermal Therapy Treatment Effect under Various Laser Irradiation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of IR-820 Dye for Researchers and Drug Development Professionals
An In-depth Analysis of IR-820's Behavior in Various Solvents, Experimental Methodologies, and its Application in Inducing Apoptotic Pathways.
This technical guide provides a comprehensive overview of the solubility characteristics of the near-infrared (NIR) cyanine (B1664457) dye, this compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores the molecular pathways activated by this compound in therapeutic applications.
Core Focus: this compound Solubility Profile
The solubility of this compound is a critical parameter for its application in various research and therapeutic contexts, including photothermal therapy (PTT), bioimaging, and as a component in drug delivery systems. The following table summarizes the known quantitative and qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1] | 60 | Requires sonication and warming for optimal dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 4.5 mg/mL[2] | 60 | Sonication and heating are recommended.[2] |
| Methanol | Soluble[3] | Not Specified | Quantitative data not readily available. |
| Ethanol | ~1 mg/mL (estimated) | Not Specified | Based on the solubility of the structurally similar Indocyanine Green (ICG).[4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL (estimated) | Not Specified | Based on the solubility of the structurally similar Indocyanine Green (ICG).[4] |
| Water | Poor solubility[6] | Not Specified | A concentration of 0.5 mg/mL has been used in aqueous solutions for experimental purposes.[7] |
It is important to note that for in vivo applications, this compound is often prepared as a 0.2 mM solution in phosphate-buffered saline (PBS), indicating sufficient dispersibility at this concentration for administration.[1][8]
Experimental Protocols: Determining Dye Solubility
A standardized and rigorous protocol is essential for accurately determining the solubility of dyes like this compound. The following outlines a general experimental workflow based on the widely accepted shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
1. Materials and Equipment:
-
This compound dye
-
Selected solvents (e.g., DMSO, methanol, water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer (UV-Vis or fluorescence)
-
Analytical balance
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance or fluorescence of the standard solutions and the filtered sample solution using a spectrophotometer at the dye's maximum absorption or emission wavelength.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.
-
3. Data Analysis:
-
The solubility is typically expressed in mg/mL or g/L.
-
Perform the experiment in triplicate to ensure reproducibility.
Below is a graphical representation of this experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]
- 6. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Excitation and Emission Spectra of IR-820
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. Known for its applications in bio-imaging, photothermal therapy, and as a contrast agent, a thorough understanding of its excitation and emission characteristics is critical for its effective use. This document details its photophysical properties in various media, outlines the experimental protocols for their measurement, and illustrates key concepts and workflows.
Core Spectroscopic Properties of this compound
This compound is a versatile NIR dye with spectral properties that are highly sensitive to its environment. Its absorption and emission maxima can shift significantly depending on the solvent polarity and its association with proteins, such as serum albumin.
Data Presentation: Spectroscopic Characteristics
The following tables summarize the key quantitative data regarding the absorption and emission spectra of this compound in different environments.
Table 1: this compound Absorption and Emission Maxima in Various Solvents
| Solvent | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Reference |
| Methanol (B129727) | 820 nm | 850 nm | [1][2][3] |
| Deionized Water | 685 - 691 nm | ~829 nm | [1][4][5] |
| 10% Fetal Bovine Serum (FBS) | ~793 nm | ~858 nm | [4][6] |
| Dimethyl Sulfoxide (DMSO) | Not explicitly stated, but used as a solvent. | Not explicitly stated. | [7] |
Note: A significant hypsochromic (blue) shift is observed in the absorption spectrum when moving from methanol to water.[1] Conversely, a bathochromic (red) shift occurs in both absorption and emission when this compound is in a serum environment compared to water.[4]
Table 2: this compound Spectroscopic Properties When Complexed with Albumin and Quantum Yield
| Condition | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Quantum Yield (QY) | Reference |
| This compound alone in water | 685 nm & 812 nm | ~829 nm | 0.313% | [4][5] |
| This compound in 10% FBS | ~793 nm | ~858 nm | 2.521% | [4] |
| This compound-HSA Complex | 835 nm | Enhanced Emission | Not specified, but 21-fold increase in fluorescence reported. | [5][8] |
Note: The fluorescence of this compound is significantly enhanced upon binding to Human Serum Albumin (HSA), which is attributed to the formation of the this compound-albumin complex.[5][8] The emission spectrum is notably broad, extending from 700 nm to 1300 nm, which gives it utility in the NIR-II imaging window (1000-1700 nm).[4]
Experimental Protocols
The characterization of this compound's spectral properties involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.
Measurement of Absorption Spectra
This protocol determines the wavelengths at which this compound absorbs light.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer (e.g., Shimadzu 2550 or UV-3600 plus) is typically used.[4][5][6]
-
Sample Preparation:
-
Methodology:
-
Calibrate the spectrophotometer using a cuvette filled with the solvent of interest as a blank reference.
-
Fill a quartz cuvette with the prepared this compound solution.
-
Scan the sample across a wavelength range, typically from 400 nm to 1100 nm, to record the absorbance profile.[9]
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_max).
-
Measurement of Fluorescence Emission Spectra
This protocol identifies the wavelengths of light emitted by this compound after excitation.
-
Instrumentation: A spectrofluorometer or a custom-built photoluminescence (PL) system equipped with a NIR detector (e.g., Edinburgh Instruments FLS980, Hitachi F7000, or NIRQuest512).[5][6]
-
Sample Preparation: Samples are prepared in the same manner as for absorption measurements.
-
Methodology:
-
Place the cuvette containing the this compound solution into the sample holder of the spectrofluorometer.
-
Set the excitation wavelength. This is often set at or near the absorption maximum in the specific solvent, with common laser lines being 785 nm, 793 nm, or 808 nm.[1][4][5]
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 800 nm to 1300 nm) to collect the emitted fluorescence.
-
The wavelength corresponding to the peak of the resulting spectrum is the emission maximum.
-
Determination of Fluorescence Quantum Yield (QY)
The QY is a measure of the efficiency of the fluorescence process. It is determined using a comparative method.
-
Instrumentation: Same as for fluorescence emission measurements.
-
Reference Standard: A well-characterized fluorescent dye with a known quantum yield in a specific solvent is required. For NIR dyes like this compound, Indocyanine Green (ICG) in DMSO is a common reference.[4]
-
Methodology:
-
Prepare a series of dilute solutions of both the this compound sample and the ICG reference standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Measure the absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the reference.
-
Integrate the area under the fluorescence emission curve for both the sample and the reference.
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizations: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and principles related to the spectroscopy of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Environmental effects on the spectral properties of this compound.
Caption: Typical workflow for in vivo bio-imaging using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Quantum Yield of IR-820 in Aqueous Solutions for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescence quantum yield of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, specifically within aqueous environments. Understanding the photophysical properties of this compound is critical for its application in biomedical imaging and therapeutic interventions, where aqueous solutions are the standard. This document outlines quantitative data, experimental methodologies for its measurement, and the underlying mechanisms that govern its fluorescence efficiency.
Quantitative Data Summary: Quantum Yield of this compound
The fluorescence quantum yield (QY) of this compound is highly dependent on its solvent environment. In a purely aqueous solution, this compound exhibits a significantly low quantum yield. However, its fluorescence is substantially enhanced upon binding to serum proteins, a crucial characteristic for its in vivo applications.
| Solvent/Medium | Quantum Yield (QY) | Key Observations |
| Water | 0.313% | Low QY is attributed to aggregation-caused quenching (ACQ).[1][2] |
| 10% Fetal Bovine Serum (FBS) | 2.521% | Approximately a 7-fold increase compared to water.[1][2] Binding to serum proteins prevents aggregation.[1] |
| Comparison to ICG | Lower than ICG | This compound generally exhibits a lower quantum yield than Indocyanine Green (ICG) in aqueous solutions.[3][4][5] |
The binding of this compound to serum proteins, such as albumin, not only enhances its quantum yield but also leads to a red-shift in its absorption and emission peaks.[1][2] In water, the fluorescence emission peak is around 829 nm, which shifts to approximately 858 nm in serum.[1][2] This interaction is fundamental to its utility as an effective NIR-II fluorescence imaging agent for in vivo applications like cerebrovascular imaging and tumor visualization.[2][6]
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of this compound in an aqueous solution is typically determined using a relative method, where its photophysical properties are compared against a standard fluorescent dye with a known quantum yield.
Objective: To measure the fluorescence quantum yield of this compound in a specific solvent (e.g., water or serum) relative to a reference standard.
Materials and Equipment:
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
UV-Vis Spectrophotometer: To measure absorbance spectra.[2]
-
Cuvettes: Quartz cuvettes for absorbance and fluorescence measurements.
-
This compound Solution (Sample): this compound dissolved in the desired aqueous medium.
-
Reference Standard Solution: A fluorescent dye with a known and stable quantum yield in a specific solvent. For NIR dyes like this compound, Indocyanine Green (ICG) in dimethyl sulfoxide (B87167) (DMSO) is often used as a reference.[2]
-
Solvents: High-purity water, serum, or other relevant aqueous buffers.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the reference standard.
-
The concentration of these solutions should be adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Identify the absorbance value at the chosen excitation wavelength for both the sample and the reference.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of the this compound sample and the reference standard.
-
The excitation wavelength must be the same for both the sample and the reference.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for both the sample and the reference to obtain their total fluorescence intensities.
-
The quantum yield is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[7]
-
The subscripts "sample" and "ref" refer to the this compound solution and the reference standard, respectively.
-
-
Visualized Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in measuring and utilizing the fluorescence of this compound.
Caption: Workflow for calculating relative quantum yield.
Caption: Logical workflow for in vivo NIR-II imaging using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 7. rsc.org [rsc.org]
IR-820 Dye: A Technical Guide to its Mechanism of Action in Theranostics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in the field of cancer theranostics, a strategy that combines diagnosis and therapy. Structurally similar to the FDA-approved indocyanine green (ICG), this compound exhibits superior stability and versatile photophysical properties, making it a compelling agent for both optical imaging and light-activated therapies.[1][2][3] This document provides an in-depth analysis of the core mechanisms through which this compound exerts its therapeutic effects, focusing on its dual roles in photothermal therapy (PTT) and photodynamic therapy (PDT). We will detail its photophysical characteristics, the cellular pathways it modulates, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Photothermal and Photodynamic Effects
The primary mechanism of action for this compound is its ability to convert near-infrared light energy into two distinct therapeutic outputs: heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect). Upon excitation with NIR light, typically in the 790-810 nm range, the this compound molecule absorbs photons and transitions to an excited state. From this state, it can relax through non-radiative decay, releasing energy as heat, or it can transfer energy to molecular oxygen, generating cytotoxic ROS.
-
Photothermal Therapy (PTT): The generation of localized hyperthermia is a key therapeutic action. When this compound accumulates in tumor tissue and is irradiated with an NIR laser, the subsequent temperature increase can induce cell death. Temperatures rising to 55-60°C are sufficient to cause irreversible damage to cancer cells, leading to apoptosis or necrosis.[4][5]
-
Photodynamic Therapy (PDT): In addition to heat, this compound can generate ROS, which are highly reactive molecules that induce oxidative stress.[1][6] This oxidative damage targets various cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[6][7]
The combination of PTT and PDT creates a synergistic anti-cancer effect, enhancing the overall therapeutic efficacy.[6]
Quantitative Data
The efficacy of this compound as a theranostic agent is underpinned by its distinct photophysical and photothermal properties.
Photophysical Properties
This compound's absorption and emission characteristics are crucial for its function. Its absorption peak in the NIR window allows for deep tissue penetration of excitation light.[8][] Interestingly, its optical properties are enhanced in the presence of serum proteins like albumin, which is attributed to the formation of protein-dye complexes.[4][10][11]
| Property | Value (in Water) | Value (in 10% FBS/Serum) | Reference(s) |
| Peak Absorption (λabs) | ~670 nm | ~793 nm (red-shifted by ~143 nm) | [4][11] |
| Peak Emission (λem) | ~829 nm | ~858 nm (red-shifted by ~29 nm) | [4][11] |
| Fluorescence Quantum Yield (QY) | 0.313% | 2.521% (~7x higher) | [4][11] |
Photothermal Conversion
Upon laser irradiation, this compound solutions exhibit a significant and rapid increase in temperature. This efficiency is critical for PTT applications. The degree of heating is dependent on both the concentration of the dye and the power density of the laser.
| This compound Concentration | Laser Power Density | Temperature Increase (ΔT) | Time | Reference(s) |
| Not specified | 0.5 W/cm² (785 nm) | Reached 55 °C | 4 min | [4] |
| Not specified | 1.5 W/cm² (785 nm) | Reached >90 °C | Not specified | [4] |
| 20 µM (in PLGA NPs) | 5.3 W/cm² (808 nm) | ~6 °C | 2 min | [5][12] |
| 120 µM (in PLGA NPs) | 5.3 W/cm² (808 nm) | ~20.4 °C | 2 min | [5][12] |
| 120 µM (in PLGA NPs) | 21.2 W/cm² (808 nm) | >40 °C | 2 min | [5][12] |
In Vitro Cytotoxicity
The therapeutic effect of this compound is demonstrated by its phototoxicity upon NIR irradiation. Encapsulation of this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), often enhances biocompatibility in the dark and improves phototoxic efficacy.[8][12]
| Cell Line | Formulation | Concentration | Laser Treatment | Cell Viability | Reference(s) |
| MCF-7 | Free this compound | 65 µM | None (48h) | ~42% | [8][12] |
| MCF-7 | This compound PLGA NPs | 200 µg/mL | None (48h) | >80% | [8][12] |
| MCF-7 | Free this compound | 60 µM | 14.1 W/cm² (30s) | ~56% | [8][12] |
| MCF-7 | This compound PLGA NPs | 60 µM | 14.1 W/cm² (30s) | ~42% | [8][12] |
| SKOV-3, Dx5 | Free this compound | 5 µM | 808 nm (3 min) | Significant Inhibition | [13] |
Signaling Pathways Modulated by this compound
This compound-mediated PTT/PDT induces cell death primarily through the activation of apoptosis.[8][12] This programmed cell death is a preferred mechanism in cancer therapy as it avoids the inflammatory response associated with necrosis.[8] Additionally, related cyanine dyes have been shown to induce cell cycle arrest.
Apoptosis Induction
The combination of hyperthermia and ROS generation damages cellular structures, including mitochondria, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of caspase enzymes, which execute the cell death program.[6]
Cell Cycle Arrest
Studies on similar NIR cyanine dyes, such as IR-817, have demonstrated an ability to induce cell cycle arrest, particularly at the G0/G1 phase, by modulating the E2F/Cyclin/CDK pathway.[14][15] DNA damage induced by treatments like ionizing radiation (a different modality but a useful model) can also cause G2/M arrest.[16][17] While the specific pathway for this compound is less defined in the provided literature, it is plausible that the cellular stress and DNA damage from PDT could trigger similar cell cycle checkpoints.
Experimental Protocols & Workflows
The evaluation of this compound's therapeutic potential involves a series of standardized in vitro and in vivo experiments.
In Vitro Phototoxicity Workflow
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[8][12]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of free this compound or an this compound nanoparticle formulation (e.g., 0-200 µg/mL).[8][12] Include control groups with no treatment and laser-only treatment.
-
Incubation: Incubate the cells with the treatment for a specified period, typically 3 to 4 hours.[18]
-
Irradiation: Irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[18]
-
Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.[18]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
Apoptosis Detection
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells (e.g., 3 x 10⁴ cells/well in a 24-well plate) and treat with this compound formulation (e.g., 10 µM) followed by NIR laser irradiation as described above.[18]
-
Cell Collection: After 24 hours of incubation, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.[18]
In Vivo Photothermal Therapy
Protocol: Subcutaneous Xenograft Mouse Model
-
Tumor Implantation: Establish a subcutaneous tumor model by injecting cancer cells (e.g., bladder or breast cancer cells) into the flank of immunodeficient mice.[4][18][19]
-
Agent Administration: Once tumors reach a suitable size, intravenously or intramuscularly inject the mice with the this compound formulation (e.g., 100 µL of 2 mg/mL this compound).[4] Control groups should receive saline.
-
Accumulation: Allow the agent to accumulate at the tumor site. This is often monitored using NIR fluorescence imaging, with maximal accumulation typically observed around 24 hours post-injection.[4][18]
-
Photothermal Treatment: Irradiate the tumor area with an NIR laser (e.g., 793 nm or 810 nm) at a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[4][18] Monitor the temperature of the tumor surface using a thermal camera.[18]
-
Monitoring: Monitor tumor volume and the general health of the mice over a period of several days or weeks. Tumor growth inhibition or regression in the treatment group compared to control groups indicates therapeutic efficacy.[18]
-
Toxicology Analysis: At the end of the study, collect blood samples and major organs for blood routine examination, hepatic/renal function tests, and histological analysis to assess the biocompatibility and potential toxicity of the treatment.[4]
Conclusion
This compound is a potent theranostic agent whose mechanism of action is centered on its efficient conversion of NIR light into both heat and reactive oxygen species. This dual-modality action of photothermal and photodynamic therapy leads to significant cancer cell death, primarily through the induction of apoptosis. Its favorable photophysical properties, including deep tissue penetration and enhanced fluorescence in biological media, further support its use in imaging-guided therapy. The encapsulation of this compound into biocompatible nanoparticles can mitigate toxicity and improve therapeutic outcomes. Further research elucidating the specific molecular pathways of cell cycle arrest and optimizing delivery systems will continue to advance this compound toward clinical applications in oncology.
References
- 1. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 3. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrion-Targeted NIR Therapeutic Agent Suppresses Melanoma by Inducing Apoptosis and Cell Cycle Arrest via E2F/Cyclin/CDK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of IR-820
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of IR-820, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to the absence of a detailed, publicly available synthesis protocol, this document outlines a representative synthesis method based on established chemistry for analogous chloro-substituted cyanine dyes. The purification protocol is based on common laboratory practices for this class of compounds.
Physicochemical and Optical Properties of this compound
This compound is a water-soluble dye with strong absorption and fluorescence in the near-infrared spectrum, making it suitable for various biomedical imaging and therapeutic applications. Its properties are summarized below.
| Property | Value |
| IUPAC Name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt[1] |
| CAS Number | 172616-80-7[1][2] |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂[1][2] |
| Molecular Weight | 849.47 g/mol [1][2] |
| Appearance | Solid powder, brown to dark brown[3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol[4] |
| Purity (Commercial) | ≥98% (HPLC)[5] |
| Storage Conditions | Store at -20°C for long-term stability (months to years). For short-term (days to weeks), store at 0-4°C, dry and protected from light[1]. |
| Optical Property | Value (in Water/PBS) | Value (in 10% Fetal Bovine Serum) |
| Excitation Maximum (λex) | ~710 nm[1][6] | ~793 nm[7][8] |
| Emission Maximum (λem) | ~820-829 nm[1][6][8] | ~858 nm[7][8] |
| Molar Extinction Coefficient | Data not available | Data not available |
| Fluorescence Quantum Yield (ΦF) | 0.313%[7] | 2.521%[7] |
Representative Synthesis of this compound
The synthesis of heptamethine cyanine dyes like this compound typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a seven-carbon polymethine bridge precursor. The following protocol describes a plausible two-step synthesis.
Step 1: Synthesis of Precursor A - 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt
This precursor is the heterocyclic base of the this compound molecule. It is formed by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) and 1,4-butane sultone (1.2 equivalents).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane.
-
Heat the mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding an anti-solvent like diethyl ether or acetone.
-
Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum to yield Precursor A.
Step 2: Condensation to form this compound
This step involves the condensation of two molecules of Precursor A with one molecule of a chloro-substituted cyclohexene (B86901) linker (Precursor B).
Experimental Protocol:
-
In a round-bottom flask protected from light, dissolve Precursor A (2 equivalents) and Precursor B, 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent), in a mixture of glacial acetic acid and acetic anhydride.[7]
-
Add sodium acetate (B1210297) (3 equivalents) as a catalyst.
-
Heat the mixture to reflux (approximately 120°C) with stirring for 1-2 hours.[9]
-
Monitor the formation of the deep green dye product via UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude this compound.
-
Collect the crude solid by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted precursors.
-
Dry the crude product under vacuum before proceeding to purification.
Purification of this compound
Purification is critical to remove byproducts and unreacted starting materials. Reversed-phase chromatography is the most effective method for purifying cyanine dyes like this compound.
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Column Preparation: Select a C18 reversed-phase flash chromatography column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound solid in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects. Filter the sample through a 0.45 µm filter to remove particulates.
-
Chromatography:
-
Loading: Load the filtered sample onto the equilibrated column.
-
Elution: Elute the compound using a gradient of increasing organic solvent concentration. A typical gradient might be:
-
5% to 50% Acetonitrile (in water, with 0.1% TFA) over 10 column volumes.
-
50% to 95% Acetonitrile over 5 column volumes.
-
Hold at 95% Acetonitrile for 2 column volumes to elute highly nonpolar impurities.
-
-
Monitoring: Monitor the elution using a UV-Vis detector at the absorbance maximum of this compound (~710-820 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified this compound product as a fluffy, dark green/brown solid.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
- 3. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Heptamethine Cyanine Dyes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Navigating the Stability of IR-820 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a valuable tool in biomedical research, particularly in applications such as in vivo imaging and photothermal therapy. Its superior stability compared to its predecessor, Indocyanine Green (ICG), has driven its adoption. However, understanding the long-term stability of this compound solutions under various conditions is critical for ensuring the reproducibility and reliability of experimental results and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound solutions, including quantitative stability data, detailed experimental protocols for stability assessment, and an exploration of its degradation pathways.
Quantitative Stability Data
The stability of this compound is significantly influenced by the solvent, temperature, and exposure to light. The following table summarizes the degradation half-life of this compound in aqueous solutions under different conditions. The degradation of this compound in aqueous solutions has been shown to follow pseudo-first-order kinetics.[1]
| Solvent | Temperature (°C) | Light Condition | Degradation Half-life (hours) | Reference |
| Deionized Water | 4 | Dark | 21.6 | [1] |
| Deionized Water | 25 | Dark | 11.2 | [1] |
| Deionized Water | 37 | Dark | 6.9 | [1] |
| Deionized Water | 4 | Ambient Light | 12.5 | [1] |
| Deionized Water | 25 | Ambient Light | 5.8 | [1] |
| Deionized Water | 37 | Ambient Light | 3.2 | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Stable for at least 4 days | [2] |
| Methanol (B129727) | Not Specified | Not Specified | Stable for at least 4 days | [2] |
Note: While specific half-life data for this compound in DMSO and methanol were not found, studies indicate its stability in these solvents for at least four days. For long-term storage, this compound is recommended to be stored at -20°C in a dry, dark environment, where it is stable for at least two years.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using UV-Vis Spectrophotometry
This protocol outlines a method for determining the stability of this compound in a given solvent by monitoring its absorbance over time.
1. Materials and Equipment:
- This compound dye
- Solvent of interest (e.g., deionized water, DMSO, methanol, phosphate-buffered saline)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Cuvettes (quartz for UV range)
- Incubator or water bath for temperature control
- Light source for photostability studies (e.g., controlled fluorescent and near-UV lamps as per ICH Q1B guidelines)
- Aluminum foil for dark control samples
2. Procedure:
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.
1. Materials and Equipment:
- Same as Protocol 1
- Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
- pH meter
2. Procedure:
Degradation Pathway and Mechanisms
The primary mechanism of photodegradation for heptamethine cyanine dyes like this compound in the presence of oxygen is through a photo-oxidative pathway.[3] This process is primarily mediated by singlet oxygen (¹O₂), a reactive oxygen species.
The proposed degradation pathway involves the following steps:
-
Photoexcitation: Upon absorption of light, the this compound molecule is excited to a singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
Singlet Oxygen Generation: The triplet state this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Reaction with Singlet Oxygen: Singlet oxygen attacks the electron-rich polymethine chain of the this compound molecule.
-
Formation of Dioxetane Intermediate: This reaction leads to the formation of an unstable 1,2-dioxetane (B1211799) intermediate across a double bond in the polymethine chain.
-
Cleavage of the Polymethine Chain: The dioxetane intermediate rapidly decomposes, leading to the cleavage of the polymethine chain. This cleavage disrupts the chromophore, resulting in a loss of the characteristic NIR absorbance and fluorescence. The cleavage products are typically smaller carbonyl-containing compounds.[3]
Mass spectrometry analysis of irradiated this compound has identified several degradation products, suggesting a complex fragmentation pattern following the initial oxidative cleavage.
Visualizations
Conclusion
The long-term stability of this compound solutions is a multifaceted issue dependent on solvent choice, temperature, and light exposure. While significantly more stable than ICG, this compound is still susceptible to degradation, primarily through a photo-oxidative mechanism. For optimal stability, especially for long-term storage, it is recommended to store this compound solutions in a non-aqueous solvent like DMSO or methanol at low temperatures and protected from light. The provided experimental protocols offer a framework for researchers to systematically evaluate the stability of this compound in their specific formulations and experimental conditions, thereby ensuring the quality and reliability of their research and development efforts.
References
Unveiling the Photophysical Behavior of IR-820: A Technical Guide for Researchers in Serum vs. Aqueous Environments
For Immediate Release
This technical guide provides an in-depth analysis of the photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-820, with a comparative focus on its behavior in aqueous solutions versus serum-containing media. This document is intended for researchers, scientists, and drug development professionals leveraging this compound for applications such as in vivo imaging, photothermal therapy, and diagnostics.
Executive Summary
This compound exhibits dramatic alterations in its photophysical characteristics upon transitioning from a simple aqueous environment to a complex biological medium like serum. Key changes include a significant enhancement in fluorescence quantum yield, a notable red-shift in both absorption and emission spectra, and improved photostability. These phenomena are primarily attributed to the interaction of this compound with serum proteins, most notably albumin. This binding counteracts the dye's propensity to form non-fluorescent aggregates in water, a common issue with cyanine dyes known as aggregation-caused quenching (ACQ). The protein-bound state imposes a more rigid conformation on the this compound molecule, which minimizes non-radiative decay pathways and consequently boosts its fluorescence emission. Understanding these environment-dependent properties is critical for the effective design and interpretation of experiments utilizing this compound in biological systems.
Comparative Photophysical Properties of this compound
The photophysical parameters of this compound in water and serum are summarized below. The data clearly illustrates the profound impact of the local environment on the dye's performance.
| Photophysical Parameter | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference |
| Peak Absorption Wavelength (λabs) | ~650 - 710 nm | ~812 - 835 nm (red-shifted by ~143 nm) | [1][2] |
| Peak Emission Wavelength (λem) | ~829 nm | ~858 nm (red-shifted by ~29 nm) | [1][2] |
| Quantum Yield (Φf) | ~0.313% | ~2.521% (~7-fold higher) | [1][2] |
| Fluorescence Intensity | Low | Significantly Higher | [1][3] |
| Photostability | Moderate | Good | [1] |
The Underlying Mechanism: Serum Protein Interaction
The observed changes in the photophysical properties of this compound in serum are a direct consequence of its interaction with serum proteins. In aqueous solutions, this compound molecules have a tendency to stack together, forming H-aggregates. This aggregation leads to a blue-shift in the absorption spectrum and provides efficient pathways for non-radiative decay, thus quenching fluorescence.
In a serum environment, this compound molecules readily bind to proteins, particularly albumin. This binding is driven by hydrophobic and electrostatic interactions. The protein effectively encapsulates the dye molecule, preventing aggregation.[4][5] This sequestration into the hydrophobic pockets of albumin also restricts the torsional rotations within the polymethine chain of the cyanine dye, a major contributor to non-radiative decay.[1] The result is a more rigid and planar conformation of this compound, which favors radiative decay in the form of fluorescence, leading to a dramatic increase in the quantum yield.[1]
References
biocompatibility and toxicity of IR-820 dye
An In-depth Technical Guide to the Biocompatibility and Toxicity of IR-820 Dye
Introduction
This compound is a heptamethine cyanine (B1664457) dye recognized for its strong absorption and fluorescence in the near-infrared (NIR) spectrum, with maximal excitation and emission wavelengths around 710 nm and 820 nm, respectively.[1][2][3] Structurally similar to Indocyanine Green (ICG), the only NIR fluorescence probe approved by the FDA, this compound offers improved stability, making it a subject of extensive research.[4][5] Its unique optical properties make it a promising agent for a variety of biomedical applications, including as a blood pool contrast agent for imaging tissue injuries and tumors, and as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT).[1][5][6] As this compound progresses towards potential clinical use, a thorough understanding of its biocompatibility and toxicity is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the existing data on the subject, detailed experimental methodologies, and visual representations of key processes.
In Vitro Biocompatibility and Cytotoxicity
The inherent cytotoxicity of this compound in the absence of light (dark toxicity) is a critical factor in its safety profile. Studies have shown that free this compound exhibits dose-dependent cytotoxicity across various cell lines. However, its biocompatibility is significantly improved when encapsulated in nanocarriers.
Quantitative Cytotoxicity Data
The following table summarizes the results from various in vitro cytotoxicity studies.
| Cell Line | Formulation | Concentration | Incubation Time | Cell Viability (%) | Reference |
| MCF-7 (Human Breast Cancer) | Free this compound | 65 µM | 48 h | 42% | [1][2] |
| MCF-7 (Human Breast Cancer) | This compound PLGA NPs | 200 µg/mL (equivalent to 65 µM this compound) | 48 h | >80% | [1][2] |
| 3T3-L1 (Mouse Fibroblast) | Free this compound | 9 µM | 24 h | >80% | [4] |
| 4T1 (Mouse Breast Cancer) | Free this compound | 9 µM | 24 h | >80% | [4] |
| 3T3-L1 (Mouse Fibroblast) | This compound-HSA Complex | 9 µM | 24 h | >80% | [4] |
| 4T1 (Mouse Breast Cancer) | This compound-HSA Complex | 9 µM | 24 h | >80% | [4] |
| SKOV-3, Dx5, MES-SA | Free this compound | 5 µM | Not specified | No significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA) | [7] |
| SKOV-3, Dx5, MES-SA | IRPDcov (covalent conjugate) | 5 µM | Not specified | No significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA) | [7] |
| HeLa (Human Cervical Cancer) | Free this compound | 1 nM - 500 nM | 24 h | Dose-dependent decrease | [8] |
As evidenced, encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles or complexing it with human serum albumin (HSA) significantly mitigates its cytotoxic effects, allowing for higher, safer doses for therapeutic applications.[1][2][4][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[1][2]
-
Treatment: Remove the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[1][2] Replace the medium with fresh medium containing various concentrations of the test compound (e.g., free this compound or this compound nanoparticles) and control wells with medium only.[1][2] For dark cytotoxicity, incubate the plate for a specified period (e.g., 24 or 48 hours) in the dark at 37°C.[1][2][8]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Phototoxicity and Therapeutic Mechanism
While this compound shows moderate dark toxicity, its primary therapeutic potential is realized upon activation with NIR light. This phototoxicity is the cornerstone of its use in PTT.
Mechanism of Photothermal Therapy (PTT)
When this compound molecules are irradiated with NIR light (typically around 808 nm), they absorb the light energy and convert it into localized heat through non-radiative relaxation pathways.[10][11] This rapid temperature increase (hyperthermia) in the target tissue induces cancer cell death, primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[1][2] Encapsulation of this compound into nanoparticles can enhance this photothermal effect compared to the free dye under identical conditions.[1][11]
Quantitative Phototoxicity Data
The combination of this compound and NIR laser exposure results in significant cancer cell death.
| Cell Line | Formulation | This compound Conc. | Laser Power Density (W/cm²) | Irradiation Time | Cell Viability (%) | Reference |
| MCF-7 | Free this compound | 60 µM | 5.3 | 30 s | 77% | [1] |
| MCF-7 | Free this compound | 60 µM | 14.1 | 30 s | 56% | [1] |
| MCF-7 | This compound PLGA NPs | 60 µM | 5.3 | 30 s | 70% | [1] |
| MCF-7 | This compound PLGA NPs | 60 µM | 14.1 | 30 s | 42% | [1] |
| SKOV-3, Dx5, MES-SA | Free this compound | 5 µM | Not specified | Not specified | Significant inhibition | [7] |
| SKOV-3, Dx5, MES-SA | IRPDcov | 5 µM | Not specified | Not specified | Significantly enhanced inhibition vs. free this compound | [7] |
Experimental Protocol: In Vitro Phototoxicity Study
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound or its formulations. Incubate for a period to allow for cellular uptake (e.g., 24 hours).[1][2]
-
Pre-Irradiation Incubation: Wash the cells with PBS and add fresh media. Incubate for a short period (e.g., 1 hour) to allow the cells to return to 37°C.[1]
-
NIR Laser Irradiation: Expose the designated wells to a continuous-wave NIR laser (e.g., 808 nm) at a specific power density and for a defined duration.[1] Control groups should include cells with no treatment, laser only, and this compound only (no laser).[1][7]
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay (steps 3-6 of the MTT protocol).
In Vivo Biocompatibility and Toxicity
Translating therapeutic agents from the lab to the clinic requires rigorous in vivo evaluation. Studies in mouse models indicate that this compound has a favorable in vivo safety profile.
Systemic Toxicity and Biodistribution
Long-term observation, histology studies, and blood test analyses in mice have shown that this compound exhibits negligible toxicity in vivo.[10] Following intravenous injection, there were no significant changes in the average body weights of treated mice compared to control groups, further suggesting a lack of distinct side effects.[10]
Biodistribution studies reveal that this compound is primarily cleared from the body through both the hepatobiliary (liver) and renal (kidney) systems.[10][12] The dye can be completely excreted from the body of mice after about 5 weeks, demonstrating good biocompatibility and clearance.[10]
Pharmacokinetics
Free this compound, similar to ICG, suffers from a short circulation half-life.[1][2] However, its pharmacokinetic profile can be significantly improved. Covalent conjugation with materials like polyethylene (B3416737) glycol (PEG)-diamine has been shown to significantly increase its plasma half-life.[7] Furthermore, this compound tends to adsorb onto serum proteins, particularly albumin, which can form "nanoparticles" in situ.[4][10][13] This interaction can enhance its fluorescence quantum yield and alter its biodistribution.[10]
Experimental Protocol: In Vivo Toxicity and Biodistribution Study
-
Animal Model: Utilize healthy mice (e.g., BALB/c or nude mice for tumor models).
-
Administration: Prepare a sterile solution of this compound in a suitable vehicle like PBS.[6] Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/mL, 200 µL).[10][14]
-
Long-Term Observation: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and overall health, over an extended period (e.g., several weeks).[10]
-
Biodistribution Imaging: At various time points post-injection (e.g., 48 hours, 1, 3, 5 weeks), perform whole-body NIR fluorescence imaging to track the distribution and clearance of the dye.[10]
-
Ex Vivo Analysis: At the end of the study, sacrifice the mice and harvest major organs (liver, kidneys, spleen, lungs, heart, etc.).[10][12]
-
Histology and Blood Analysis:
-
Perform NIR fluorescence imaging on the excised organs to quantify dye accumulation.[10]
-
Conduct histological analysis (e.g., H&E staining) on organ tissues to check for any signs of damage or inflammation.
-
Perform a complete blood count (CBC) and blood chemistry analysis to assess organ function and systemic toxicity.[10]
-
Conclusion
The available scientific evidence indicates that this compound dye is a promising candidate for clinical applications, particularly in cancer theranostics. While free this compound demonstrates some level of dose-dependent cytotoxicity in vitro, its biocompatibility is substantially enhanced through encapsulation in biodegradable nanoparticles or complexation with proteins like albumin. These formulations not only reduce dark toxicity but also improve the dye's stability and pharmacokinetic profile. In vivo studies have confirmed its low systemic toxicity and effective clearance from the body. The primary biological effect of this compound is its potent phototoxicity upon NIR laser irradiation, which induces apoptotic cell death in targeted tissues. For drug development professionals, the focus should be on optimizing nanoformulations to maximize therapeutic efficacy while maintaining this excellent safety profile, paving the way for the successful clinical translation of this compound-based technologies.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: IR-820 for In Vivo Imaging in Mice
Introduction
IR-820, a near-infrared (NIR) cyanine (B1664457) dye, is a versatile contrast agent for preclinical research, particularly for in vivo imaging in mouse models.[1][2] Structurally similar to Indocyanine Green (ICG), this compound exhibits favorable optical properties for imaging in the NIR-I and NIR-II (900-1700 nm) windows, which allow for deeper tissue penetration and higher signal-to-background ratios due to reduced tissue autofluorescence.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound for various in vivo applications, including tumor imaging, angiography, and image-guided photothermal therapy (PTT).[1][4]
Properties of this compound
This compound's utility as an imaging agent stems from its specific chemical and optical characteristics. It is a cost-effective and biocompatible dye with low cytotoxicity reported in preclinical models.[1][5][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | New Indocyanine Green | [2][7] |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ | [5] |
| Molecular Weight | 849.47 g/mol | [5] |
| Appearance | Powder | [2] |
| Melting Point | >300 °C | [5] |
| Composition | Dye content, ~80% | [5] |
Optical Properties
The optical properties of this compound can vary based on its solvent environment. Notably, its fluorescence brightness is significantly enhanced in serum compared to water, which is advantageous for in vivo blood pool imaging.[1]
| Property | In Water | In 10% Fetal Bovine Serum (FBS) | Reference |
| Peak Absorption (λmax) | ~690 nm | ~793 nm | [1][5] |
| Peak Emission (λmax) | ~829 nm | ~858 nm | [1] |
| Excitation (Typical) | 710 nm | 710-793 nm | [2][3][8] |
| Emission (Typical) | 820 nm | 820-858 nm | [2][3][8] |
| Quantum Yield | Lower | Higher | [1][9] |
| Photostability | Less Stable | More Stable | [1][9] |
Experimental Protocols
The following protocols provide a framework for using this compound in common preclinical imaging scenarios. Modifications may be necessary based on the specific experimental goals and imaging system.
Reagent Preparation
-
Reconstitution: Allow the powdered this compound to equilibrate to room temperature before opening.
-
Solvent Selection: For in vivo use, reconstitute this compound in a sterile, biocompatible solvent such as Phosphate-Buffered Saline (PBS).
-
Concentration: Prepare a stock solution. A typical concentration for injection is between 0.5 mg/mL and 2.0 mg/mL.[1][10] For example, a solution of 0.2 mM can be prepared in PBS.[2]
-
Mixing: Ensure the dye is completely dissolved by vortexing or brief sonication.
-
Storage: Use the solution fresh. Protect from light to prevent photodegradation.
General In Vivo Imaging Workflow
The following diagram outlines the standard workflow for an in vivo imaging experiment with this compound.
Caption: General workflow for in vivo NIR imaging with this compound.
Administration Protocol
The route of administration affects the pharmacokinetics and biodistribution of this compound.[8]
-
Intravenous (IV) Injection:
-
Intramuscular (IM) Injection:
-
Purpose: Localized imaging or photothermal therapy.
-
Procedure: Inject 100 µL of a more concentrated solution (e.g., 2 mg/mL) directly into the muscle tissue near the region of interest.[1]
-
-
Intraperitoneal (IP) Injection:
In Vivo Imaging Protocol (NIR-I and NIR-II)
-
Animal Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Imaging System Setup:
-
Use an in vivo imaging system equipped for NIR fluorescence detection.
-
Set the excitation laser or filter (e.g., 710 nm or 793 nm).[1][2]
-
Set the emission filter. For NIR-I imaging, a filter around 820-900 nm is common.[1] For NIR-II imaging, a long-pass filter (e.g., >1100 nm or 1200-1700 nm) is required.[1]
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a baseline image before this compound injection.
-
Administer this compound according to the chosen protocol.
-
Acquire images at various time points post-injection (e.g., 15 min, 3 h, 6 h, 12 h, 24 h, 48 h) to monitor biodistribution and tumor accumulation.[1][11][12]
-
Exposure times may need optimization; 50 ms (B15284909) is a reported starting point.[1][10]
-
Photothermal Therapy (PTT) Protocol
This compound is an effective photothermal agent, converting NIR light into heat to ablate tumor cells.[1]
-
Tumor Model: Use a subcutaneous tumor model (e.g., bladder or breast cancer xenograft).[1]
-
This compound Administration: Inject this compound (e.g., 100 µL of 2 mg/mL solution, intramuscularly or intravenously) and allow it to accumulate at the tumor site for an optimal period, typically 24-48 hours.[1]
-
Laser Irradiation:
-
Anesthetize the mouse.
-
Irradiate the tumor area with a continuous-wave NIR laser (e.g., 793 nm or 808 nm).[1][4]
-
A power density of 0.5 W/cm² to 2.0 W/cm² is typically effective.[1] At 0.5 W/cm², this compound solution can reach temperatures lethal to cancer cells (~55 °C) within minutes.[1]
-
Irradiation duration is typically 5-10 minutes.[1]
-
-
Monitoring: Monitor the temperature at the tumor site using an infrared thermal imaging camera.[1] Monitor tumor size and body weight in the days following treatment.[1][13]
Data and Expected Results
Biodistribution and Pharmacokinetics
Following intravenous injection, this compound is rapidly distributed. It is primarily cleared through the hepatobiliary and renal systems.[1][10] High signal intensities are typically observed in the liver, kidneys, and gut.[1][10] Excretion occurs via both feces and urine.[1] In tumor-bearing mice, this compound accumulates in the tumor tissue, with peak fluorescence often observed between 12 and 24 hours post-injection.[11]
Mechanism for Tumor Targeting: The EPR Effect
The passive accumulation of this compound in tumors is largely attributed to the Enhanced Permeability and Retention (EPR) effect.
Caption: The EPR effect facilitates this compound accumulation in tumors.
Summary of In Vivo Imaging Parameters
| Application | Mouse Model | This compound Dose & Route | Imaging Time Points | Reference |
| Cerebrovascular Imaging | Cranial Window | 0.5 mg/mL, 200 µL, IV | Real-time, up to 10 min | [1] |
| Tumor Imaging (Lymphoma) | Neck Tumor | 100 µL, IV | 15 minutes | [8][12] |
| Tumor Imaging (Bladder) | Subcutaneous Xenograft | 2 mg/mL, 100 µL, IM | 48 hours | [1] |
| Tumor Imaging (Breast) | 4T1 Tumor-bearing | Not specified, IV | 3, 6, 12, 24 hours | [11] |
| Stroke/Tissue Injury | Thrombotic Stroke | 100 µL, IV | 30 minutes | [8][12] |
| Pharmacokinetics | Hairless SKH1/sKHl | 0.2 mM, 100 µL, IV & IP | Serially for 8 days | [2][8] |
Toxicity and Biocompatibility
Studies have shown that this compound has negligible in vivo toxicity at standard imaging doses.[1] Histology studies and blood tests have confirmed its good biocompatibility.[1] Animals monitored for several weeks after administration showed no overt signs of toxicity.[8] By five weeks post-injection, minimal residual fluorescence is observed in major organs, indicating the dye is effectively cleared from the body.[10]
Photothermal Therapy Workflow and Efficacy
The application of this compound in PTT follows a specific workflow leading to tumor destruction.
Caption: Workflow for this compound mediated photothermal therapy (PTT).
In preclinical studies, this procedure has been shown to inhibit tumor growth significantly and, in some cases, completely eradicate subcutaneous tumors without noticeable side effects on the mice.[1][13]
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. apexbt.com [apexbt.com]
- 8. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 in Near-Infrared II (NIR-II) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a cyanine (B1664457) dye, has emerged as a promising contrast agent for near-infrared II (NIR-II) fluorescence imaging, a modality that offers deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging.[1][2] Although its peak emission lies in the NIR-I region, this compound exhibits a significant fluorescence tail extending into the NIR-II window (1000-1700 nm).[3][4] This characteristic, combined with its good biocompatibility and potential for clinical translation, makes it a valuable tool for various preclinical research applications, including angiography, tumor imaging, and image-guided surgery.[3][5][6]
This document provides detailed application notes and protocols for utilizing this compound in NIR-II imaging, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key workflows.
Quantitative Data Summary
The optical and performance characteristics of this compound are crucial for designing and interpreting NIR-II imaging experiments. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Medium | Notes |
| Peak Absorption Wavelength | ~710 nm | Water | [7] |
| ~810 nm | 10% BSA | Red-shifted in the presence of protein.[4] | |
| ~812 nm | - | [5] | |
| Peak Emission Wavelength | ~820 nm | Water | [7][8] |
| ~850 nm | 10% BSA | Red-shifted and enhanced in the presence of protein.[4] | |
| ~858 nm | Serum | Emission spectrum can extend beyond 1200 nm.[3] | |
| Quantum Yield (QY) | 0.313% | Water | [3][4] |
| 2.521% | Serum / 10% FBS | Approximately a 7-fold increase compared to water.[3] | |
| 3.821% | 10% BSA (for IR-RGD, a modified this compound) | Modification with targeting moieties can further enhance QY.[4] | |
| Signal-to-Background Ratio (SBR) | 21.196 | In vivo (mouse capillary) | Demonstrates high contrast for vascular imaging.[3] |
Table 1: Optical Properties and Performance of this compound
| Parameter | Value | Application |
| Excitation Wavelength | 793 nm | In vivo imaging and photothermal therapy[3] |
| 808 nm | In vivo imaging[4][5] | |
| Laser Power Density | 20 mW/cm² | In vivo cerebrovascular imaging[3] |
| 50 mW/cm² | In vivo vessel imaging[4] | |
| 58 mW/cm² | In vivo gastrointestinal tract imaging[5] | |
| 116 mW/cm² | In vivo tumor imaging[5] | |
| 2 W/cm² | In vivo photothermal therapy[3] | |
| Exposure Time | 50 ms | In vivo whole-body and organ imaging[3] |
| 100 ms | In vivo cerebrovascular microscopy[3] | |
| 200 ms | In vivo tumor imaging[5] | |
| 1000 ms | In vivo gastrointestinal tract imaging[5] |
Table 2: Typical NIR-II Imaging Parameters for this compound
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of an this compound solution for intravenous injection in mice.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in PBS to achieve the desired final concentration (e.g., 0.5 mg/mL or 0.2 mM).[3][8]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
For intravenous administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
The solution should be freshly prepared before each experiment.
In Vivo NIR-II Angiography in Mice
This protocol outlines the procedure for performing real-time cerebrovascular or whole-body angiography using this compound.
Materials:
-
Prepared sterile this compound solution (0.5 mg/mL)[3]
-
Anesthetized mouse
-
NIR-II imaging system equipped with an appropriate laser (e.g., 793 nm) and a long-pass filter (e.g., >1000 nm or >1100 nm)[3][4]
-
Syringes and needles for intravenous injection
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Position the mouse on the imaging stage. For cerebrovascular imaging, a cranial window may be required for high-resolution microscopy.[3]
-
Acquire a baseline NIR-II image before injection.
-
Intravenously inject the this compound solution via the tail vein. A typical dose is 200 µL of a 0.5 mg/mL solution.[3]
-
Immediately begin acquiring NIR-II fluorescence images.
-
Continue imaging at various time points to observe the distribution and clearance of the dye. For angiography, the initial phase post-injection is critical.
-
Set the imaging parameters as required. For example, use a 793 nm laser at 20 mW/cm² with an exposure time of 50-100 ms.[3]
NIR-II Imaging-Guided Tumor Resection
This protocol details the use of this compound for identifying tumor margins for surgical removal.
Materials:
-
Tumor-bearing mouse model (e.g., 4T1 subcutaneous tumor)
-
Prepared sterile this compound solution (e.g., 75 µM)[5]
-
NIR-II imaging system
-
Surgical instruments
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Intravenously inject the this compound solution (e.g., 150 µL of 75 µM solution).[5]
-
Allow time for the dye to accumulate in the tumor via the enhanced permeability and retention (EPR) effect. Optimal imaging time points can range from 4 to 96 hours post-injection.[5]
-
Acquire NIR-II images of the tumor region to clearly delineate the tumor boundaries.
-
Under the guidance of the real-time NIR-II fluorescence signal, surgically resect the tumor.
-
Image the surgical bed post-resection to ensure complete removal of fluorescent tissue.
Visualizations
Signaling Pathways and Mechanisms
While this compound does not target a specific signaling pathway in its native form, its accumulation in tumors is primarily governed by the Enhanced Permeability and Retention (EPR) effect. This passive targeting mechanism is a hallmark of nanoparticle and macromolecular drug delivery to solid tumors.
Caption: Enhanced Permeability and Retention (EPR) effect for tumor targeting.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vivo imaging with this compound.
Caption: Workflow for in vivo angiography using this compound.
Caption: Workflow for NIR-II image-guided tumor surgery.
References
- 1. raptorphotonics.com [raptorphotonics.com]
- 2. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IR-820 as a Blood Pool Contrast Agent for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that serves as an effective blood pool contrast agent for a variety of in vivo imaging applications.[1][2][3] Its utility stems from its strong absorption and fluorescence in the NIR-I and NIR-II windows, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[4][5][6] A key characteristic of this compound is the significant enhancement of its fluorescence quantum yield upon binding to serum albumin.[3][7] This interaction effectively creates a nanoparticle-like complex in vivo, prolonging its circulation time and making it an excellent candidate for vascular imaging and tumor visualization through the enhanced permeability and retention (EPR) effect.[8] These application notes provide an overview of this compound's properties, quantitative data for in vivo studies, and detailed protocols for its use.
Key Properties of this compound
| Property | Description | Reference |
| Chemical Class | Cyanine Dye | |
| Excitation Wavelength (Max) | ~710-793 nm (in serum) | [3][9][10] |
| Emission Wavelength (Max) | ~820-858 nm (in serum, extends into NIR-II) | [3][9] |
| Biocompatibility | Good, with negligible toxicity reported at typical imaging doses. | |
| Excretion | Primarily through the hepatobiliary and renal systems. | [7] |
| Special Characteristics | Fluorescence intensity is significantly enhanced upon binding to serum albumin.[3][9][7] Possesses photothermal properties, making it suitable for photothermal therapy applications.[9] |
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies using this compound for in vivo imaging. These values can serve as a reference for experimental design.
Table 1: In Vivo Imaging Parameters and Dosimetry
| Animal Model | Administration Route | Concentration | Injected Volume | Laser Wavelength | Laser Power Density | Reference |
| Mice | Intravenous (tail vein) | 0.5 mg/mL in PBS | 200 µL | 793 nm | 20 mW/cm² | |
| Tumor-bearing Balb/c mice | Intravenous (tail vein) | 75 µM | 150 µL | 808 nm | Not Specified | |
| Hairless SKHi/sKHl mice | Intravenous (tail vein) or Intraperitoneal | 0.2 mM in PBS | 100 µL | Not Specified | Not Specified | [2] |
| Mouse with neck tumor | Intravenous (tail vein) | Not Specified | 100 µL | Not Specified | Not Specified | [3][11] |
Table 2: Biodistribution and Tumor-to-Background Ratios
| Animal Model | Time Point | Major Organs of Accumulation | Tumor-to-Background Ratio (TBR) | Reference |
| Mice | 48 hours post-injection | Liver, Kidney, Gut | Not Applicable | [7] |
| 4T1 tumor-bearing Balb/c mice | 48 hours post-injection | Tumor, Liver, Kidneys | ~5.5 (at 48h) | |
| 4T1 tumor-bearing nude mice | 12 hours post-injection (for nanoparticle formulation) | Tumor (strongest signal) | Not Specified | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
This compound dye powder
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Freshly prepare the this compound solution before each experiment.
-
Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5 mg/mL).
-
Dissolve the this compound powder in sterile PBS.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Keep the prepared solution protected from light until injection.
Protocol 2: In Vivo Blood Pool Imaging in Mice
Materials:
-
Prepared sterile this compound solution
-
Anesthetic (e.g., isoflurane)
-
Animal restrainer
-
In vivo imaging system equipped with appropriate NIR filters
-
Experimental animals (e.g., mice)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a baseline pre-injection image.
-
Administer the prepared this compound solution via intravenous tail vein injection (e.g., 200 µL of a 0.5 mg/mL solution).[9]
-
Immediately begin acquiring images at various time points post-injection to visualize the vascular distribution.
-
For longitudinal studies, imaging can be performed at different time points (e.g., minutes to days) to monitor the biodistribution and clearance of the agent.
Protocol 3: Tumor Imaging in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous 4T1 tumors)
-
Prepared sterile this compound solution
-
Anesthetic
-
In vivo imaging system
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a pre-injection image of the tumor region.
-
Inject the this compound solution intravenously (e.g., 150 µL of a 75 µM solution).[12]
-
Acquire images at multiple time points post-injection (e.g., 4, 24, 48, 72, and 96 hours) to observe the accumulation of this compound in the tumor via the EPR effect.[12]
-
Analyze the images to determine the tumor-to-background ratio at different time points.
-
For biodistribution studies, major organs can be harvested post-mortem for ex vivo imaging to confirm the distribution of the contrast agent.
Visualized Workflows and Pathways
Caption: General experimental workflow for in vivo imaging using this compound.
Caption: Interaction of this compound with serum albumin and its effects.
Caption: Simplified biodistribution pathway of this compound after intravenous injection.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
Application Notes and Protocols for Photothermal Therapy using IR-820 and an 808nm Laser
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive and spatially precise cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the thermal ablation of cancer cells. IR-820, a cyanine (B1664457) dye, is a promising photothermal agent due to its strong absorption in the NIR region, making it an ideal candidate for use with an 808nm laser, which can penetrate biological tissues with minimal damage. This document provides detailed application notes and protocols for conducting PTT using this compound and an 808nm laser for both in vitro and in vivo research. To enhance its stability and therapeutic efficacy, this compound is often encapsulated in biocompatible nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA).
Principle of this compound Mediated Photothermal Therapy
This compound absorbs photons from the 808nm laser, causing its electrons to move to a higher energy state. As the electrons return to their ground state, the absorbed energy is released primarily as heat through non-radiative relaxation.[1] This localized hyperthermia induces cellular damage and triggers programmed cell death, primarily through apoptosis, in the targeted cancer cells.[2][3][4][5][6]
Data Presentation: Quantitative Parameters for PTT Protocols
The following tables summarize key quantitative data from published studies on photothermal therapy using this compound and an 808nm laser. These parameters can serve as a starting point for experimental design.
Table 1: In Vitro Photothermal Therapy Parameters
| Parameter | Value Range | Cell Lines Tested | Reference |
| This compound Concentration (Free Dye) | 1.5 - 65 µM | MCF-7 | [2] |
| This compound Encapsulated in Nanoparticles | 10 - 120 µM | MCF-7, MDA-MB-231 | [2][7] |
| Laser Power Density | 1.5 - 21.2 W/cm² | MCF-7, MDA-MB-231 | [2][7] |
| Irradiation Time | 30 seconds - 5 minutes | MCF-7, MDA-MB-231 | [2][7] |
| Temperature Increase (ΔT) | 3.7 - 20.4 °C | In aqueous solution | [8] |
Table 2: In Vivo Photothermal Therapy Parameters
| Parameter | Value | Animal Model | Reference |
| This compound Concentration (Intravenous) | 350 µM | MDA-MB-231 Tumor-bearing Mice | [7] |
| This compound Concentration (Intramuscular) | 2 mg/mL (100 µL) | Subcutaneous Tumor-bearing Mice | [9][10] |
| Laser Power Density | 1.5 - 2 W/cm² | MDA-MB-231 & Hep-2 Tumor-bearing Mice | [4][7] |
| Irradiation Time | 5 minutes | MDA-MB-231 & Hep-2 Tumor-bearing Mice | [4][7] |
| Tumor Temperature Threshold for PTT | >42 °C | MDA-MB-231 Tumor-bearing Mice | [7] |
Experimental Protocols
Protocol 1: In Vitro Photothermal Therapy
This protocol describes the steps for evaluating the photothermal efficacy of this compound on cancer cells in a laboratory setting.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (free dye or encapsulated in nanoparticles)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well plates
-
808nm continuous-wave diode laser
-
MTT or other cell viability assay kit
-
Thermal imaging camera (optional)
Procedure:
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density of 3 x 10⁴ to 3 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[2][7]
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 10-60 µM) in the cell culture medium.
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells with this compound for a predetermined duration (e.g., 3-4 hours) to allow for cellular uptake.[2][7]
-
-
Washing: After incubation, gently wash the cells with PBS to remove any extracellular this compound.
-
Irradiation:
-
Add fresh, pre-warmed cell culture medium to each well.
-
Irradiate the designated wells with an 808nm laser at a specific power density (e.g., 1.5 - 14.1 W/cm²) for a set time (e.g., 30 seconds - 5 minutes).[2][7] Ensure a consistent distance between the laser and the cell monolayer.
-
Include control groups: no treatment, laser only, and this compound only.
-
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Cell Viability Assessment:
-
Perform an MTT assay or another suitable cell viability assay to quantify the phototoxic effect of the treatment.
-
Measure the absorbance according to the manufacturer's protocol to determine the percentage of viable cells.
-
Protocol 2: In Vivo Photothermal Therapy
This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound mediated PTT in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound solution (sterile, for injection)
-
808nm laser with a fiber optic cable
-
Infrared thermal camera
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Secure the mouse to a platform to minimize movement during the procedure.
-
-
Administration of this compound:
-
Laser Irradiation:
-
Position the fiber optic of the 808nm laser directly over the tumor.
-
Irradiate the tumor with the laser at a specific power density (e.g., 1.5 - 2 W/cm²) for a defined duration (e.g., 5 minutes).[4][7]
-
Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the therapeutic window (typically above 42°C).[7]
-
-
Post-Treatment Monitoring:
-
Allow the mouse to recover from anesthesia.
-
Monitor the tumor size using calipers every few days for a set period (e.g., 2-3 weeks).
-
Monitor the body weight of the mice as an indicator of overall health.
-
Include control groups: saline injection, laser only, and this compound only.
-
-
Data Analysis:
-
Calculate the tumor volume for each mouse at each time point.
-
Plot tumor growth curves to compare the different treatment groups.
-
Visualizations
Signaling Pathways in this compound Mediated Photothermal Therapy
The hyperthermia induced by this compound and the 808nm laser triggers a cascade of cellular events, primarily leading to apoptotic cell death. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of PTT-induced apoptosis.
Experimental Workflow for Photothermal Therapy
The following diagram outlines the general workflow for conducting both in vitro and in vivo photothermal therapy experiments.
References
- 1. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of hypoxia relief and heat shock protein inhibition for phototherapy enhancement - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. mdpi.com [mdpi.com]
- 10. IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 Nanoparticle Formulation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of IR-820 nanoparticles for drug delivery, primarily focusing on photothermal therapy (PTT) for cancer treatment.
Introduction
This compound is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region (around 700-900 nm), making it an excellent photothermal agent.[1][2][3][4] When encapsulated within nanoparticles, its stability, biocompatibility, and circulation half-life are significantly improved compared to the free dye.[1][3][5] These nanoparticles can convert NIR light into localized heat, inducing hyperthermia in target tissues and leading to cell death, predominantly through apoptosis.[1][3][6][7] This technology offers a promising platform for targeted cancer therapy with minimal invasiveness.[6]
Physicochemical Properties of this compound Nanoparticle Formulations
The characteristics of this compound nanoparticles can be tailored by varying the polymer composition and synthesis method. Below is a summary of properties reported in the literature for different formulations.
| Nanoparticle Formulation | Polymer/Lipid | Synthesis Method | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound PLGA NPs | PLGA, DSPE-PEG, DSPG | Nanoprecipitation | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | 84 - 96 | [1][3] |
| This compound-PLGA NPs | PLGA | Single Emulsion | 60 ± 10 | - | -40 ± 6 | 90 | [8] |
| PCLGC–IR NPs | Polycaprolactone, Glycol Chitosan | Oil in Water Emulsion | 150 - 200 | - | - | - | [6] |
| IRPDcov | PEG-diamine (covalent conjugation) | Covalent Conjugation | ~150 | - | -0.4 ± 0.3 | - | [5] |
Experimental Protocols
Protocol for Synthesis of this compound Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from methodologies described for creating lipid-polymer hybrid nanoparticles.[1][3]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), 50 kDa, carboxylic acid terminated
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
DSPG (1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol))
-
Ethanol
-
Deionized water
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Organic Phase:
-
Dissolve a calculated amount of this compound dye in DMSO.
-
In a separate vial, dissolve 1 mg of PLGA in acetonitrile.
-
Add the this compound solution to the PLGA solution and adjust the final volume to 1 mL with acetonitrile.
-
-
Prepare the Aqueous Phase:
-
In a glass vial, dissolve 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.
-
Stir the lipid mixture at 60°C for 30 minutes.
-
-
Nanoparticle Formation:
-
While stirring the aqueous phase, add the organic phase dropwise to the lipid suspension.
-
Add 1 mL of deionized water to achieve a final acetonitrile to water ratio of 1:3.
-
Continue stirring the mixture at room temperature for 1 hour to allow for nanoparticle self-assembly and solvent evaporation.
-
-
Purification:
-
Transfer the nanoparticle suspension to a 10 kDa Amicon Ultra centrifugal filter.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Discard the filtrate and resuspend the nanoparticles in 1X PBS.
-
Repeat the washing step two more times.
-
-
Final Formulation and Storage:
-
After the final wash, resuspend the purified this compound PLGA nanoparticles in 1X PBS to a final concentration of 1 mg/mL.
-
Store the nanoparticle suspension at 4°C until further use.
-
Diagram of Nanoparticle Synthesis Workflow:
Caption: Workflow for the synthesis of this compound loaded PLGA nanoparticles via nanoprecipitation.
Protocol for Characterization of this compound Nanoparticles
A. Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
B. Morphology (Transmission Electron Microscopy - TEM):
-
Place 20 µL of the nanoparticle suspension (1 mg/mL) on a Formvar-coated copper grid.
-
Incubate for 20 minutes at room temperature.
-
(Optional) For negative staining, add 20 µL of 0.1% uranyl acetate (B1210297) and incubate for 5 minutes.
-
Remove excess sample with filter paper.
-
Allow the grid to air-dry completely.
-
Image the grid using a TEM at an appropriate accelerating voltage (e.g., 120 kV).[1][3]
C. Optical Properties (UV-Vis Spectroscopy):
-
Scan the absorbance of the nanoparticle suspension and a solution of free this compound dye from 400 nm to 1100 nm using a UV-Vis spectrophotometer.
-
The characteristic peak for free this compound is around 710 nm, which may redshift upon encapsulation.[1][3]
Protocol for Determining this compound Loading Efficiency
-
Prepare a standard curve of known concentrations of free this compound dye in DMSO or another suitable solvent.
-
After nanoparticle synthesis and before purification, take a known volume of the nanoparticle suspension.
-
Lyse the nanoparticles using a suitable solvent (e.g., DMSO) to release the encapsulated dye.
-
Measure the absorbance of the lysed nanoparticle solution at the maximum absorbance wavelength of this compound (e.g., 710 nm).
-
Quantify the amount of encapsulated this compound using the standard curve.
-
Calculate the loading efficiency using the following formula:[1] Loading Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
In Vitro Applications and Protocols
Biocompatibility Assessment (MTT Assay)
This protocol assesses the cytotoxicity of the nanoparticles in the absence of light.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticle suspension
-
Free this compound dye solution (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound nanoparticles (e.g., 0.01 to 200 µg/mL). Include wells with free this compound at equivalent dye concentrations and untreated cells as controls.[1][3]
-
Incubate for 24 to 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability relative to the untreated control.
Photothermal Therapy (PTT) Efficacy
This protocol evaluates the ability of this compound nanoparticles to induce cell death upon NIR laser irradiation.
Procedure:
-
Seed and treat cells with this compound nanoparticles as described in the MTT assay protocol.
-
After a 4-hour incubation to allow for nanoparticle uptake, replace the medium with fresh medium.[8]
-
Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.5 - 21.2 W/cm²) for a set duration (e.g., 5 minutes).[1][8]
-
Include non-irradiated controls for each treatment group.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay as described above.
Diagram of In Vitro Evaluation Workflow:
Caption: General workflow for in vitro evaluation of this compound nanoparticles.
Mechanism of Action: Photothermal-Induced Apoptosis
Upon irradiation with NIR light, this compound nanoparticles generate localized hyperthermia. This thermal stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The process involves the activation of pro-apoptotic Bcl-2 family proteins like Bak and Bax, which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][8] Some formulations may also induce the production of reactive oxygen species (ROS), which can contribute to apoptosis.
Signaling Pathway of PTT-Induced Apoptosis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for IR-820 in Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-820 in cancer theranostics, encompassing its applications in photothermal therapy (PTT), photodynamic therapy (PDT), and fluorescence imaging. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile agent in a research and development setting.
Introduction to this compound in Cancer Theranostics
This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm).[1][2][3] This spectral range is advantageous for biological applications due to the reduced absorption and scattering of light by tissues, allowing for deeper penetration.[2][3] Upon excitation with an appropriate wavelength laser (typically around 808 nm), this compound can convert the absorbed light energy into heat, a property leveraged in photothermal therapy (PTT) to induce localized hyperthermia and ablate cancer cells.[4][5] Furthermore, this compound can generate reactive oxygen species (ROS) upon irradiation, enabling its use in photodynamic therapy (PDT) to induce oxidative stress and subsequent cell death.[6][7] Its intrinsic fluorescence also permits its use as an imaging agent for tracking its biodistribution and accumulation in tumors.[8][9]
However, free this compound suffers from limitations such as low aqueous stability, rapid clearance from circulation, and non-specific biodistribution.[1][3] To overcome these challenges, this compound is often encapsulated within or conjugated to nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, or chitosan.[1][10][11] These nanoformulations enhance the stability, prolong the circulation half-life, and improve the passive or active targeting of this compound to tumor tissues through the enhanced permeability and retention (EPR) effect.[12]
Key Applications and Mechanisms of Action
Photothermal Therapy (PTT)
Mechanism: When irradiated with an NIR laser, this compound rapidly converts light energy into heat, leading to a localized temperature increase.[4] This hyperthermia (temperatures between 41-49°C) can induce cancer cell death primarily through apoptosis, a programmed cell death pathway that is generally preferred over necrosis as it is less likely to cause inflammation and tumor recurrence.[1][13] At higher temperatures (≥49°C), necrosis may become the dominant cell death mechanism.[13]
Signaling Pathway: PTT-induced hyperthermia can trigger a cascade of cellular events leading to apoptosis. This can involve DNA damage, which activates the p53 tumor suppressor protein.[13] Activated p53 can then modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[13] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[14] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and the orchestrated dismantling of the cell.[13][14]
Photodynamic Therapy (PDT)
Mechanism: In PDT, this compound acts as a photosensitizer.[7] Upon light absorption, it transitions to an excited triplet state and can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[15][16] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[10][15]
Signaling Pathway: The accumulation of ROS induces oxidative stress, which can trigger apoptosis through various pathways.[10] ROS can cause damage to the mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, similar to the PTT mechanism.[17]
Near-Infrared (NIR) Fluorescence Imaging
Mechanism: this compound exhibits fluorescence emission in the NIR-I and NIR-II regions.[18] When formulated into nanoparticles, its accumulation in tumor tissues can be monitored non-invasively using in vivo imaging systems.[3][8] This allows for real-time visualization of tumor margins, assessment of therapeutic agent delivery, and guidance for surgical resection.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound based nanoformulations for cancer theranostics.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Nanoformulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference(s) |
| This compound-PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | - | 84 - 96 | - | [1] |
| This compound-PLGA NPs | 60 ± 10 | - | -40 ± 6 | 90 | 18 | [4] |
| IRPDcov (covalent this compound-PEG-diamine) | ~150 | - | -0.4 ± 0.3 | - | - | [12] |
| PpIX-IR-820@Lipo NPs | ~380 | - | - | - | - | [17] |
Table 2: In Vitro Photothermal & Photodynamic Therapy Parameters
| Cell Line | Nanoformulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time | Outcome | Reference(s) |
| MCF-7 | This compound-PLGA NPs | 20 µM | 808 | 14.1 | 30 s | 52% apoptosis | [1] |
| MDA-MB-231 | This compound-PLGA NPs | 35 µM | 808 | 1.5 | 5 min | Significant reduction in metabolic activity | [4] |
| HeLa | PpIX-IR-820@Lipo NPs | - | 450 & 793 | - | - | 70.5% apoptosis (synergistic PDT/PTT) | [17] |
| 4T1 | Tf-IR820@Lipo | - | 808 | 0.5 | 10 min | Increased intracellular ROS | [10] |
Table 3: In Vivo Study Parameters
| Animal Model | Tumor Model | Nanoformulation/Agent | Administration Route | Dosage | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Outcome | Reference(s) |
| Mice | Subcutaneous Bladder Tumor | Free this compound | Intramuscular | 2 mg/mL, 100 µL | 793 | 2 | Tumor growth inhibition | [8] |
| Mice | Neck Tumor (Lymphoma) | Free this compound | Intravenous | 100 µL | - | - | Tumor accumulation for imaging | [3] |
Experimental Protocols
Protocol for Synthesis of this compound Loaded PLGA Nanoparticles
This protocol is adapted from the nanoprecipitation method.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated, MW 50 kDa
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
DSPE-PEG
-
DSPG
-
Ethanol
-
Deionized water
-
Amicon centrifugal filter units (10 kDa MWCO)
Procedure:
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Dissolve a calculated amount of this compound (e.g., 150-400 µg) in DMSO and add it to the PLGA solution to a final volume of 1 mL.
-
In a separate vial, prepare a lipid mixture by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol. Stir at 60°C for 30 minutes.
-
Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.
-
Add 1 mL of deionized water to the mixture (final acetonitrile/water ratio of 1:3).
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
Purify the nanoparticles by washing them with deionized water using a 10 kDa Amicon centrifugal filter unit at 3500 rpm for 10 minutes. Repeat the washing step three times.
-
Resuspend the final nanoparticle pellet in the desired buffer (e.g., PBS or water).
-
Characterize the nanoparticles for size, polydispersity, and zeta potential using dynamic light scattering (DLS).
-
Determine the this compound loading efficiency by measuring the absorbance of the nanoparticle solution at ~710 nm and comparing it to a standard curve of free this compound.
Protocol for In Vitro Photothermal Therapy
This protocol describes the assessment of PTT efficacy in a cancer cell line.[1][4]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound loaded nanoparticles or free this compound
-
Phosphate-buffered saline (PBS)
-
NIR laser with a specific wavelength (e.g., 808 nm)
-
MTT assay kit or other cell viability assay
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Wash the cells twice with PBS.
-
Treat the cells with various concentrations of this compound nanoparticles or free this compound in fresh cell culture medium for a specific duration (e.g., 4 hours). Include control groups: no treatment, cells with laser only, and nanoparticles only (no laser).
-
After incubation, wash the cells with PBS and add fresh medium.
-
Irradiate the designated wells with the NIR laser at a specific power density and for a defined time (e.g., 1.5 W/cm² for 5 minutes).
-
Return the plate to the incubator for 24 hours.
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
Protocol for In Vitro ROS Detection in PDT
This protocol is for detecting intracellular ROS generation.[10][18]
Materials:
-
Cancer cell line (e.g., 4T1)
-
6-well plates or confocal dishes
-
This compound loaded nanoparticles
-
ROS detection probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)
-
NIR laser (e.g., 808 nm)
-
Confocal laser scanning microscope or fluorescence plate reader
Procedure:
-
Seed cells in 6-well plates or confocal dishes and allow them to adhere overnight.
-
Treat the cells with this compound nanoparticles for a specified time (e.g., 4 hours).
-
Wash the cells with PBS and incubate them with a ROS detection probe (e.g., 20 µM DCFH-DA) in serum-free medium for 30-60 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Irradiate the cells with the NIR laser (e.g., 0.5 W/cm² for 10 minutes).
-
Immediately visualize the fluorescence of the oxidized probe (e.g., green fluorescence for DCF) using a confocal microscope or quantify the fluorescence intensity using a plate reader.
Protocol for Cellular Uptake Analysis by Flow Cytometry
This protocol is for quantifying the internalization of fluorescently labeled this compound nanoparticles.[4]
Materials:
-
Cancer cell line
-
24-well plates
-
This compound loaded nanoparticles (inherently fluorescent)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.
-
Treat the cells with different concentrations of this compound nanoparticles for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
After incubation, wash the cells twice with PBS.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Resuspend the cells in PBS to obtain a single-cell suspension.
-
Analyze the fluorescence of the cells using a flow cytometer with the appropriate laser and filter set for this compound.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.
Protocol for In Vivo Photothermal Therapy in a Mouse Model
This protocol outlines a typical in vivo PTT experiment using a subcutaneous tumor model.[8]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound loaded nanoparticles or free this compound
-
NIR laser (e.g., 793 nm or 808 nm)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Induce subcutaneous tumors by injecting cancer cells into the flank of the mice.
-
Allow the tumors to grow to a specific size (e.g., ~100-120 mm³).
-
Randomly divide the mice into treatment groups: PBS control, laser only, this compound formulation only, and this compound formulation with laser.
-
Administer the this compound formulation or PBS to the mice via an appropriate route (e.g., intravenous or intramuscular injection).
-
After a predetermined time for tumor accumulation (e.g., 48 hours), anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specific power density and for a defined duration (e.g., 2 W/cm² for 10 minutes).
-
Monitor the tumor size with calipers every few days for a set period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).
Conclusion
This compound is a promising theranostic agent for cancer treatment and diagnosis. Its utility in PTT, PDT, and NIR imaging, especially when incorporated into nanoformulations, provides a versatile platform for developing novel cancer therapies. The protocols and data presented in these application notes offer a foundation for researchers to explore and advance the use of this compound in their own studies. Careful optimization of nanoparticle formulations, treatment parameters, and a thorough understanding of the underlying biological mechanisms will be crucial for the successful clinical translation of this compound-based theranostics.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "IR820 nanoconjugates for theranostic applications" by Alicia Fernandez Fernandez [digitalcommons.fiu.edu]
- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsr.org [jsr.org]
- 10. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared fluorescing IR820-chitosan conjugate for multifunctional cancer theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Mesoporous Fe3O4 Nanoparticles Loaded with this compound for Antibacterial Activity via Magnetic Hyperthermia Combined with Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of IR-820-Albumin Complex for Enhanced Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820, a near-infrared (NIR) cyanine (B1664457) dye, is an analog of the FDA-approved indocyanine green (ICG) and shows promise for various biomedical applications, including NIR-II fluorescence imaging and photothermal therapy.[1][2][3] A key characteristic of this compound is the significant enhancement of its fluorescence signal upon non-covalent binding to albumin, the most abundant protein in blood plasma.[1][3][4] This interaction mitigates the aggregation-caused quenching (ACQ) effect that this compound molecules typically experience in aqueous solutions.[1] By binding within the hydrophobic pockets of albumin, the dye molecules are kept separated and held in a more rigid conformation, which minimizes non-radiative decay and boosts fluorescence brightness.[1] This complexation not only improves fluorescence but also enhances the dye's stability and biocompatibility, making it a highly effective probe for in vivo imaging.[1][5]
These application notes provide a detailed protocol for the preparation and characterization of the this compound-albumin complex for pre-clinical research.
Mechanism of Fluorescence Enhancement
The formation of an this compound-albumin complex is crucial for achieving intense NIR fluorescence.[1][2][3] In an aqueous environment, free this compound molecules tend to form aggregates, which leads to self-quenching of their fluorescence. Albumin possesses hydrophobic pockets that encapsulate the this compound molecules, preventing this aggregation.[1] This sequestration leads to a remarkable increase in fluorescence brightness and improved photostability compared to the free dye.[1][6]
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction | Semantic Scholar [semanticscholar.org]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IR-820 in Regional Lymph Node Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive technique for real-time visualization of lymphatic vasculature and regional lymph nodes. This technology offers significant advantages over traditional methods like blue dye or radioisotopes, including deeper tissue penetration and higher signal-to-background ratios. IR-820, a cyanine (B1664457) dye with fluorescence emission in the NIR-II window, presents a promising contrast agent for these applications. When bound to serum proteins, this compound exhibits enhanced fluorescence, making it suitable for in vivo imaging.[1][2] This document provides detailed application notes and protocols for the use of this compound in mapping regional lymph nodes for preclinical research.
Principle of NIR Fluorescence Lymph Node Mapping
The fundamental principle of NIR fluorescence lymph node mapping involves the interstitial injection of a NIR fluorophore, such as this compound. The dye is then taken up by the lymphatic capillaries and transported through the lymphatic vessels to the draining lymph nodes. An external imaging system equipped with a light source of the appropriate excitation wavelength and a sensitive NIR camera detects the fluorescence emitted from the dye that has accumulated in the lymph nodes. This allows for real-time visualization of the lymphatic drainage pathways and the identification of sentinel and regional lymph nodes.
Properties of this compound
This compound is a heptamethine cyanine dye with the following key properties relevant to lymph node mapping:
| Property | Value | Reference |
| Peak Absorption (in serum) | ~793 nm | [1] |
| Peak Emission (in serum) | ~858 nm | [1] |
| Emission Range | 700 nm - 1300 nm | [1] |
| Biocompatibility | Good | [1][3] |
| Excretion Pathways | Hepatobiliary and renal systems | [1][2] |
The significant Stokes shift and emission in the NIR-II window contribute to a high signal-to-background ratio by minimizing tissue autofluorescence.[1]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific animal model and imaging instrumentation.
I. Preparation of this compound Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Working Solution: Dilute the stock solution in a sterile, aqueous vehicle to the desired final concentration. For in vivo applications, phosphate-buffered saline (PBS) or a solution containing serum albumin is recommended to enhance fluorescence and solubility.[1][2] A common concentration range for lymphatic imaging is 0.5 mg/mL to 2 mg/mL.[1]
II. Animal Model and Administration
-
Animal Model: This protocol is suitable for small animal models such as mice and rats.
-
Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation) for the duration of the injection and imaging procedure.
-
Injection Site: The choice of injection site depends on the regional lymph nodes to be mapped. For example, for mapping axillary lymph nodes, the forepaw or mammary fat pad can be used as the injection site.
-
Administration: Administer the this compound working solution via subcutaneous or intradermal injection. The injection volume will vary depending on the animal model and injection site (e.g., 50-100 µL for a mouse).
III. NIR Fluorescence Imaging
-
Imaging System: Utilize a NIR fluorescence imaging system equipped with an appropriate excitation light source (e.g., ~793 nm laser) and an emission filter that captures the fluorescence of this compound (e.g., >820 nm).
-
Image Acquisition: Position the anesthetized animal in the imaging chamber. Acquire a pre-injection (baseline) image. Following injection of this compound, acquire a series of images at various time points (e.g., immediately after injection and then at 5, 15, 30, and 60 minutes) to visualize the lymphatic drainage and accumulation in the lymph nodes.
-
Data Analysis: Quantify the fluorescence intensity of the lymph nodes and surrounding tissue. Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the lymph node by the average fluorescence intensity of an adjacent background region.
Quantitative Data Summary
| Parameter | Value | Dye Used | Application | Reference |
| Signal-to-Background Ratio (SBR) | ||||
| Median SBR of metastatic LNs | 0.06 | Panitumumab-IRDye800CW | Metastatic LN detection | [4] |
| Median SBR of benign LNs | 0.02 | Panitumumab-IRDye800CW | Metastatic LN detection | [4] |
| Biodistribution | ||||
| Primary Organs of Accumulation | Liver, Kidney, Gut | This compound | General biodistribution | [1] |
| Pharmacokinetics | ||||
| Clearance | Excreted via hepatobiliary and renal systems | This compound | General pharmacokinetics | [1][2] |
Visualizations
Experimental Workflow for Regional Lymph Node Mapping
Caption: Experimental workflow for this compound mediated lymph node mapping.
Principle of NIR Fluorescence Imaging for Lymph Node Mapping
Caption: Principle of NIR fluorescence imaging for lymph node mapping.
Conclusion
This compound is a viable and promising NIR fluorophore for the preclinical mapping of regional lymph nodes. Its favorable optical properties, biocompatibility, and efficient clearance make it a valuable tool for researchers in oncology, immunology, and drug development. The protocols and information provided herein offer a foundation for the successful implementation of this compound in lymphatic imaging studies. Further optimization of dosing and imaging parameters for specific research applications is encouraged to achieve the best possible results.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phototheranostic LPP-QDs-IR-820 Nanocomposites for Specific NIR-II Imaging of Lymphatic and Photothermal Therapy of Cervical Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metastatic and sentinel lymph node mapping using intravenously delivered Panitumumab-IRDye800CW [thno.org]
Application Notes and Protocols for In Vivo Imaging of a Mouse Model of Stroke Using IR-820
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that serves as a versatile contrast agent for in vivo imaging. Its favorable optical properties in the NIR window (700-900 nm), particularly its enhanced fluorescence emission upon binding to serum albumin, make it a valuable tool for vascular imaging.[1][2] In mouse models of stroke, this compound allows for the non-invasive visualization of cerebral vasculature, assessment of blood-brain barrier integrity, and monitoring of vascular reperfusion.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in stroke imaging studies. While this compound has a peak emission in the NIR-I window, it exhibits a considerable fluorescence tail extending into the NIR-II window (900-1700 nm), which can be leveraged for imaging with deeper tissue penetration and higher spatial resolution.[3][4]
Data Presentation
Table 1: Optical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (in serum) | ~793 nm | Red-shifted by about 143 nm compared to in water.[3] |
| Emission Maximum (in serum) | ~858 nm | Red-shifted by about 29 nm compared to in water (~829 nm).[3] |
| Emission Range | 700 nm - 1300 nm | Broad emission spectrum with considerable intensity in the NIR-II region.[3] |
| Molar Extinction Coefficient | Varies with solvent | Significantly higher absorbance in serum compared to water.[3] |
| Quantum Yield | Enhanced in serum | Fluorescence brightness is much higher in 10% Fetal Bovine Serum (FBS) than in water.[3] |
Table 2: Pharmacokinetics and Biodistribution of this compound in Mice
| Parameter | Description |
| Administration Route | Intravenous (tail vein) or Intraperitoneal.[1][5] |
| Recommended Dosage | 0.5 mg/mL, 200 µL intravenous injection.[3][6] |
| Blood Half-life | Relatively short; vascular imaging is best performed shortly after injection. Vessels are hardly visible after 10 minutes.[3] |
| Biodistribution | Primarily accumulates in the liver, kidneys, and gut.[3][6] |
| Excretion | Excreted through both hepatobiliary and renal systems. Can be completely cleared from the body in about 5 weeks.[3][6] |
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Freshly prepare the this compound solution before each experiment. Dissolve the powdered this compound in phosphate-buffered saline (PBS) or sterile water for injection.
-
Concentration: A typical concentration for intravenous injection is 0.5 mg/mL.[3] For some applications, a concentration of 0.2 mM in PBS has also been used.[5]
-
Filtration: To ensure sterility and remove any particulates, filter the final solution through a 0.22 µm syringe filter before injection.
Mouse Model of Stroke
A common and well-established model for inducing ischemic stroke in mice is the transient middle cerebral artery occlusion (tMCAO) model.[7]
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.[7]
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and temperature maintenance.
In Vivo NIR Fluorescence Imaging Protocol
-
Animal Preparation:
-
Anesthetize the mouse as described above.
-
Maintain the mouse's body temperature at 37°C using a heating pad.
-
If imaging the brain through the skull, no surgery is required. For higher resolution imaging, a cranial window can be prepared.[3]
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous tail vein injection. A typical dose is 200 µL of a 0.5 mg/mL solution.[3]
-
-
Imaging System:
-
Utilize a NIR fluorescence imaging system equipped with an appropriate excitation light source and emission filters.
-
Excitation: A 793 nm laser is commonly used.[3]
-
Emission Filter: A long-pass filter suitable for capturing NIR-I and/or NIR-II fluorescence (e.g., >850 nm or >1000 nm).
-
Detector: A sensitive CCD or InGaAs camera for detecting the fluorescence signal.
-
-
Image Acquisition:
-
Begin imaging immediately after this compound injection to visualize the cerebral vasculature.
-
Acquire a series of images at different time points to observe the dye distribution and clearance. For dynamic studies like assessing blood flow, rapid image acquisition is necessary (e.g., 9.09 frames/s).[3]
-
Typical exposure times can range from 50 ms (B15284909) to 100 ms.[3]
-
-
Data Analysis:
-
Use appropriate software to analyze the fluorescence intensity in regions of interest (ROIs), such as the ischemic and contralateral hemispheres.
-
Quantify changes in fluorescence over time to assess vascular perfusion and leakage.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound imaging in a mouse model of stroke.
Caption: Conceptual pathway of this compound for stroke imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-invasive near-infrared fluorescence imaging of the neutrophil response in a mouse model of transient cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-820 Encapsulation in PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and characterization of IR-820 loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, particularly in photothermal therapy (PTT) for cancer treatment.
Introduction
This compound is a near-infrared (NIR) cyanine (B1664457) dye that can efficiently convert light energy into heat, making it a potent photothermal agent. However, its poor water solubility and instability in biological environments limit its direct application. Encapsulation of this compound within biodegradable and biocompatible PLGA nanoparticles overcomes these limitations by improving its stability, bioavailability, and tumor accumulation through the enhanced permeability and retention (EPR) effect. This application note details the synthesis of this compound loaded PLGA nanoparticles via the oil-in-water (o/w) single emulsion solvent evaporation method, along with protocols for their characterization.
Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound loaded PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles
| Parameter | Typical Value |
| Hydrodynamic Diameter (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -20 to -40 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | 1 - 5% |
Table 2: In Vitro Characterization Results
| Assay | Result |
| Photothermal Conversion | Significant temperature increase upon NIR laser irradiation (808 nm) |
| Stability | Stable in physiological buffer for extended periods |
| In Vitro Cytotoxicity (Dark) | Low cytotoxicity in the absence of laser irradiation |
| In Vitro Phototoxicity | High cytotoxicity in cancer cells upon laser irradiation |
Experimental Protocols
Materials
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, carboxyl-terminated)
-
This compound dye
-
Poly(vinyl alcohol) (PVA)
-
Deionized (DI) water
-
Acetone
-
Phosphate-buffered saline (PBS)
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation)
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM).
-
Add 2.5 mg of this compound to the PLGA solution and vortex until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 50 mL of deionized (DI) water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.
-
Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet with DI water three times by repeated centrifugation and resuspension.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of this compound Loaded PLGA Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in DI water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, PDI, and zeta potential.
-
-
Morphology:
-
Prepare a dilute suspension of nanoparticles in DI water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles using Transmission Electron Microscopy (TEM).
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
To determine the amount of encapsulated this compound:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of this compound (around 820 nm).
-
Calculate the concentration of this compound using a standard curve.
-
-
To determine the amount of free this compound:
-
Collect the supernatant during the washing steps of the synthesis protocol.
-
Measure the absorbance of the supernatant to quantify the amount of non-encapsulated this compound.
-
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
-
DL (%) = (Weight of encapsulated this compound) / (Weight of nanoparticles) * 100
-
-
-
In Vitro Photothermal Performance:
-
Disperse the nanoparticles in PBS at a known concentration.
-
Place the suspension in a suitable container (e.g., a cuvette or a well plate).
-
Irradiate the suspension with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²).
-
Monitor the temperature change of the suspension over time using a thermocouple or an infrared thermal imaging camera.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound loaded PLGA nanoparticles.
Cellular Uptake Mechanisms of IR-820 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake mechanisms of IR-820 and its various conjugated forms. Detailed protocols for key experiments are included to facilitate the study and characterization of these processes in your own research.
Introduction to this compound and its Conjugates
This compound is a near-infrared (NIR) cyanine (B1664457) dye with applications in bio-imaging and photothermal therapy. Its utility is significantly enhanced when conjugated with nanoparticles, liposomes, polymers, or targeting ligands. These conjugations are designed to improve solubility, stability, and bioavailability, and to enable targeted delivery to specific cell types, such as cancer cells. Understanding the cellular uptake mechanisms of these conjugates is crucial for optimizing their design and therapeutic efficacy. While free this compound is generally understood to enter cells via passive diffusion, its conjugated forms are predominantly internalized through active, energy-dependent processes, primarily endocytosis.
The cellular entry of this compound conjugates is a critical step that influences their intracellular fate and subsequent therapeutic or diagnostic action. The specific endocytic pathway utilized can depend on the physicochemical properties of the conjugate, including its size, shape, surface charge, and the presence of targeting moieties. The primary endocytic pathways involved in the uptake of this compound conjugates include clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CvME), and macropinocytosis.
Key Cellular Uptake Pathways for this compound Conjugates
The internalization of this compound conjugates is often a complex process that can involve one or more endocytic pathways.
Clathrin-Mediated Endocytosis (CME)
This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. For some this compound conjugates, particularly those designed to target specific cellular receptors, CME is a primary route of entry.[1] This pathway is crucial for the uptake of various essential molecules and also for many drug delivery systems. The process begins with the binding of the conjugate to its receptor, followed by the recruitment of adaptor proteins and clathrin to form a coated pit, which then invaginates and pinches off to form a clathrin-coated vesicle within the cell.
Caveolin-Mediated Endocytosis (CvME)
CvME involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. This pathway is often associated with the uptake of smaller nanoparticles and certain biomolecules. The internalization via CvME can lead to the avoidance of lysosomal degradation, which can be advantageous for the delivery of sensitive therapeutic agents.
Macropinocytosis
Macropinocytosis is a non-specific, actin-dependent process that involves the formation of large vesicles called macropinosomes. This pathway is responsible for the bulk uptake of extracellular fluid and solutes. Larger this compound-conjugated nanoparticles or aggregates may be internalized through this mechanism.
The following diagram illustrates the general signaling pathway for clathrin-mediated endocytosis.
The following diagram illustrates the general signaling pathway for caveolin-mediated endocytosis.
The following diagram illustrates the general process of macropinocytosis.
Quantitative Analysis of Cellular Uptake
The efficiency of cellular uptake of this compound conjugates is a critical parameter for their therapeutic application. This can be quantified using various techniques, with Fluorescence-Activated Cell Sorting (FACS) and Confocal Laser Scanning Microscopy (CLSM) being the most common.
Dose-Dependent and Time-Dependent Uptake
Studies have consistently shown that the cellular uptake of this compound conjugates is both dose- and time-dependent.[2][3][4] Higher concentrations of the conjugates and longer incubation times generally lead to increased intracellular accumulation, until a saturation point is reached.
| This compound Conjugate | Cell Line | Incubation Time | Concentration | Observed Uptake Trend | Reference |
| This compound-PLGA NPs | MCF-7 | 3 h | 20 µM vs 60 µM | Significantly higher uptake at 60 µM | [2] |
| IC/IR-820 NPs | MDA-MB-231 | 0.5, 1, 2, 4 h | Not specified | Uptake increased with time, reaching a high level at 4 h | [3] |
| Cur@IR820-ss-PEG | 4T1 | 2 h and 4 h | Not specified | Uptake at 4h was higher than at 2h | [5] |
| IR820-PLGA NPs | MDA-MB-231 | 4 h | 10, 25, 35 µM | Uptake increased with concentration | [4] |
| Covalent IR820-PEG-diamine | Dx5, MES-SA, SKOV-3 | 4 h | 5 µM | Higher uptake compared to free this compound | [6] |
Effect of Endocytosis Inhibitors
To elucidate the specific endocytic pathways involved in the uptake of this compound conjugates, various pharmacological inhibitors are used. The reduction in cellular uptake in the presence of a specific inhibitor provides evidence for the involvement of the corresponding pathway.
| Inhibitor | Target Pathway | This compound Conjugate | Cell Line | Effect on Uptake | Reference |
| Chlorpromazine | Clathrin-mediated | [DOX][IR820] INMs | MCF-7 | Decreased uptake | [1] |
| Sucrose | Clathrin-mediated | [DOX][IR820] INMs | MCF-7 | Decreased uptake | [1] |
| Chloroquine | Clathrin-mediated | [DOX][IR820] INMs | MCF-7 | Decreased uptake | [1] |
| Filipin III | Caveolae-mediated | [DOX][IR820] INMs | MCF-7 | Slightly reduced uptake | [1] |
| Nystatin | Caveolae-mediated | FPA/EPI NPs | Rat Kupffer Cells | Time-dependent inhibition | [7][8] |
| Amiloride | Macropinocytosis | FPA/EPI NPs | Rat Kupffer Cells | Time-dependent inhibition | [7][8] |
| Colchicine | Microtubule formation | FPA/EPI NPs | Rat Kupffer Cells | Time-dependent inhibition | [7][8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry (FACS)
This protocol describes the use of FACS to quantify the cellular uptake of fluorescently labeled this compound conjugates.
Workflow Diagram
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well)
-
Fluorescently labeled this compound conjugates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.[2]
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled this compound conjugates at the desired concentrations (e.g., 10, 25, 35 µM).[4] Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) to assess time-dependent uptake.[3]
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any conjugates that are not internalized.
-
Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Resuspension: Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension. Transfer the cell suspension to a FACS tube.
-
Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.
-
FACS Analysis: Analyze the cells on a flow cytometer. Use an appropriate laser and filter set to detect the fluorescence of your label. For each sample, acquire at least 10,000 events.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The mean fluorescence intensity (MFI) of the gated population is proportional to the amount of internalized conjugate.
Protocol 2: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Confocal Laser Scanning Microscopy (CLSM)
This protocol outlines the use of CLSM to visualize the intracellular localization of this compound conjugates.
Workflow Diagram
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Multi-well plates with glass coverslips
-
Fluorescently labeled this compound conjugates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional)
-
Nuclear stain (e.g., DAPI)
-
Organelle-specific stains (e.g., LysoTracker for lysosomes)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound conjugates at the desired concentration and for the desired time.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the cells with fluorescent stains for specific organelles (e.g., DAPI for the nucleus, LysoTracker for lysosomes) according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorescent labels. Acquire z-stack images to confirm intracellular localization.
Protocol 3: Endocytosis Inhibition Assay
This protocol is used to identify the specific endocytic pathways involved in the uptake of this compound conjugates.
Workflow Diagram
Materials:
-
Same as for FACS or CLSM protocols
-
Endocytosis inhibitors (see table above for examples and target pathways)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1 or 2.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.
-
Co-incubation: Without removing the inhibitor, add the fluorescently labeled this compound conjugate to the medium and co-incubate for the desired time.
-
Washing: Wash the cells thoroughly with PBS to remove the inhibitor and non-internalized conjugates.
-
Quantification of Uptake: Proceed with either the FACS (Protocol 1) or CLSM (Protocol 2) protocol to quantify the cellular uptake.
-
Data Analysis: Compare the cellular uptake of the this compound conjugate in the presence of each inhibitor to the uptake in control cells (treated with the conjugate but no inhibitor). A significant reduction in uptake suggests the involvement of the pathway targeted by that inhibitor.
Conclusion
The cellular uptake of this compound conjugates is a multifaceted process primarily mediated by endocytosis. The specific pathway(s) involved are dependent on the physicochemical characteristics of the conjugate. A thorough understanding and characterization of these uptake mechanisms, using the protocols outlined above, are essential for the rational design of this compound-based nanomedicines for improved diagnostic and therapeutic outcomes.
References
- 1. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IR-820 Aggregation in Aqueous Solutions
Welcome to the technical support center for IR-820. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in aqueous environments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing low fluorescence intensity in water or buffer?
A1: Low fluorescence intensity of this compound in aqueous solutions is often a direct consequence of dye aggregation.[1][2] this compound, like other cyanine (B1664457) dyes, has a tendency to self-aggregate in polar solvents like water. This aggregation leads to a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the fluorescence quantum yield.[1][3] In its aggregated state, the dye molecules are too close to each other, leading to non-radiative decay pathways that dissipate energy as heat rather than light.
Q2: I've noticed a change in the color and absorbance spectrum of my this compound solution over time. What does this indicate?
A2: Changes in the color and absorbance spectrum of your this compound solution are strong indicators of aggregation. When this compound aggregates, its absorption spectrum can shift. In aqueous solution, this compound typically shows two absorption peaks.[3] Upon aggregation, the relative intensities of these peaks may change, and you might observe the formation of H-aggregates, which are characterized by a blue-shifted absorption peak.[4] This spectral shift is a reliable diagnostic for aggregation issues.
Q3: What are the most effective methods to prevent this compound aggregation?
A3: Several methods can be employed to prevent this compound aggregation in aqueous solutions. The most common and effective strategies include:
-
Complexation with Albumin: The interaction of this compound with proteins like bovine serum albumin (BSA) or human serum albumin (HSA) is a highly effective way to prevent aggregation.[3][5][6] Albumin encapsulates the dye molecules, keeping them separated and enhancing their fluorescence.[3]
-
PEGylation: Covalently conjugating polyethylene (B3416737) glycol (PEG) to this compound can provide steric hindrance that prevents the dye molecules from getting close enough to aggregate.[7][8]
-
Encapsulation in Nanoparticles: Loading this compound into various types of nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), or dendrimers, can physically isolate the dye molecules and improve their stability in aqueous media.[9][10][11]
-
Use of Surfactants: Non-ionic surfactants can help to prevent aggregation by forming micelles around the this compound molecules.[12][13][14]
-
Inclusion in Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like this compound and prevent their aggregation in water.[15][16][17]
Q4: How does preventing aggregation affect the properties of my this compound solution?
A4: Preventing aggregation has several beneficial effects on the properties of your this compound solution. You can expect to see:
-
Enhanced Fluorescence: A significant increase in fluorescence intensity and quantum yield.[1][3]
-
Spectral Shifts: A red-shift in both the absorption and emission peaks.[1][2]
-
Improved Stability: Increased photostability and chemical stability of the dye in solution.[3][7]
-
Better In Vivo Performance: For biological applications, stabilized this compound exhibits longer circulation times and better imaging contrast.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal in vitro | Aggregation of this compound in aqueous buffer. | 1. Prepare the this compound solution in a buffer containing serum albumin (e.g., 10% FBS or a specific concentration of BSA or HSA).[1] 2. Consider using a formulation with PEGylated this compound.[7] 3. If compatible with your experiment, add a non-ionic surfactant to your buffer. |
| Inconsistent results between experiments | Variable levels of this compound aggregation due to slight differences in solution preparation or storage. | 1. Standardize your protocol for preparing this compound solutions, including solvent, concentration, and mixing procedure. 2. Use freshly prepared solutions for each experiment. 3. For long-term storage, consider lyophilizing the stabilized this compound formulation. |
| Precipitate forms in the this compound solution | High concentration of this compound leading to extensive aggregation and precipitation. | 1. Work with lower concentrations of this compound whenever possible.[3] 2. Ensure the chosen solvent system is appropriate for the concentration you are using. This compound is more soluble in organic solvents like DMSO and methanol (B129727).[18] For aqueous applications, use one of the stabilization methods mentioned above. |
| Poor in vivo imaging contrast | Rapid clearance and aggregation of this compound in the bloodstream. | 1. Formulate this compound with albumin to take advantage of its long circulation half-life and anti-aggregation properties.[3][19] 2. Use PEGylated this compound to increase its hydrodynamic radius and circulation time.[7] 3. Encapsulate this compound in nanoparticles designed for in vivo use.[9] |
Quantitative Data Summary
The following tables summarize the quantitative effects of different stabilization methods on the properties of this compound.
Table 1: Effect of Serum on this compound Optical Properties
| Property | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference |
| Peak Absorption Wavelength | ~685 nm and ~812 nm | Red-shifted by ~143 nm | [1] |
| Optical Density (at 793 nm) | 1.281 | 2.505 | [1] |
| Fluorescence Peak | ~829 nm | ~858 nm | [1] |
| Quantum Yield (QY) | 0.313% | 2.521% (approx. 7-fold increase) | [1] |
Table 2: Stability of Free vs. Formulated this compound
| Formulation | Fluorescence Decrease after 72h | Reference |
| Free this compound | 80% | [7] |
| Covalent this compound-PEG-diamine nanoconjugate (IRPDcov) | 39.9% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex
This protocol describes the preparation of an this compound-Human Serum Albumin (HSA) complex for enhanced fluorescence and stability.
-
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO or methanol.
-
Prepare a stock solution of HSA in PBS.
-
To determine the optimal ratio, titrate the this compound solution with increasing concentrations of the HSA solution while monitoring the fluorescence intensity.
-
A typical starting point is to mix this compound and HSA at a specific molar ratio (e.g., 1:2 this compound:HSA) in PBS.[3]
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.
-
The resulting this compound-HSA complex is now ready for use in your experiments.
-
Protocol 2: Characterization of this compound Aggregation
This protocol outlines how to use UV-Vis spectroscopy to assess the aggregation state of this compound.
-
Materials:
-
This compound solution to be tested
-
Control solution of this compound in a non-aggregating solvent (e.g., methanol)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Dilute the control this compound solution in methanol to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Acquire the absorbance spectrum of the control solution from approximately 600 nm to 900 nm. Note the wavelength of the main absorption peak.
-
Dilute your aqueous this compound solution to the same concentration as the control.
-
Acquire the absorbance spectrum of the aqueous solution over the same wavelength range.
-
Compare the two spectra. A significant blue-shift in the absorption peak of the aqueous solution and/or a change in the ratio of the absorbance peaks is indicative of aggregation.[1][20]
-
Visual Guides
Below are diagrams to help visualize the concepts discussed.
Caption: Mechanisms of this compound aggregation and prevention strategies.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction | Semantic Scholar [semanticscholar.org]
- 7. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 10. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. brieflands.com [brieflands.com]
- 15. Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of IR-820 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of the near-infrared (NIR) dye IR-820.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a near-infrared cyanine (B1664457) dye with a maximum absorption around 820 nm. It is utilized in various biomedical applications, including fluorescence imaging and photothermal therapy. However, a significant drawback of this compound is its poor photostability, particularly in aqueous solutions. Upon exposure to light, the dye can degrade, leading to a loss of fluorescence and therapeutic efficacy. This photodegradation is primarily caused by a reaction with singlet oxygen, which cleaves the dye's heptamethine chain.
Q2: What is the primary mechanism of this compound photodegradation?
A2: The predominant mechanism of this compound photodegradation is its reaction with singlet oxygen (¹O₂). When this compound is excited by light, it can transfer energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen. This singlet oxygen then attacks the electron-rich polymethine chain of the this compound molecule, leading to its cleavage and the formation of non-fluorescent degradation products.
Q3: How does the solvent choice affect the photostability of this compound?
A3: The choice of solvent can significantly impact the photostability of this compound. In aqueous solutions, this compound is particularly unstable.[1] Organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) can offer better stability.[2] When used in biological applications, the binding of this compound to serum albumin can enhance its photostability and fluorescence quantum yield.[3][4]
Q4: What are the main strategies to improve the photostability of this compound?
A4: The main strategies to enhance the photostability of this compound include:
-
Structural Modification: Altering the chemical structure of the dye to make it less susceptible to singlet oxygen attack.[5]
-
Encapsulation: Protecting the dye within nanoparticles such as liposomes, polymeric nanoparticles (e.g., PLGA), or dendrimers.[6][7][8][9]
-
Use of Stabilizers: Adding singlet oxygen quenchers or antioxidants to the formulation, such as sodium azide (B81097).[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound fluorescence signal during imaging. | Photobleaching due to exposure to excitation light. | - Reduce the intensity and duration of light exposure. - Use a singlet oxygen scavenger like sodium azide in your formulation (for in vitro assays). - Encapsulate this compound in nanoparticles (e.g., liposomes or PLGA nanoparticles) to shield it from the aqueous environment.[8][9] |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor affinity between the hydrophobic dye and the nanoparticle core. Mismatched polarities between the dye and the polymer matrix. | - Optimize the solvent system used during nanoparticle preparation. - Modify the surface of the nanoparticles to improve interaction with the dye. - For polymeric nanoparticles, select a polymer with a polarity that better matches that of this compound.[11] |
| Aggregation of this compound loaded nanoparticles. | Instability of the nanoparticle formulation, leading to aggregation over time or in biological media. | - Ensure proper surface coating of the nanoparticles (e.g., with PEG) to enhance colloidal stability. - Optimize the pH and ionic strength of the storage buffer. - Characterize the zeta potential of the nanoparticles to assess their surface charge and stability. |
| Inconsistent fluorescence intensity between batches of this compound formulations. | Variability in dye concentration, encapsulation efficiency, or nanoparticle size. | - Precisely control all parameters during formulation, including dye-to-carrier ratio and purification steps. - Thoroughly characterize each batch for dye loading, particle size, and polydispersity index. |
Quantitative Data on Photostability Improvement
The following tables summarize the quantitative improvements in this compound photostability achieved through various methods.
Table 1: Photodegradation of Structurally Modified vs. Unmodified this compound
| Dye | Modification | Irradiation Time (min) | Degradation (%) |
| This compound | Unmodified | 60 | 74 |
| This compound-NO₂ | 4-nitrothiophenol group | 60 | 44 |
Data extracted from a study on modified this compound dyes, demonstrating that structural modification can significantly reduce photodegradation.[5]
Table 2: Photostability of Free vs. Encapsulated this compound
| Formulation | Storage Condition | Observation |
| Free this compound | Stored in water at 4°C for 30 days | Loss of absorption capabilities |
| This compound in PLGA Nanoparticles | Stored in water at 4°C for 30 days | Maintained optical properties |
This table illustrates the enhanced stability of this compound when encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles compared to the free dye in an aqueous solution.[12]
Table 3: Degradation Half-Times of this compound vs. ICG
| Dye | Condition | Degradation Half-Time |
| This compound | Aqueous solution | Approximately double that of ICG |
| ICG | Aqueous solution | - |
A comparative study showed that this compound has a significantly longer degradation half-time in aqueous solutions under various temperature and light conditions compared to Indocyanine Green (ICG).[1][13]
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles
This protocol describes the preparation of this compound loaded PLGA nanoparticles using a nanoprecipitation method.[7][14]
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve a calculated amount of this compound in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Mix the this compound solution with the PLGA solution to a final volume of 1 mL.
-
In a separate vial, prepare a lipid mixture by dissolving DSPE-PEG and DSPG in 4% ethanol (B145695) and stir at 60°C for 30 minutes.
-
Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.
-
Add 1 mL of deionized water to the mixture.
-
Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
-
Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final nanoparticle solution in PBS to a concentration of 1 mg/mL and store at 4°C.
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol details the thin-film hydration method for preparing this compound loaded liposomes.[9][15]
Materials:
-
This compound dye
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (CHOL)
-
DSPE-PEG2000
-
Chloroform (B151607) or Trichloromethane
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Accurately weigh and dissolve 8 mg of DPPC, 7 mg of CHOL, 4 mg of DSPE-PEG2000, and 1 mg of this compound in 3 mL of chloroform in a round-bottom flask.
-
Use a rotary evaporator to remove the organic solvent at 40°C for 30 minutes, which will result in the formation of a thin, uniform lipid film on the flask wall.
-
Hydrate the lipid film with an appropriate volume of aqueous buffer by vortexing or sonicating until the film is fully dispersed, forming a liposomal suspension.
-
To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
Visualizations
Caption: Mechanism of this compound photodegradation via singlet oxygen generation.
Caption: Experimental workflow for this compound encapsulation in PLGA nanoparticles.
Caption: Strategies for enhancing the photostability of this compound dye.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low fluorescence signal with IR-820 in vivo
Welcome to the technical support center for IR-820 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal from this compound weak or undetectable in vivo?
A1: A low fluorescence signal with this compound in vivo can stem from several factors. A primary cause is often related to the dye's environment. This compound is known to suffer from aggregation-caused quenching (ACQ) in aqueous solutions, which significantly reduces its fluorescence.[1][2] However, its fluorescence is substantially enhanced when it binds to serum proteins, like albumin.[1][3][4] Therefore, a weak signal might indicate insufficient interaction with these proteins. Other potential causes include suboptimal imaging parameters, dye degradation, or incorrect dosage.
Q2: How does the presence of serum or albumin affect this compound's fluorescence?
A2: The interaction between this compound and serum albumin is crucial for achieving a strong fluorescent signal in vivo. When this compound binds to albumin, it forms "nanoparticles" that prevent the dye molecules from aggregating.[1][2] This reduction in aggregation minimizes the self-quenching effect and promotes a rigid conformation of the dye, leading to a significant increase in the fluorescence quantum yield.[1][3] In fact, the quantum yield of this compound in serum can be about seven times higher than in water.[1]
Q3: What are the optimal excitation and emission wavelengths for in vivo imaging with this compound?
A3: The optimal wavelengths for this compound can vary depending on the solvent and whether you are targeting the NIR-I or NIR-II imaging window. When bound to serum proteins, this compound's absorption peak experiences a red shift.[1] For NIR-II imaging, an excitation wavelength of around 793 nm or 808 nm is commonly used.[1][3] The emission peak in serum is around 858 nm, with a tail extending beyond 1200 nm into the NIR-II region.[1] It is essential to use appropriate filters to collect the desired emission range.
Q4: Is this compound stable in solution and in vivo?
A4: this compound exhibits better stability in aqueous solutions compared to Indocyanine Green (ICG).[5][6] However, like many fluorescent dyes, it is susceptible to photobleaching, which is an irreversible reduction in fluorescence due to exposure to excitation light.[7] To mitigate this, it is advisable to minimize the duration and intensity of light exposure during imaging and to store the dye protected from light.[7]
Q5: What is the expected biodistribution and clearance pathway of this compound in vivo?
A5: Following intravenous injection, this compound primarily accumulates in the liver and kidneys.[1][2][3] It is then excreted from the body through both the hepatobiliary (feces) and renal (urine) systems.[1][2] Ex vivo imaging of organs will typically show the strongest signals in these excretory organs.[1][3] Understanding this distribution is important for interpreting your in vivo images and distinguishing target signals from background accumulation.
Troubleshooting Guide: Low Fluorescence Signal
If you are experiencing a weak fluorescence signal with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Problem: Weak or No Fluorescence Signal Detected
Use the following table to diagnose and address potential causes for a low or absent fluorescence signal.
| Potential Cause | Recommended Action |
| Dye Aggregation and Quenching | Ensure the dye has sufficient opportunity to bind with serum proteins. If preparing a solution for injection, consider using a serum-containing vehicle or allowing for a short incubation time post-injection before imaging to facilitate protein binding.[1][3] |
| Suboptimal Imaging Parameters | Verify that your imaging system is configured with the correct excitation and emission filters for this compound, especially if targeting the NIR-II window. Use an excitation wavelength around 793 nm or 808 nm and an appropriate long-pass filter for emission.[1][3] |
| Incorrect Dye Concentration | The concentration of this compound can impact its fluorescence intensity. Very high concentrations can lead to increased self-quenching. Perform a dose-response experiment to determine the optimal concentration for your specific application. A typical intravenous injection concentration is around 0.5 mg/mL.[1][2] |
| Dye Degradation | Protect this compound solutions from light to prevent photobleaching.[7] Prepare fresh solutions for your experiments and store them according to the manufacturer's instructions. |
| Insufficient Tissue Penetration | For deep tissue imaging, ensure you are utilizing the NIR-II emission window (900-1700 nm), as these longer wavelengths have greater penetration depth and reduced tissue autofluorescence.[1][8] |
| High Background Signal | High background can obscure a weak signal. This can be caused by autofluorescence or non-specific accumulation of the dye. Ensure proper filtering and consider imaging at later time points to allow for clearance of non-bound dye.[9] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature.
Table 1: Optical Properties of this compound in Different Solvents
| Solvent | Peak Absorption (nm) | Peak Emission (nm) | Quantum Yield (QY) | Reference |
| Water | ~650 nm | ~829 nm | 0.313% | [1] |
| 10% Fetal Bovine Serum (FBS) | ~793 nm | ~858 nm | 2.521% | [1] |
| 10% Bovine Serum Albumin (BSA) | ~810 nm | ~850 nm | 3.821% (for IR-RGD) | [10] |
Table 2: Recommended In Vivo Imaging Parameters
| Parameter | Recommended Value | Reference |
| Administration Route | Intravenous (tail vein) | [1][3] |
| Typical Concentration | 0.5 mg/mL | [1][2] |
| Injection Volume (mouse) | 150 - 200 µL | [1][3] |
| Excitation Wavelength | 793 nm or 808 nm | [1][3] |
| Excitation Power Density | 20 - 116 mW/cm² | [2][3] |
| Camera Exposure Time | 50 - 1000 ms | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound for In Vivo Imaging
-
Reagent Preparation:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse) using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Place the animal on the imaging stage and ensure it is kept warm.
-
-
Intravenous Injection:
-
Imaging:
-
Proceed with imaging at desired time points post-injection. For dynamic studies, imaging can begin immediately. For tumor imaging, later time points (e.g., 4 to 48 hours) may be optimal to allow for clearance and tumor accumulation.[3]
-
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting low this compound fluorescence signals.
Caption: A logical workflow for troubleshooting a low fluorescence signal.
Caption: The impact of serum albumin on this compound fluorescence.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [PDF] Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor | Semantic Scholar [semanticscholar.org]
- 9. In vivo fluorescence imaging: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel NIR-II probe for improved tumor-targeting NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Power for IR-820 Photothermal Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-820 for photothermal therapy (PTT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for exciting this compound?
A1: The optimal laser wavelength for exciting this compound is in the near-infrared (NIR) range. While this compound has an excitation peak around 710 nm, studies have successfully used lasers with wavelengths of 793 nm and 808 nm for photothermal therapy.[1][2][3][4][5] The choice of wavelength can depend on the specific formulation of this compound (free vs. encapsulated) and the desired tissue penetration depth.
Q2: What is a typical range for laser power density in this compound PTT experiments?
A2: The laser power density for this compound PTT can vary significantly depending on the experimental setup (in vitro vs. in vivo), the concentration of this compound, and the formulation (e.g., encapsulated in nanoparticles). Reported power densities range from 0.3 W/cm² to 21.2 W/cm².[1][2][3][4] For in vitro studies, a power density of 14.1 W/cm² has been identified as optimal in some cases.[1][2] In vivo studies have used power densities around 1.5 W/cm² to 2 W/cm².[3][4]
Q3: How does the concentration of this compound affect the temperature increase during PTT?
A3: Generally, a higher concentration of this compound leads to a greater temperature increase upon laser irradiation at a constant power density.[1][2] However, it is crucial to optimize the concentration to avoid potential cytotoxicity in the absence of laser light and to ensure efficient heat generation.
Q4: What are the advantages of encapsulating this compound in nanoparticles?
A4: Encapsulating this compound in nanoparticles, such as PLGA or liposomes, offers several advantages over using the free dye.[1][2][4][6] These include:
-
Improved stability: Free this compound has low stability in aqueous solutions.[1][2]
-
Enhanced biocompatibility: Nanoparticle formulations can improve the biocompatibility of the dye.[7]
-
Increased circulation half-life: Encapsulation can prolong the time the dye remains in circulation, allowing for better tumor accumulation.
-
Potentially higher photothermal efficiency: Some studies have shown that encapsulated this compound can generate more heat compared to the free dye under identical conditions.[1][2]
Q5: What is the primary mechanism of cell death induced by this compound PTT?
A5: The primary and preferred mechanism of cell death induced by this compound PTT is apoptosis.[4][8] Inducing apoptosis is generally considered more favorable than necrosis in a therapeutic context as it is a more controlled and less inflammatory process.[4]
Troubleshooting Guide
Problem 1: Insufficient temperature increase during laser irradiation.
| Possible Cause | Troubleshooting Step |
| Low Laser Power Density | Gradually increase the laser power density. Be aware that excessively high power can cause damage to surrounding healthy tissue. |
| Low this compound Concentration | Increase the concentration of this compound. Ensure the concentration is not cytotoxic in the absence of laser irradiation. |
| Suboptimal Laser Wavelength | Verify that the laser wavelength aligns with the absorption peak of your this compound formulation. The absorption peak can shift depending on the solvent and whether the dye is encapsulated.[3] |
| Degradation of this compound | This compound can be unstable. Consider encapsulating the dye in nanoparticles to improve its stability.[1][2] |
| Incorrect Laser Beam Focus | Ensure the laser beam is properly focused on the target area to deliver the intended power density. |
Problem 2: Significant cell death in control groups (no laser irradiation).
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | The concentration of this compound may be cytotoxic. Perform a dose-response experiment to determine the maximum non-toxic concentration of your this compound formulation. |
| Contamination of Cell Culture | Check for contamination in your cell culture, which could be causing cell death independent of the treatment. |
| Issues with Nanoparticle Formulation | If using nanoparticles, the formulation itself might be causing toxicity. Test the biocompatibility of the empty nanoparticles (without this compound). |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in this compound Formulation | Ensure consistent preparation of your this compound solution or nanoparticle suspension. For nanoparticles, characterize each batch for size and dye loading. |
| Inconsistent Laser Parameters | Calibrate your laser to ensure consistent power output. Maintain a fixed distance between the laser source and the sample for all experiments. |
| Cell Culture Variability | Use cells from the same passage number and ensure they are at a consistent confluency at the time of the experiment. |
| Uneven Cell Seeding | Ensure even distribution of cells when plating to avoid variations in cell density across wells. |
Quantitative Data Summary
Table 1: In Vitro Temperature Increase with Different Laser Power Densities and this compound Concentrations.
| This compound Formulation | This compound Concentration (µM) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (ΔT in °C) |
| Free this compound | 20 - 120 | 5.3 | 2 | 3.7 - 19 |
| This compound PLGA NPs | 20 - 120 | 5.3 | 2 | 6 - 20.4 |
| Free this compound | 20 - 120 | 14.1 | 2 | 6.5 - 33.3 |
| This compound PLGA NPs | 20 - 120 | 14.1 | 2 | 8 - 33.6 |
| Free this compound | 20 - 120 | 21.2 | 2 | 9.4 - 34.2 |
| This compound PLGA NPs | 20 - 120 | 21.2 | 2 | 10.2 - 35 |
| This compound Aqueous Solution | 500 µg/mL | 0.5 | 4 | Reached 55°C |
| This compound Aqueous Solution | 500 µg/mL | 1.5 | 10 | Reached >90°C |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Determining Optimal Laser Power for In Vitro Photothermal Therapy
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][2]
-
Incubation with this compound: Treat the cells with various non-toxic concentrations of your this compound formulation (e.g., 10, 25, 50 µM) and incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[4] Include control groups with no this compound.
-
Laser Irradiation: Irradiate the designated wells with an 808 nm laser at different power densities (e.g., 0.5, 1.0, 1.5, 2.0 W/cm²) for a fixed duration (e.g., 5 minutes).[4] Maintain a constant distance between the laser and the plate.
-
Cell Viability Assay (MTT): After 24 hours post-irradiation, assess cell viability using an MTT assay.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. The optimal laser power will be the one that achieves significant cancer cell death with minimal effect on cells not treated with this compound.
Protocol 2: Measurement of Photothermal Effect
-
Sample Preparation: Prepare aqueous solutions of your this compound formulation at different concentrations in a suitable container (e.g., a quartz cuvette or a well in a 96-well plate).
-
Temperature Measurement Setup: Position a thermal imaging camera or a thermocouple to continuously record the temperature of the solution.
-
Laser Irradiation: Irradiate the sample with the laser at a specific power density.
-
Data Recording: Record the temperature change over a set period of time (e.g., every 30 seconds for 5-10 minutes).[1][2]
-
Analysis: Plot the temperature as a function of time to determine the rate of heating and the maximum temperature achieved for each concentration and power density.
Visualizations
Caption: Workflow for optimizing this compound PTT in vitro.
Caption: Simplified signaling pathway for PTT-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Photothermal Therapy Treatment Effect under Various Laser Irradiation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Non-Specific Binding of IR-820 Conjugates
Welcome to the technical support center for IR-820 and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound conjugates?
A1: Non-specific binding of this compound conjugates can stem from several factors:
-
Hydrophobic Interactions: this compound is a hydrophobic molecule, which can lead to non-specific interactions with proteins and other biological macromolecules.
-
Ionic Interactions: Electrostatic forces between the charged this compound conjugate and cellular or tissue components can cause non-specific binding.
-
Aggregation: this compound has a tendency to form aggregates in aqueous solutions, which can become trapped in tissues or cells, leading to high background signals. Binding with serum proteins like albumin can help prevent this aggregation.[1][2]
-
High Conjugate Concentration: Using an excessive concentration of the this compound conjugate increases the likelihood of non-specific binding.[3]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or membranes is a common cause of high background.
-
Insufficient Washing: Incomplete removal of unbound or loosely bound conjugates will result in a poor signal-to-noise ratio.[4]
Q2: How does conjugation of this compound to molecules like antibodies or polymers affect non-specific binding?
A2: Conjugation can either mitigate or exacerbate non-specific binding depending on the properties of the conjugated molecule and the linker used.
-
PEGylation: Conjugating this compound with polyethylene (B3416737) glycol (PEG) can create a hydrophilic shield around the molecule, which has been shown to reduce non-specific binding and improve circulation times in vivo.[5][6][7]
-
Antibody Properties: The specificity and quality of the antibody in an this compound-antibody conjugate are critical. A primary antibody with cross-reactivity will lead to off-target binding.
-
Albumin Binding: this compound can non-covalently or covalently bind to albumin. This interaction can reduce aggregation-caused quenching and improve fluorescence, while potentially altering biodistribution.[1][8]
Q3: What are the recommended blocking agents for experiments using this compound conjugates?
A3: The choice of blocking agent depends on the experimental application. Common options include:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody are widely used to block non-specific hydrophobic and ionic interactions.[9]
-
Detergents: Non-ionic detergents like Tween-20 can be added to blocking and washing buffers to reduce hydrophobic interactions.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are optimized for near-infrared fluorescence applications and can provide consistent results.[10]
Q4: Can the formation of this compound aggregates be prevented?
A4: Yes, several strategies can minimize the aggregation of this compound:
-
Use of Serum/Albumin: The presence of serum proteins, particularly albumin, can prevent this compound from aggregating in aqueous solutions.[1][2] For in vivo studies, intravenously injected this compound can bind to endogenous albumin.[8]
-
PEGylation: Covalently attaching PEG chains to this compound can improve its solubility and reduce aggregation through steric hindrance.[5]
-
Proper Storage and Handling: Store this compound conjugates as recommended by the manufacturer, typically protected from light and moisture. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Background in Cell Staining (Immunofluorescence)
High background fluorescence can obscure the specific signal from your this compound conjugate.
Caption: Troubleshooting workflow for high background in cell staining.
| Potential Cause | Recommended Solution |
| Excessive Conjugate Concentration | Perform a titration to determine the optimal concentration of the this compound conjugate. Higher concentrations increase the likelihood of non-specific binding.[3] |
| Inadequate Blocking | Ensure proper blocking by incubating with a suitable blocking agent (e.g., 5% BSA or normal serum) for at least 30-60 minutes at room temperature.[11] |
| Insufficient Washing | Increase the number and duration of washing steps after incubation with the this compound conjugate. Use a buffer containing a mild detergent like 0.05% Tween-20.[4] |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence. While near-infrared imaging reduces autofluorescence, some cell types may still exhibit it. |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., Tween-20) in your antibody diluent and wash buffers. |
Problem 2: High Background in Western Blotting
High background on a western blot can make it difficult to accurately detect and quantify the protein of interest.
Caption: Troubleshooting workflow for high background in western blotting.
| Potential Cause | Recommended Solution |
| Inappropriate Membrane | Use low-fluorescence PVDF or nitrocellulose membranes specifically designed for near-infrared western blotting.[12] |
| Suboptimal Blocking | Test different blocking agents (e.g., commercial NIR blocking buffers, BSA, non-fat dry milk). Incubate for at least 1 hour at room temperature.[10] |
| High Antibody Concentration | Titrate both the primary and this compound conjugated secondary antibodies to find the lowest concentration that provides a strong specific signal.[3] |
| Insufficient Washing | Perform at least four 5-minute washes with a buffer containing 0.1% Tween-20 after both primary and secondary antibody incubations.[13] |
| Contamination | Handle the membrane with clean forceps. Ensure all incubation trays and equipment are clean.[12] |
Problem 3: High Background in In Vivo Imaging
High background in animal imaging can be due to non-specific accumulation of the this compound conjugate in tissues other than the target.
Caption: Logical relationships in troubleshooting high background for in vivo imaging.
| Potential Cause | Recommended Solution |
| Slow Clearance | Image at later time points to allow for the clearance of unbound conjugate from non-target tissues. |
| Hydrophobicity and Aggregation | Formulate the this compound conjugate to bind with albumin or conjugate it with PEG to improve solubility and reduce non-specific uptake by the reticuloendothelial system.[1][2][5] |
| High Dose | Titrate the injected dose to find the lowest effective amount that provides a good signal at the target site without saturating non-target tissues. |
| Non-Specific Antibody Uptake | If using an antibody conjugate, ensure the antibody has high specificity for the target and consider using F(ab')2 fragments to avoid Fc-receptor-mediated uptake. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Application | Pros | Cons |
| Bovine Serum Albumin (BSA) | 3-5% in PBS/TBS | General Use, IHC, WB | Inexpensive, readily available, effective for many applications.[14] | May contain endogenous biotin (B1667282) and enzymes that can interfere with certain detection systems. |
| Normal Serum | 5-10% in PBS/TBS | IHC, Cell Staining | Very effective at blocking non-specific antibody binding, especially when from the same species as the secondary antibody.[9] | More expensive than BSA, must match the secondary antibody host species. |
| Non-Fat Dry Milk | 5% in TBS-T | Western Blotting | Inexpensive and effective. | Not recommended for use with phosphospecific antibodies due to casein content. Can sometimes mask certain antigens. |
| Commercial NIR Buffers | Per Manufacturer | Western Blotting, IHC | Optimized for low background in the near-infrared spectrum, consistent performance.[10] | More expensive than "home-brew" options. |
| Polyethylene Glycol (PEG) | Varies by application | In Vivo Imaging, Surface Coating | Reduces non-specific protein binding, improves solubility and circulation time.[6][7] | Requires chemical conjugation to the probe. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound Conjugates
-
Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times for 5 minutes each with PBS.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating cells in a blocking buffer (e.g., 5% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[9][11]
-
Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.
-
Washing: Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
This compound Conjugate Incubation: Incubate with the this compound conjugated secondary antibody or primary conjugate, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash cells three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
Mounting and Imaging: Mount coverslips with an appropriate mounting medium and image using a fluorescence microscope equipped for near-infrared detection.
Protocol 2: Reducing Non-Specific Binding in In Vivo Imaging
-
Conjugate Formulation:
-
PEGylation: If using a custom conjugate, consider incorporating a PEG linker to improve solubility and reduce non-specific uptake.[5][6]
-
Albumin Binding: For systemic administration, formulate the this compound conjugate in a solution containing serum albumin or utilize a conjugate designed to bind endogenous albumin to prevent aggregation.[1][8] A pre-incubation of this compound with human serum albumin (HSA) can be performed by mixing them at a specific molar ratio and stirring for 1 hour at room temperature.[1]
-
-
Dose Optimization: Perform a dose-response study to determine the minimal amount of this compound conjugate required for effective target visualization. Start with a low dose and incrementally increase it in subsequent cohorts.
-
Administration: Administer the formulated this compound conjugate via the desired route (e.g., intravenous injection).
-
Imaging Time Course: Perform imaging at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Non-specifically accumulated probe will often clear from tissues over time, leading to an improved target-to-background ratio at later time points.
-
Image Analysis: Quantify the fluorescence intensity in the target tissue and a non-target background region (e.g., muscle) to calculate the target-to-background ratio at each time point. This will help determine the optimal imaging window.
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. ibidi.com [ibidi.com]
- 5. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. licorbio.com [licorbio.com]
- 14. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
IR-820 fluorescence quenching and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, IR-820.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal in Aqueous Solutions
-
Potential Cause: Aggregation-Caused Quenching (ACQ).
-
Explanation: this compound molecules have a tendency to aggregate in aqueous solutions due to their planar structure, leading to self-quenching of the fluorescence signal.[1][2][3] This is a common phenomenon for many cyanine (B1664457) dyes.
-
Solution:
-
Protein Binding: Complexing this compound with proteins such as human serum albumin (HSA) or bovine serum albumin (BSA) can prevent aggregation and significantly enhance fluorescence.[2][4][5] The protein encapsulates the dye molecules, keeping them separated.
-
Use of Serum-Containing Media: Dissolving this compound in solutions containing serum, such as fetal bovine serum (FBS), can mimic the anti-quenching effect of purified albumin.[1][6]
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as PLGA-based carriers, physically separates the dye molecules and improves their stability in aqueous environments.[7][8][9][10]
-
Optimize Concentration: At high concentrations, the likelihood of aggregation increases. It is recommended to determine the optimal, lower concentration for your specific application. In ultrapure water and PBS, the highest fluorescence intensity for this compound was observed at a concentration of 7.5 μM.[3][4]
-
-
Problem 2: Signal Fades Quickly (Photobleaching)
-
Potential Cause: Photodegradation.
-
Explanation: Like many fluorescent dyes, this compound can be susceptible to photodegradation upon prolonged or high-intensity light exposure, leading to an irreversible loss of fluorescence.
-
Solution:
-
Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use neutral density filters and shutters to block the light path when not actively acquiring images.
-
Use Anti-Fade Reagents: For fixed samples, consider using a mounting medium containing an anti-fade reagent.
-
Encapsulation: Encapsulating this compound in nanoparticles can enhance its photostability.[1][7]
-
Work in Serum-Containing Solutions: this compound has shown good photostability when dissolved in serum.[1][6]
-
-
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence of this compound increase in the presence of serum or albumin?
A1: The fluorescence of this compound is significantly enhanced in the presence of serum or albumin due to the prevention of aggregation-caused quenching (ACQ).[1][2][3] In aqueous solutions, this compound molecules tend to stack together, which quenches their fluorescence. When bound to albumin, the dye molecules are individually sequestered within the hydrophobic pockets of the protein, preventing aggregation and promoting a rigid conformation that favors radiative decay (fluorescence).[2] This interaction can increase the fluorescence quantum yield by several fold.[1][6]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths of this compound can vary depending on the solvent environment. In methanol, the peak absorption is around 820 nm.[11] However, in aqueous solutions, the absorption maximum experiences a significant blue shift to around 691 nm.[11] When bound to serum proteins, the absorption peak red-shifts. For instance, in 10% fetal bovine serum (FBS), the peak absorption wavelength is around 793 nm, with a fluorescence emission peak at approximately 858 nm.[1][6] It is crucial to determine the optimal wavelengths in your specific experimental medium.
Q3: How can I improve the stability of my this compound solution?
A3: To improve the stability of this compound solutions, consider the following:
-
Encapsulation: Loading this compound into nanoparticles, such as those made from PLGA, can significantly improve its stability in aqueous solutions and during storage.[7][9][10]
-
Protein Complexation: Forming a complex with albumin not only enhances fluorescence but also improves the stability of the dye.[3][4][5]
-
Storage Conditions: Store this compound solutions, especially those in aqueous buffers, protected from light at 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid multiple freeze-thaw cycles.
Q4: Is this compound suitable for in vivo imaging?
A4: Yes, this compound is a promising agent for in vivo near-infrared fluorescence imaging, particularly in the NIR-II window (900-1700 nm).[1][4][5][6] Its fluorescence can be significantly enhanced in the bloodstream due to binding with endogenous albumin.[4][5] This makes it suitable for applications like angiography and tumor imaging. For specific targeting, this compound can be conjugated to targeting moieties or encapsulated in nanoparticles.
Data Presentation
Table 1: Photophysical Properties of this compound in Different Media
| Property | In Water | In 10% Fetal Bovine Serum (FBS) |
| Peak Absorption Wavelength | ~691 nm, 812 nm | ~793 nm |
| Peak Emission Wavelength | ~829 nm | ~858 nm |
| Quantum Yield (QY) | ~0.313% | ~2.521% |
Data compiled from multiple sources.[1][4][6][11]
Experimental Protocols
Protocol 1: Preparation of this compound-Human Serum Albumin (HSA) Complex
This protocol describes a method for preparing an this compound-HSA complex to enhance fluorescence for in vitro or in vivo applications.[3][4]
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ultrapure water or Phosphate-Buffered Saline (PBS)
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 500 µM stock solution of this compound in ultrapure water or an appropriate solvent.
-
Prepare a 500 µM stock solution of HSA in ultrapure water or PBS.
-
-
Complex Formation:
-
In a suitable container, mix the this compound and HSA stock solutions. A common molar ratio to start with is a 1:2 ratio of this compound to HSA to ensure most of the dye is complexed. For example, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA.[3][4]
-
Add ultrapure water or PBS to achieve the desired final concentration and volume. For the example above, add 955 µL of water for a total volume of 1 mL.[3][4]
-
Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[3][4]
-
-
Storage:
-
Store the resulting this compound-HSA complex at 4°C, protected from light, for future use.
-
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
This protocol provides a general method for encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation technique.[1][7][8][9]
Materials:
-
This compound dye
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
Phospholipids (B1166683) (e.g., DSPE-PEG, DSPG)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare this compound/PLGA Solution:
-
Dissolve a calculated amount of this compound in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Mix the this compound solution with the PLGA solution to a final volume of 1 mL.[1]
-
-
Prepare Lipid Suspension:
-
Nanoparticle Formation:
-
While stirring, add the this compound/PLGA solution dropwise to the heated lipid suspension.
-
Follow by the addition of 1 mL of deionized water.[1]
-
Continue stirring the mixture at room temperature for 1 hour to facilitate the formation of the nanoparticles.
-
-
Purification:
-
Purify the nanoparticles to remove unencapsulated dye and other reagents, for example, by dialysis or centrifugation.
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.
-
Store the nanoparticle suspension at 4°C, protected from light.
-
Visualizations
Figure 1: Mechanism of this compound aggregation-caused quenching in aqueous solution.
Figure 2: Strategies to prevent this compound fluorescence quenching.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: IR-820 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the fluorescence intensity of IR-820. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence of a molecule like this compound?
A change in pH can alter the electronic states of a fluorophore, which are responsible for its fluorescence. This occurs because a change in hydrogen ion concentration can lead to the bonding or dissociation of a proton (H+), thereby changing the molecule's overall structure and electron distribution.[1] This can, in turn, affect the fluorescence wavelength, quantum yield, and lifetime.[1] The specific effect of pH on fluorescence is highly dependent on the particular fluorophore.[1]
Q2: What is the expected fluorescence behavior of this compound at different pH values?
Q3: Is this compound stable at physiological pH?
Yes, this compound has been shown to be stable at physiological pH (7.4). Nanoparticles loaded with this compound have demonstrated high stability at this pH.[3]
Q4: Can the fluorescence of this compound be enhanced?
Yes, the fluorescence of this compound can be significantly enhanced through interaction with albumin.[2][4] This is due to the formation of an this compound-albumin complex, which can lead to a notable increase in fluorescence intensity.[5]
Troubleshooting Guide
Issue: Unexpected decrease or quenching of this compound fluorescence intensity.
Possible Cause 1: Acidic pH-induced aggregation. In some near-infrared probes, a decrease in pH can lead to protonation and subsequent aggregation, which quenches the fluorescence emission.[6] While not directly documented for free this compound in the provided results, this is a potential mechanism to consider.
-
Troubleshooting Step: Measure the pH of your this compound solution. If it is acidic, consider adjusting the pH to a neutral or physiological range using a suitable buffer.
Possible Cause 2: Degradation of this compound. Although this compound has improved stability compared to some other cyanine (B1664457) dyes, it can still be susceptible to degradation under certain conditions, which could lead to a loss of fluorescence.
-
Troubleshooting Step: Ensure proper storage of this compound solutions, protecting them from light and extreme temperatures. Prepare fresh solutions for critical experiments.
Possible Cause 3: Solvent effects. The solvent environment can significantly impact the fluorescence intensity of this compound. For example, the fluorescence intensity of this compound in ultrapure water is higher than that in PBS at the same concentration.[2][5]
-
Troubleshooting Step: Be consistent with the solvent and buffer systems used in your experiments. If you observe unexpected changes, verify the composition of your solutions.
Quantitative Data
The following table summarizes the available quantitative data on the effect of pH on this compound and related complexes.
| Substance | pH Condition | Observed Effect on Fluorescence/Absorption | Reference |
| This compound-HSA Complex | Acidic (pH 2.4) vs. Physiological (pH 7.4) | Stronger absorption and fluorescence in the acidic environment. | [2] |
| F-Yb (Lanthanide-based NIR probe) | pH 5.0 to 1.0 | Quenching of NIR emission. | [6] |
| F-Yb (Lanthanide-based NIR probe) | pH 9.0 to 5.0 | Increasing NIR emission with decreasing pH. | [6] |
Experimental Protocols
Protocol: Measuring the Effect of pH on this compound Fluorescence Intensity
This protocol outlines a general procedure for investigating the influence of pH on the fluorescence intensity of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO or ultrapure water)
-
A series of buffers with a range of pH values (e.g., citrate (B86180) buffers for acidic range, phosphate (B84403) buffers for neutral range, and borate (B1201080) buffers for alkaline range)
-
Fluorometer capable of excitation and emission in the near-infrared range
-
Cuvettes suitable for fluorescence measurements
-
pH meter
Procedure:
-
Prepare a working solution of this compound: Dilute the this compound stock solution in the desired initial solvent (e.g., ultrapure water or PBS) to a final concentration suitable for fluorescence measurements.
-
Prepare pH-adjusted samples: For each pH value to be tested, mix a specific volume of the this compound working solution with a specific volume of the corresponding buffer to achieve the target pH. Ensure the final concentration of this compound is the same across all samples.
-
Verify pH: Measure and record the final pH of each sample using a calibrated pH meter.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (around 808 nm, but may vary depending on the solvent).[2][5]
-
Record the fluorescence emission spectrum for each sample across the expected emission range (e.g., 820 nm and beyond).
-
The fluorescence intensity at the emission maximum should be recorded for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Analyze the trend to determine the relationship between pH and this compound fluorescence intensity under your experimental conditions.
-
Visualizations
Caption: Logical relationship of factors influencing this compound fluorescence.
Caption: Experimental workflow for investigating the effect of pH on this compound.
References
- 1. quora.com [quora.com]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. Fluorescence lifetime imaging of upper gastrointestinal pH in vivo with a lanthanide based near-infrared τ probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing IR-820 Photobleaching During Microscopy
Welcome to the technical support center for IR-820. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize photobleaching and optimize your imaging experiments with the near-infrared (NIR) fluorescent dye, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
A1: this compound is a versatile cyanine (B1664457) dye that exhibits fluorescence in both the near-infrared (NIR)-I (700-900 nm) and NIR-II (1000-1700 nm) windows. Its use in fluorescence microscopy is advantageous due to the reduced autofluorescence of biological tissues in the NIR spectrum, allowing for a higher signal-to-noise ratio and deeper tissue penetration. It is commonly used for applications such as in vivo imaging, vascular imaging, and tumor visualization.[1]
Q2: What is photobleaching and why is this compound susceptible to it?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] For cyanine dyes like this compound, this process is often mediated by the interaction of the excited dye molecule with molecular oxygen, which generates highly reactive singlet oxygen.[3][4] This singlet oxygen can then react with the dye, cleaving its polymethine chain and rendering it non-fluorescent.[3]
Q3: How can I tell if my this compound signal loss is due to photobleaching?
A3: A hallmark of photobleaching is a gradual and irreversible decrease in fluorescence intensity over time with continued exposure to the excitation light. If you observe a rapid or uniform drop in signal across the entire field of view that does not recover, photobleaching is a likely cause. To confirm this, you can compare the fluorescence intensity of a freshly imaged area to an area that has been exposed to the excitation light for an extended period.
Q4: Can the imaging buffer affect this compound photostability?
A4: Yes, the composition of the imaging buffer can significantly impact the photostability of this compound. The presence of reactive oxygen species (ROS) scavengers in the buffer can help to mitigate photobleaching. Conversely, components that promote the generation of ROS can accelerate fluorescence decay. For live-cell imaging, it is crucial to use a buffer that maintains cell viability while providing a protective environment for the fluorophore.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter with this compound photobleaching during your microscopy experiments.
Issue 1: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Solution |
| Excessive Laser Power | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Use a neutral density filter if necessary to attenuate the laser intensity.[2][5] |
| Long Exposure Times | Decrease the camera exposure time. Compensate for the shorter exposure by increasing the camera gain or using a more sensitive detector.[5] |
| Continuous Illumination | Use the "snap" or "shutter" function on your microscope to illuminate the sample only during image acquisition. Avoid continuous live-viewing of the sample. |
| Absence of Antifade Reagent | For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, consider adding antioxidants like ascorbic acid or Trolox to the imaging medium, after verifying their compatibility with your experimental system. |
Issue 2: High background signal obscuring the this compound fluorescence.
| Possible Cause | Solution |
| Autofluorescence | While lower in the NIR, some endogenous molecules can still contribute to background. Image an unstained control sample to assess the level of autofluorescence and adjust your imaging settings accordingly. |
| Non-specific Antibody Binding (for immunofluorescence) | Optimize your blocking and washing steps. Use a blocking buffer containing serum from the same species as your secondary antibody. Ensure thorough washing to remove unbound antibodies.[6] |
| Impure Dye or Reagents | Use high-quality, purified this compound and fresh, filtered buffers to minimize fluorescent contaminants. |
Issue 3: Inconsistent fluorescence intensity between samples.
| Possible Cause | Solution |
| Variable Photobleaching | Standardize your imaging protocol across all samples. Ensure that each sample is exposed to the same laser power, exposure time, and duration of illumination. |
| Differences in Sample Preparation | Maintain consistency in all sample preparation steps, including fixation, permeabilization, staining concentrations, and incubation times.[7][8] |
| Fading During Storage | Store stained slides and samples in the dark at 4°C to prevent photobleaching from ambient light. Image samples as soon as possible after preparation.[9] |
Quantitative Data on Photostability
While specific quantitative data for this compound photobleaching across a wide range of conditions is limited in the literature, the following table provides a comparative overview of the photostability of different fluorophore classes. This can serve as a general guide for selecting more photostable alternatives if this compound proves to be too labile for your application.
| Fluorophore Class | Relative Photostability | Key Characteristics |
| Cyanine Dyes (e.g., Cy7, this compound) | Moderate | Susceptible to photo-oxidation, especially in the absence of protective agents.[2] |
| Alexa Fluor Dyes (e.g., Alexa Fluor 750, Alexa Fluor 790) | High | Generally exhibit superior photostability compared to traditional cyanine dyes.[2][10] |
| DyLight Dyes (e.g., DyLight 755, DyLight 800) | High | Known for their high fluorescence intensity and good photostability.[2] |
| Quantum Dots | Very High | Highly resistant to photobleaching, but can have issues with blinking and biocompatibility. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound Conjugated Secondary Antibody
This protocol provides a general workflow for staining fixed cells with an this compound conjugated secondary antibody. Optimization may be required for specific cell types and primary antibodies.
Materials:
-
Fixed cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
-
Primary Antibody (diluted in blocking buffer)
-
This compound Conjugated Secondary Antibody (diluted in blocking buffer)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For imaging plates, add a drop of antifade medium to each well.
-
Imaging: Image the samples immediately or store them protected from light at 4°C.
Protocol 2: Quantification of this compound Photobleaching Rate
This protocol describes a method to quantify the photobleaching rate of this compound in your sample under your specific imaging conditions.
Materials:
-
This compound stained sample (e.g., fixed cells, tissue section)
-
Fluorescence microscope equipped with an appropriate NIR laser and detector
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound stained sample as you would for your experiment.
-
Microscope Setup:
-
Turn on the microscope and allow the laser to warm up for stable output.
-
Select the appropriate laser line and filter set for this compound (e.g., ~780 nm excitation, >800 nm emission).
-
Set the laser power, exposure time, and camera gain to the settings you intend to use for your experiment.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be kept constant (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI within the stained area and measure the mean fluorescence intensity within this ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no staining) for each time point.
-
Subtract the background intensity from the ROI intensity for each time point to get the corrected fluorescence intensity.
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function (e.g., single or double exponential) to determine the photobleaching time constant (τ). A smaller τ value indicates faster photobleaching.
-
Visualizations
References
- 1. Photodegradation of fleroxacin injection: different products with different concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. books.rsc.org [books.rsc.org]
- 5. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. 5 Steps to Fixed-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing IR-820 signal-to-background ratio in tissue
Hello! As an AI assistant from Google, I'm here to provide you with a comprehensive technical support guide for enhancing the signal-to-background ratio of IR-820 in tissue. Below you will find detailed troubleshooting advice, frequently asked questions, experimental protocols, and data presented in a clear, accessible format to assist your research.
This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting and enhancing the signal-to-background ratio (SBR) of the near-infrared (NIR) dye this compound in tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak and the background high?
A low signal-to-background ratio with this compound is a common issue often stemming from the dye's inherent properties and its interaction with the biological environment. The primary causes include:
-
Aggregation-Caused Quenching (ACQ): this compound molecules have a strong tendency to aggregate in aqueous solutions, such as buffers and biological fluids.[1][2] This aggregation leads to self-quenching, where the fluorescence is significantly reduced.[2][3]
-
Poor Stability: Free this compound has low stability in aqueous solutions and a short circulation half-life, limiting the time available for it to accumulate at the target site.[4][5]
-
Nonspecific Binding & Biodistribution: The dye can distribute nonspecifically throughout the body, leading to high background signal in non-target tissues.[4][6]
-
Tissue Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., collagen, elastin) that can emit light in the same spectral region as this compound, contributing to background noise.[7]
-
Suboptimal Dye Concentration: Using a concentration that is too high can promote aggregation and quenching, while a concentration that is too low will result in a weak signal.[8][9] The optimal concentration for free this compound in solution is around 7.5 μM.[1][10]
Q2: How can I improve the stability and signal of this compound?
The most effective strategy is to prevent aggregation by encapsulating or conjugating this compound with a carrier molecule. This enhances stability, prolongs circulation time, and can dramatically increase fluorescence.
-
Complexing with Albumin: this compound binds to serum albumin (like HSA), which prevents aggregation and holds the dye in a rigid conformation, leading to a significant increase in fluorescence intensity.[2] This interaction can increase the quantum yield by about seven times and fluorescence intensity by over 13-fold.[1][2] This complex can be formed in vitro before injection or will form spontaneously in vivo after intravenous administration of free this compound.[10][11]
-
Encapsulation in Nanoparticles: Loading this compound into biocompatible nanoparticles made from materials like PLGA, PEG, or Chitosan (B1678972) protects the dye from the aqueous environment.[4][5][6][12][13] This improves stability, reduces nonspecific biodistribution, and allows for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[6]
-
Covalent Conjugation: Covalently linking this compound to polymers like PEG-diamine or chitosan creates stable nanoconjugates that enhance circulation time and cellular internalization.[6][12]
Q3: What causes high background noise and how can I reduce it?
High background can originate from unbound dye, tissue autofluorescence, or suboptimal imaging parameters.
-
Insufficient Washing: Unbound or nonspecifically bound dye is a major source of background. Ensure thorough washing steps after applying the probe to remove excess dye.[14][15]
-
Optimize Dye Concentration: Perform a concentration titration to find the optimal balance between signal and background.[8] Concentrations that are too high lead to both high background and signal quenching.[8][9]
-
Address Autofluorescence: Image an unstained control tissue sample to determine the level of natural autofluorescence.[15] If it is high, consider using spectral unmixing software if your imaging system supports it, or use commercially available quenching kits.[7]
-
Optimize Imaging Settings: Ensure your imaging system's filters are correctly matched to this compound's excitation and emission spectra (Ex: ~710-800 nm, Em: ~820-830 nm).[4][16] Adjust exposure time to be as short as possible while still detecting a clear signal to minimize noise.[17]
Q4: How does pH affect this compound fluorescence?
The fluorescence of many dyes is sensitive to the local pH environment because changes in pH can alter the ionization state and electronic structure of the molecule.[18][19] While the effect on this compound is not as extensively documented as for other dyes, significant deviations from physiological pH (around 7.4) could potentially alter its fluorescence properties.[19][20] When formulating this compound, especially in nanoparticles, maintaining a stable physiological pH is recommended for consistent performance.
Troubleshooting Guides
Guide 1: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Aggregation-Caused Quenching (ACQ) | Formulate this compound with a stabilizing agent. The most common methods are complexing with Human Serum Albumin (HSA) or encapsulating in nanoparticles (e.g., PLGA).[1][5] |
| Photobleaching | Minimize exposure of the sample to the excitation light.[21] Use an anti-fade mounting medium if applicable. Nanoparticle encapsulation can also improve photostability.[10] |
| Low Dye Concentration | Perform a dose-response experiment to identify the optimal concentration. For free this compound, concentrations around 7.5 μM have shown high fluorescence intensity in solution.[1][10] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your imaging system are appropriate for this compound (e.g., Ex: 785 nm, Em: >820 nm).[6][9] |
Guide 2: High Background Signal
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps post-incubation to thoroughly remove unbound dye.[14][15] |
| High Dye Concentration | Titrate the this compound concentration downwards. An overly high concentration increases nonspecific binding.[8] |
| Tissue Autofluorescence | Image an unstained control sample to quantify autofluorescence.[15] Use a narrower emission filter or spectral unmixing. Consider using an autofluorescence quenching kit.[7] |
| Nonspecific Binding | Use a blocking agent (e.g., serum from the secondary antibody host species) before applying the this compound conjugate.[15] Encapsulating this compound in PEGylated nanoparticles can reduce nonspecific uptake.[6] |
Quantitative Data Summary
Table 1: Impact of Formulation on this compound Properties
| Formulation | Key Finding | Quantitative Improvement | Reference |
| This compound + Human Serum Albumin (HSA) | Fluorescence Enhancement | 13.2-fold increase in fluorescence intensity at 1000 nm (1:2 molar ratio). | [1] |
| This compound in Serum | Quantum Yield (QY) Enhancement | QY of 2.52% in serum vs. 0.31% in water (a ~7-fold increase). | [2] |
| This compound-PLGA Nanoparticles | Biocompatibility | >80% cell viability with NPs vs. 42% viability with free this compound at equivalent high concentrations. | [4] |
| This compound-PEG-Diamine Conjugate | Pharmacokinetics | Significantly longer plasma half-life and area under the curve (AUC) compared to free this compound. | [6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Albumin Complex (In Vitro)
This protocol is adapted from methods described for enhancing this compound fluorescence through complexation with Human Serum Albumin (HSA).[1][10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 500 μM) in ultrapure water or PBS.
-
Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 500 μM or by weight) in the same buffer.
-
-
Complexation:
-
Mix the this compound and HSA solutions to achieve the desired molar ratio. A ratio of 1:2 (this compound:HSA) has been shown to produce strong fluorescence enhancement.[1] For example, to make a 1mL solution with a final concentration of 7.5 μM this compound and 15 μM HSA, mix 15 μL of 500 μM this compound stock, 30 μL of 500 μM HSA stock, and 955 μL of water/PBS.
-
-
Incubation:
-
Gently stir the mixture at room temperature for 1 hour to allow for complete complex formation.[10]
-
-
Verification (Optional):
-
Measure the absorbance spectrum. A significant redshift in the maximum absorption peak (from ~685 nm to ~835 nm) indicates successful complexation.[1]
-
Measure the fluorescence emission spectrum (e.g., with 808 nm excitation) to confirm fluorescence enhancement compared to a solution of free this compound at the same concentration.
-
-
Storage:
-
Store the resulting this compound-HSA complex at 4°C for future use.[10]
-
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
This protocol describes a general nanoprecipitation method for encapsulating this compound into PLGA nanoparticles, a common technique for improving dye stability and delivery.[4][5]
-
Organic Phase Preparation:
-
Dissolve a defined amount of PLGA polymer and this compound dye in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or a phospholipid-PEG conjugate) to stabilize the nanoparticles.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase while stirring vigorously.
-
The rapid diffusion of the organic solvent into the water causes the PLGA polymer to precipitate, entrapping the this compound dye within the nanoparticle core.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., overnight) in a fume hood to allow the organic solvent to evaporate completely.
-
-
Purification:
-
Wash the nanoparticles to remove unencapsulated dye and excess surfactant. This is typically done by repeated cycles of centrifugation and resuspension in ultrapure water.
-
-
Characterization:
-
Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the dye loading efficiency by lysing a known amount of nanoparticles and measuring the this compound absorbance with a spectrophotometer.
-
Visual Guides
References
- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
- 18. quora.com [quora.com]
- 19. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization and Troubleshooting [evidentscientific.com]
Technical Support Center: Optimizing IR-820 for Cellular Imaging
Welcome to the technical support center for IR-820 cellular imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cellular imaging?
This compound is a cyanine (B1664457) dye that absorbs and emits light in the near-infrared (NIR) spectrum.[1][2] This makes it valuable for cellular imaging for several reasons:
-
Deep Tissue Penetration: NIR light can penetrate biological tissues more deeply than visible light.
-
Reduced Autofluorescence: Cells and tissues naturally exhibit less autofluorescence in the NIR range, leading to a better signal-to-background ratio.[1]
-
Versatility: Beyond imaging, this compound has been utilized for photothermal and photodynamic therapy.[3][4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The maximal excitation and emission wavelengths of this compound can vary depending on the solvent. In methanol, the peak absorption is around 820 nm.[5] However, in aqueous solutions like water, the absorption maximum can shift significantly.[5] For cellular imaging, it is often excited using lasers in the range of 785-808 nm.[3][6][7]
Q3: How do I prepare an this compound stock solution?
It is recommended to prepare a fresh stock solution of this compound in a suitable solvent like phosphate-buffered saline (PBS) or a solvent compatible with your experimental setup. For in vivo experiments, this compound has been mixed with PBS to a final concentration of 0.2 mM.[8]
Q4: Is this compound toxic to cells?
This compound has shown good biocompatibility in several studies, with negligible toxicity observed at effective imaging concentrations.[1][4][9] However, like any fluorescent probe, cytotoxicity can be concentration-dependent. It is always advisable to perform a cytotoxicity assay, such as an MTT assay, to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.[4][6] For example, in one study, the viability of 4T1 and 3T3-L1 cells remained above 80% at a concentration of 9 μM.[3][4]
Q5: What is the photostability of this compound?
This compound exhibits good photostability, especially when dissolved in a serum-containing medium.[1][10] The binding of this compound to serum proteins can help to maintain its fluorescence intensity even after continuous laser irradiation.[1][10]
Troubleshooting Guide
This guide addresses common issues encountered during cellular imaging experiments with this compound.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Increase the concentration incrementally. Refer to the concentration tables below for typical ranges. |
| Aggregation-Caused Quenching (ACQ) | This compound can aggregate in aqueous solutions, leading to self-quenching of its fluorescence.[1][3][11] Consider preparing the this compound solution in a medium containing serum, as binding to albumin can prevent aggregation and enhance fluorescence.[1][3][11] |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for this compound.[12] Note that far-red fluorescence may not be visible by eye and requires a suitable CCD camera or confocal imaging system.[12] |
| Photobleaching | Although this compound has good photostability, excessive laser power or prolonged exposure can lead to photobleaching. Reduce the laser intensity or exposure time. Using an anti-fade mounting medium can also help.[12] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive this compound Concentration | Too high a concentration can lead to non-specific binding and high background. Perform a concentration titration to find the optimal signal-to-noise ratio.[12] |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye in the background. Increase the number and duration of washing steps with PBS.[1] |
| Cellular Autofluorescence | While generally low in the NIR, some cell types may exhibit autofluorescence.[12] Always include an unstained control to assess the level of autofluorescence and adjust imaging parameters accordingly.[12] |
Problem 3: Cell Death or Changes in Morphology
| Possible Cause | Suggested Solution |
| Cytotoxicity | The concentration of this compound may be too high for your specific cell type. Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.[4][6] |
| Phototoxicity | The combination of this compound and laser irradiation can induce phototoxicity.[6][13] Reduce the laser power and/or exposure time to minimize damage to the cells. |
| Solvent Toxicity | If using a solvent other than PBS to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is not toxic. |
Quantitative Data Summary
The following tables summarize concentrations and other parameters reported in the literature for this compound in cellular and in vivo imaging.
Table 1: In Vitro Cellular Imaging Parameters for this compound
| Cell Line | This compound Concentration | Incubation Time | Application |
| UMUC3 (human bladder cancer) | Not specified | 2 hours | NIR-II Fluorescence Imaging |
| HeLa | 50, 100, 150, 200 µg/mL | 4 hours | Cytotoxicity Assay |
| MCF-7 (breast cancer) | 20 µM | 3 hours | Photothermal Therapy Study |
| MCF-7 | 60 µM | 24 hours | Phototoxicity Study |
| MES-SA, Dx5, SKOV-3 | 5 µM | 4 hours | Cellular Imaging |
| U87MG, L929 | 0.5 to 3.0 µM | 12 and 24 hours | Cytotoxicity Assay |
Table 2: In Vivo Imaging Parameters for this compound
| Animal Model | This compound Concentration/Dose | Administration Route | Application |
| Nude Mouse (subcutaneous tumor) | 2 mg/mL (100 µL) | Intramuscular | NIR-II Fluorescence Imaging & Photothermal Therapy |
| Mouse | 0.5 mg/mL (200 µL) | Intravenous | Biodistribution Study |
| Hairless SKHi/sKHl Mouse | 0.2 mM (100 µL) | Intravenous or Intraperitoneal | In Vivo Imaging |
| 4T1 Tumor-bearing Balb/c Mouse | 75 µM (150 µL) | Intravenous | NIR-II Fluorescence Imaging |
| Mouse with Neck Tumor | Not specified (100 µL) | Intravenous | In Vivo Imaging |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound for Fluorescence Microscopy
-
Cell Seeding: Seed cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Prepare this compound Staining Solution: Prepare a fresh solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested. To minimize aggregation, using a medium containing fetal bovine serum (FBS) is recommended.[1]
-
Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[7][14]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye.[1]
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate NIR laser line and emission filters.
Visualizations
Below are diagrams illustrating key concepts and workflows related to optimizing this compound for cellular imaging.
Caption: A general experimental workflow for cellular imaging with this compound.
Caption: A troubleshooting decision tree for common this compound imaging issues.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: IR-820 Biodistribution and Clearance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye, IR-820. The information provided addresses common challenges related to its biodistribution and clearance in preclinical experimental settings.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence signal in target tissue (e.g., tumor) | Poor stability and rapid clearance of free this compound. Free this compound has a short plasma half-life and can be quickly cleared from circulation.[1] | Consider using a nanoformulation to improve in vivo stability and circulation time. Options include encapsulation in dendrimers or PLGA nanoparticles, or covalent conjugation with PEG-diamine.[1][2] |
| Aggregation of this compound in aqueous solution. this compound can form aggregates in aqueous solutions, which leads to fluorescence self-quenching.[3] | Prepare this compound solutions in serum or a solution containing albumin. The binding of this compound to albumin can prevent aggregation and enhance fluorescence intensity.[4][5] | |
| Suboptimal imaging time point. The peak accumulation of this compound in the target tissue may not have been reached, or the dye may have already cleared. | Perform a time-course imaging study to determine the optimal window for imaging after this compound administration. For some nanoparticle formulations, maximum tumor accumulation can occur around 24 hours post-injection.[6] | |
| High background signal or non-specific biodistribution | Inherent properties of free this compound. Free this compound exhibits nonspecific biodistribution, leading to accumulation in non-target organs like the liver, kidneys, and spleen.[1][5] | Utilize targeting strategies. For example, modify nanoparticles with targeting ligands (e.g., RGD peptides) to enhance specific uptake in target cells.[7][8] |
| Binding to serum proteins. this compound readily binds to serum albumin, which can influence its distribution throughout the body.[3][9] | While this binding can be advantageous for fluorescence enhancement, for targeted delivery, encapsulation methods that shield the dye from immediate protein interaction may be necessary. | |
| Inconsistent or variable fluorescence readings between experiments | Photobleaching of the dye. this compound, like other cyanine (B1664457) dyes, is susceptible to photobleaching upon repeated or prolonged exposure to excitation light.[1] | Minimize the exposure time and intensity of the excitation laser during imaging. Nanoformulations may offer some protection against photobleaching.[2] |
| Variability in dye formulation and administration. Differences in the preparation of the this compound solution (e.g., solvent, concentration, aggregation state) or administration technique can lead to inconsistent results. | Standardize the protocol for this compound solution preparation, ensuring it is fully dissolved and free of aggregates. Use a consistent route and technique for administration. | |
| Toxicity observed in animal models | High dose of this compound. Although generally considered to have good biocompatibility, high concentrations of free this compound may lead to toxicity.[2][4] | Perform a dose-response study to determine the optimal, non-toxic concentration for your application. Encapsulating this compound in biocompatible nanoparticles can also reduce its toxicity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo use of free this compound?
A1: The primary challenges with free this compound include its poor in vivo stability, short plasma circulation time, nonspecific biodistribution, and tendency to photobleach.[1] It also has low stability in aqueous solutions, which can lead to aggregation and reduced fluorescence.[10]
Q2: How can I improve the stability and circulation time of this compound?
A2: Encapsulating this compound into nanocarriers such as dendrimers or PLGA nanoparticles, or covalently conjugating it with polymers like PEG-diamine, can significantly enhance its stability and prolong its circulation time in vivo.[1][7][2][8]
Q3: What is the primary clearance pathway for this compound?
A3: this compound is primarily cleared from the body through the hepatobiliary and renal systems.[4][5] Ex vivo analysis of organs after administration typically shows high signal intensity in the liver and kidneys.[4]
Q4: How long does it take for this compound to be completely cleared from the body?
A4: Studies in mice have shown that intravenously injected this compound can be completely excreted from the body after about 5 weeks.[3][4]
Q5: Why does the fluorescence of this compound increase in the presence of serum?
A5: The fluorescence intensity of this compound is significantly enhanced in serum because it binds to serum proteins, particularly albumin.[3][4] This interaction prevents the dye from forming aggregates in an aqueous environment, which would otherwise lead to fluorescence self-quenching.[3]
Q6: What are the typical excitation and emission wavelengths for this compound?
A6: The excitation and emission peaks of free this compound are approximately 710 nm and 820 nm, respectively.[9] However, these can shift depending on the solvent and whether the dye is bound to proteins or encapsulated in nanoparticles. For instance, in serum, the emission peak can shift to around 858 nm.[4][11]
Q7: Is this compound toxic?
A7: this compound is generally considered to have good biocompatibility with negligible in vivo toxicity at typical imaging doses.[4][12] However, like any exogenous agent, high concentrations may induce toxicity.[2] Encapsulation in biocompatible nanoparticles can further mitigate potential toxicity.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the biodistribution and performance of this compound from various studies.
Table 1: Tumor-to-Background Ratios (T/B) of this compound Formulations
| Formulation | Animal Model | Time Point | T/B Ratio | Reference |
| Free this compound | 4T1 tumor-bearing mice | 48 h | 5.5 | [5] |
Table 2: Ex Vivo Biodistribution of this compound Formulations in Major Organs
| Formulation | Animal Model | Time Point | Organ with Highest Accumulation (besides tumor) | Reference |
| Free this compound | 4T1 tumor-bearing mice | 24 h | Liver | [6] |
| IR820-SS-CPT Nanoparticles | 4T1 tumor-bearing mice | 24 h | Liver | [6] |
| Free this compound | Mice | 48 h | Liver, Kidneys, Gut | [4] |
| IR820-PLGA Nanoparticles | TNBC xenograft mice | 24 h | Liver, Lungs, Kidneys | [13] |
Experimental Protocols
1. General In Vivo Imaging Protocol for this compound
This protocol provides a general workflow for in vivo fluorescence imaging in mice.
-
Animal Model: Prepare the appropriate animal model (e.g., subcutaneous tumor model).
-
This compound Preparation:
-
For free this compound, dissolve in a suitable solvent like DMSO, and then dilute with PBS or saline for injection. To enhance fluorescence, consider using a solution containing serum albumin.
-
For nanoformulations, prepare according to the specific synthesis protocol.
-
-
Administration: Inject the this compound solution intravenously (via tail vein), intraperitoneally, or intramuscularly. A typical injection volume for mice is 100-200 µL.[4][9]
-
Imaging:
-
Anesthetize the animal.
-
Place the animal in a small animal in vivo imaging system equipped for near-infrared fluorescence imaging.
-
Acquire images at various time points post-injection (e.g., 4, 24, 48, 72, 96 hours) to determine the optimal imaging window.[5]
-
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues to calculate the signal-to-background ratio.
2. Ex Vivo Biodistribution Study Protocol
This protocol outlines the steps for assessing the distribution of this compound in different organs.
-
In Vivo Procedure: Follow the administration protocol as described above.
-
Tissue Collection: At a predetermined time point post-injection, humanely euthanize the animal.
-
Organ Harvesting: Carefully dissect and collect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.
-
Ex Vivo Imaging:
-
Arrange the collected organs in an imaging chamber.
-
Acquire fluorescence images of the organs using an in vivo imaging system.
-
-
Quantitative Analysis (Optional):
-
For a more quantitative assessment, weigh each organ.
-
Homogenize the tissue in a suitable buffer.[14]
-
Measure the fluorescence intensity of the tissue homogenates using a plate reader or by imaging aliquots in a 96-well plate.[14]
-
Create a standard curve using known concentrations of this compound in tissue homogenates from untreated animals to account for tissue-specific quenching and autofluorescence.[15][16]
-
Visualizations
Caption: Workflow for this compound biodistribution studies.
Caption: Troubleshooting low this compound fluorescence signal.
References
- 1. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
Validation & Comparative
A Head-to-Head Comparison: IR-820 vs. ICG for In Vivo Imaging Stability
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the stability of the chosen agent is a critical determinant of experimental success. This guide provides an objective comparison of IR-820 and Indocyanine Green (ICG), two widely used cyanine (B1664457) dyes, with a focus on their in vivo imaging stability, supported by experimental data.
Indocyanine Green (ICG) has long been the only FDA-approved NIR dye for clinical use, but it is hampered by limitations such as poor stability in aqueous solutions and a short plasma half-life.[1][2] this compound, a structural analog of ICG, has emerged as a promising alternative, demonstrating enhanced stability that translates to improved performance in preclinical in vivo imaging applications.[3][4][5] The key structural difference contributing to this compound's superior stability is the presence of a chlorobenzene (B131634) ring, which lends greater molecular integrity.[4][5]
Quantitative Stability Comparison: this compound vs. ICG
Experimental data consistently demonstrates the superior stability of this compound over ICG in aqueous solutions under various environmental conditions. This enhanced in vitro stability is a strong predictor of its in vivo performance.
| Parameter | This compound | ICG | Key Findings |
| Degradation Half-Time (in aqueous solution) | Approximately double that of ICG under all tested conditions.[1][3][5] | The degradation of both dyes follows pseudo-first-order kinetics.[1] | |
| In Vivo Fluorescence Intensity (Rat Model) | Initially lower than ICG, but significantly higher at 24 hours post-injection.[1][3] | Higher initial intensity, but fades more rapidly.[1][3] | Suggests longer plasma residence time and greater stability for this compound in a biological environment.[1] |
| Peak Emission Wavelength | Not concentration-dependent.[1] | Concentration-dependent. | This compound offers more predictable spectral characteristics.[3] |
| Fluorescent Yield (in vitro) | 1 | 10 | ICG has a higher initial quantum yield.[1] |
| Photostability (in serum) | No noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation (793 nm, 20 mW/cm²).[6] | Less stable under continuous illumination.[2] | This compound exhibits good photostability, crucial for prolonged imaging sessions.[6] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the stability of this compound and ICG.
In Vitro Stability Assessment
This protocol is designed to evaluate the chemical and photostability of the dyes in an aqueous environment under controlled conditions.
Methodology:
-
Solution Preparation: Aqueous solutions of ICG and this compound are prepared at equivalent molar concentrations.
-
Incubation: Aliquots of each dye solution are stored under a matrix of conditions for up to four days:
-
Light Conditions: Exposed to ambient light, kept in the dark, and wrapped in foil.
-
Temperature Conditions: Maintained at room temperature, 4°C, and 42°C.[1]
-
-
Data Acquisition: The fluorescence spectra of the solutions are measured at regular intervals using a spectrofluorometer.
-
Analysis: The degradation rate and half-life of each dye are determined by fitting the fluorescence decay data to a pseudo-first-order kinetics model.[1]
In Vivo Imaging and Biodistribution
This protocol compares the stability and biodistribution of the dyes in a preclinical animal model.
Methodology:
-
Animal Model: Wistar rats are typically used for these studies.[3]
-
Dye Administration: Rats receive an equimolar intravenous injection of either this compound or ICG via the tail vein.[1]
-
In Vivo Imaging: Whole-body fluorescence imaging is performed at various time points (e.g., immediately after injection and at 24 hours) using a sensitive CCD camera system equipped with appropriate filters for NIR fluorescence.[1][3]
-
Biodistribution: Following the final imaging session, animals are euthanized, and major organs are harvested for ex vivo imaging to quantify dye accumulation and retention.[3]
-
Data Analysis: The fluorescence intensity in the region of interest (e.g., abdomen) and in the excised organs is quantified and compared between the this compound and ICG groups.
Degradation Pathway and Mechanism
The degradation of both this compound and ICG in aqueous solutions follows pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of the dye.[1] While the precise molecular breakdown pathways can be complex, the enhanced stability of this compound is attributed to its chemical structure, specifically the chlorobenzene ring which provides greater resistance to nucleophilic attack and other degradation processes in a biological milieu.
Conclusion
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Quantum Yield of IR-820 and Indocyanine Green
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent dye is a critical decision impacting the sensitivity and reliability of imaging and therapeutic applications. This guide provides an objective comparison of the fluorescence quantum yield of two commonly used NIR dyes, IR-820 and Indocyanine Green (ICG), supported by experimental data and detailed methodologies.
This analysis reveals that while this compound offers enhanced stability, Indocyanine Green generally exhibits a higher fluorescence quantum yield, a crucial parameter for the brightness and efficiency of a fluorophore. The quantum yield, which represents the ratio of emitted photons to absorbed photons, is highly dependent on the solvent and the dye's local environment.
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields for this compound and ICG in various solvents and media. It is important to note that direct comparison is most accurate when values are obtained under identical experimental conditions.
| Dye | Solvent/Medium | Quantum Yield (%) | Reference |
| This compound | Water | 0.313 | [1] |
| 10% Fetal Bovine Serum (FBS) | 2.521 | [1] | |
| Indocyanine Green (ICG) | Aqueous Solution | 2.9 | [2] |
| Dimethyl Sulfoxide (DMSO) | 5.995 | [1] | |
| Ethanol | 5.0 | [3] | |
| Human Serum Albumin (HSA) bound | 1.7 | ||
| General (unspecified solvent) | 14 | [4][5] | |
| Direct Comparison | Aqueous Solution | This compound has a ~10-fold lower fluorescent yield than ICG | [6] |
The data clearly indicates that the quantum yield of both dyes is significantly influenced by the surrounding medium. For instance, the quantum yield of this compound increases dramatically in a serum-containing medium compared to water, likely due to interactions with proteins.[1] ICG consistently demonstrates a higher quantum yield across various conditions in comparative studies.[7][8]
Key Performance Comparison
A direct comparative study between this compound and ICG highlighted that the fluorescent emission of this compound has a lower quantum yield than ICG.[7][8] One study reported the in vitro fluorescent yield ratio for this compound versus ICG to be approximately 1:10.[6] However, this lower quantum yield in this compound is counterbalanced by its significantly improved stability in aqueous solutions and a longer plasma residence time in vivo, which can be advantageous for longitudinal imaging studies.[6]
Experimental Protocols
The determination of fluorescence quantum yield is a critical experiment for characterizing fluorescent dyes. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.
Principle of Relative Quantum Yield Measurement
The quantum yield of a sample (Φ_s) can be calculated using the following equation, by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_r):
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r denote the sample and the reference standard, respectively.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a near-infrared dye.
Caption: Workflow for relative quantum yield determination.
Detailed Methodology
-
Preparation of Solutions:
-
Prepare stock solutions of the sample dye (this compound) and a suitable NIR reference standard (e.g., ICG in DMSO with a known quantum yield) in the desired solvent.
-
Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis-NIR spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer equipped with a detector sensitive in the NIR range, measure the fluorescence emission spectra of the sample and standard solutions.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
The emission should be corrected for the wavelength-dependent sensitivity of the detector.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I_s and I_r).
-
Using the absorbance values at the excitation wavelength (A_s and A_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents, calculate the quantum yield of the sample (Φ_s) using the formula provided above.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: IR-820 Versus IRDye 800CW for Near-Infrared Applications
In the rapidly advancing field of near-infrared (NIR) imaging, the choice of a suitable fluorescent probe is paramount to achieving high-quality, reproducible results. Among the plethora of available dyes, IR-820 and IRDye 800CW have emerged as prominent options for a variety of applications, including in vivo imaging, microscopy, and as components of bioconjugates for targeted therapies. This guide provides an objective comparison of these two cyanine (B1664457) dyes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.
Chemical and Photophysical Properties: A Quantitative Comparison
The fundamental performance of a fluorescent dye is dictated by its chemical and photophysical characteristics. The following tables summarize the key quantitative data for this compound and IRDye 800CW.
| Chemical Properties | This compound | IRDye 800CW |
| Molecular Weight | ~849.47 g/mol [1] | ~1166.20 g/mol (NHS ester)[2] |
| Chemical Formula | C₄₆H₅₀ClN₂NaO₆S₂[1][3] | C₅₀H₅₄N₃Na₃O₁₇S₄ (NHS ester)[4] |
| Solubility | Soluble in water and DMSO[5] | High water solubility |
| Reactive Forms Available | Typically non-reactive, requires modification for conjugation. | NHS ester, Maleimide, Carboxylate, DBCO for conjugation[5][6][7][8] |
| Photophysical Properties | This compound | IRDye 800CW |
| Molar Extinction Coefficient (ε) | ~720,000 M⁻¹cm⁻¹ (in aqueous solution)[9] | ~240,000 M⁻¹cm⁻¹ (in PBS)[9] |
| ~198,181 M⁻¹cm⁻¹ (in methanol) | ~300,000 M⁻¹cm⁻¹ (in methanol)[9] | |
| Absorption Maximum (λabs) | ~690-710 nm (in water)[3][9][10][11] | ~774-778 nm (in PBS/Methanol)[9] |
| ~812 nm (in water)[12] | ||
| Red-shifts in serum (~793 nm)[9] | ||
| Emission Maximum (λem) | ~820-829 nm (in water)[3][9][10][11] | ~789-794 nm (in PBS/Methanol)[9] |
| Red-shifts in serum (~858 nm)[9] | ||
| Quantum Yield (Φ) | 0.313% (in water)[9] | ~7% |
| 2.521% (in 10% FBS)[9] | 9% (conjugated to HSA) | |
| 12% (conjugated to HSA in FBS) | ||
| Photostability | Good photostability in serum, with no noticeable decrease in emission after 60 min of continuous laser irradiation.[9] Exhibits greater stability than ICG. However, some studies show significant degradation under laser irradiation.[6] | IRDye 700DX (a related dye) is noted for its excellent photostability. Specific quantitative data for IRDye 800CW's photostability is less available in direct comparisons but is generally considered stable for imaging applications. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for key experiments involving this compound and IRDye 800CW.
Antibody Conjugation with IRDye 800CW NHS Ester
This protocol outlines the general steps for labeling an antibody with IRDye 800CW NHS ester.
-
Antibody Preparation: Dialyze the antibody against a phosphate-buffered saline (PBS) solution at pH 8.5 to remove any amine-containing buffers (e.g., Tris) and preservatives like sodium azide. The antibody should be at a concentration of >0.5 mg/mL in an azide-free buffer.[9]
-
Dye Preparation: Dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[9]
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the antibody solution. The reaction is typically carried out for 1-2 hours at room temperature with gentle mixing, protected from light.[9]
-
Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., Zeba desalting columns) or extensive dialysis against PBS.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye). The final antibody-to-dye ratio is typically aimed to be between 1:1 and 1:2.[9]
In Vivo Imaging with this compound
This protocol describes a typical workflow for in vivo near-infrared fluorescence imaging in a mouse model using this compound.
-
Animal Model: Utilize appropriate tumor-bearing or disease-model mice. For subcutaneous tumor models, cells are typically injected into the flank of immunocompromised mice.[4]
-
Probe Preparation: Freshly prepare a solution of this compound in PBS at a concentration of 0.2 mM to 0.5 mg/mL.[4][5]
-
Administration: Inject the this compound solution intravenously (e.g., via the tail vein) at a volume of 100-200 µL per mouse.[4][5]
-
Imaging: At various time points post-injection (e.g., 4, 24, 48, 72, 96 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an appropriate imaging system. An excitation laser of around 793 nm or 808 nm is typically used.[9]
-
Image Analysis: Analyze the acquired images using software to quantify the fluorescence intensity in regions of interest, such as the tumor and healthy tissue, to determine the tumor-to-background ratio.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for Antibody-Dye Conjugate Synthesis and In Vivo Application.
Caption: Typical Experimental Workflow for In Vivo Near-Infrared Imaging.
Concluding Remarks
Both this compound and IRDye 800CW are potent near-infrared dyes with distinct advantages for specific research applications.
This compound stands out for its remarkably high molar extinction coefficient, suggesting a strong light-absorbing capability. Its quantum yield is highly sensitive to the local environment, showing a significant enhancement in serum, which can be advantageous for in vivo blood pool imaging.[9] Furthermore, its potential for photothermal therapy adds another dimension to its utility.[4] However, its lower quantum yield in aqueous solutions and the need for chemical modification for conjugation might be limiting factors for certain applications.
IRDye 800CW , on the other hand, offers the significant advantage of being commercially available in various reactive forms, simplifying the process of bioconjugation to antibodies, peptides, and other targeting moieties.[6][7] Its high water solubility and consistent performance in biological buffers make it a reliable choice for a wide range of applications, from Western blotting to in vivo imaging. While its molar extinction coefficient is lower than that of this compound, its overall brightness and ease of use have made it a popular choice in the research community.
Ultimately, the selection between this compound and IRDye 800CW will depend on the specific requirements of the experiment. For applications demanding high light absorption and where environmental effects on fluorescence are acceptable or even desirable, this compound is a strong candidate. For researchers prioritizing ease of conjugation, high water solubility, and a well-established track record in bioconjugate-based imaging, IRDye 800CW presents a robust and convenient option. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their near-infrared imaging studies.
References
- 1. This compound Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 10. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating Tumor Uptake and Targeting of IR-820 Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-820 with other near-infrared (NIR) fluorescent probes for tumor imaging. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate experimental workflows and biological mechanisms.
Executive Summary
This compound is a versatile near-infrared (NIR) dye with favorable properties for in vivo tumor imaging. Its utility can be significantly enhanced through formulation into nanoparticles or by conjugation to tumor-targeting moieties. This guide compares the performance of various this compound-based probes with common alternatives such as Indocyanine Green (ICG), IRDye 800CW, and Cy7, focusing on tumor uptake, targeting efficiency, and biodistribution. The data presented is compiled from multiple studies to provide a comprehensive overview for researchers designing and validating their own tumor-targeted imaging agents.
Data Presentation: Quantitative Comparison of NIR Probes
The following tables summarize key performance metrics for this compound and its alternatives. These metrics are crucial for evaluating the efficacy of a fluorescent probe for in vivo tumor imaging.
Table 1: Optical Properties of Selected NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in serum/BSA) | Reference |
| This compound | ~774-812 | ~820-858 | 2.52% - 3.82% | [1] |
| ICG | ~780 | ~810-820 | ~8.6% | [2] |
| IRDye 800CW | ~774-784 | ~789-802 | ~12% | [3] |
| Cy7 | ~750 | ~773 | Not specified |
Table 2: Tumor-to-Background Ratios (TBR) of Different NIR Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Free this compound | 4T1 Murine Breast Cancer | 48 h | 5.5 | |
| This compound-HSA | 4T1 Murine Breast Cancer | 48 h | 5.5 | |
| ICG | Hepatoblastoma (Human) | 24.6 h (median) | Not specified directly, used for navigation | [4] |
| Cetuximab-IRDye800CW | A431 Human Epidermoid Carcinoma | 24 h | 3.31 ± 1.09 | [5] |
| 2D5-IRDye800CW | Colo201 Human Colorectal Adenocarcinoma | 24 h | 2.67 ± 0.24 | [6] |
| Cy7-RGD Tetramer | U87MG Human Glioblastoma | 2 h | 4.35 ± 0.26 | [7] |
Table 3: Ex Vivo Biodistribution of NIR Probes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Probe | Organ | 24 h Post-Injection (%ID/g ± SD) | Reference |
| 89Zr-cetuximab-IRDye800CW (1 eq) | Tumor | 15.07 ± 3.66 | [5] |
| Blood | 8.5 ± 2.6 | [8] | |
| Liver | 4.9 ± 0.9 | [8] | |
| Spleen | 2.1 ± 0.4 | [8] | |
| Kidneys | 2.8 ± 0.5 | [8] | |
| Lungs | 2.6 ± 0.7 | [8] | |
| 89Zr-cetuximab (unlabeled) | Tumor | 13.92 ± 2.59 | [5] |
| Blood | 11.0 ± 1.0 | [8] | |
| Liver | 3.9 ± 0.4 | [8] | |
| Spleen | 1.8 ± 0.3 | [8] | |
| Kidneys | 2.4 ± 0.3 | [8] | |
| Lungs | 2.4 ± 0.3 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the validation of tumor-targeting NIR probes.
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol describes the single emulsion method for encapsulating this compound into biodegradable PLGA nanoparticles.
-
Dissolve PLGA: Dissolve poly(lactic-co-glycolic acid) (PLGA) in acetone (B3395972) at a concentration of 1 mg/mL.
-
Add this compound: Add this compound dye to the PLGA solution at a concentration of 0.5 mg/mL.
-
Nanoprecipitation: Add the PLGA/IR-820 mixture dropwise to distilled water in a 1:3 volume ratio while stirring.
-
Purification: Purify the resulting nanoparticles by centrifugation and washing to remove unincorporated dye and solvent.
-
Characterization: Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), and encapsulation efficiency (using UV-Vis spectroscopy).
Protocol 2: In Vivo NIR Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for imaging tumor uptake of NIR probes in a mouse model.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in nude mice).
-
Probe Administration: Inject the NIR probe (e.g., this compound formulation) intravenously via the tail vein. The optimal dose should be predetermined in pilot studies.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Imaging System Setup: Use a preclinical in vivo imaging system equipped with appropriate excitation and emission filters for the specific NIR probe. For this compound, excitation is typically around 785 nm and emission is captured using a long-pass filter (e.g., >820 nm).
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and a background region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the quantification of probe accumulation in various organs after in vivo imaging.
-
Euthanasia and Organ Harvest: At the final imaging time point, humanely euthanize the mice.
-
Organ Collection: Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Image the collected organs using the in vivo imaging system to visualize the probe distribution.
-
Quantitative Analysis:
-
For fluorescent probes, homogenize the tissues and measure the fluorescence using a spectrophotometer. Compare the readings to a standard curve of the probe to determine the concentration.
-
For radiolabeled probes, measure the radioactivity of each organ using a gamma counter.
-
-
Data Normalization: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Flow Cytometry for Cellular Uptake Assessment
This protocol is used to quantify the uptake of fluorescently labeled probes by cancer cells in vitro.
-
Cell Culture: Culture the target cancer cells in appropriate media.
-
Incubation with Probe: Incubate the cells with the NIR-labeled probe at a predetermined concentration for a specific duration (e.g., 1-4 hours).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Cell Detachment: Detach the cells from the culture plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer with appropriate lasers and detectors for the specific NIR fluorophore.
-
Data Interpretation: The fluorescence intensity of the cells is proportional to the amount of probe uptake.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation of tumor-targeting probes.
Caption: Experimental workflow for validating tumor uptake of this compound probes.
Caption: Logical relationships in the design of targeted this compound probes.
Caption: Integrin-mediated endocytosis of an RGD-targeted this compound probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of IR-820 Photothermal Efficiency for Biomedical Research
In the rapidly advancing field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative analysis of the photothermal efficiency of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, against other commonly used alternatives such as Indocyanine Green (ICG) and IR-780. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection of the most suitable photothermal agent for their specific research needs.
Quantitative Comparison of Photothermal Agents
The photothermal conversion efficiency (PCE), which quantifies the ability of a material to convert absorbed light into heat, is a critical parameter for evaluating photothermal agents. The table below summarizes the reported PCE values and other relevant properties for this compound, ICG, and IR-780. It is important to note that the experimental conditions, such as laser wavelength, power density, and the formulation of the dye (free dye versus encapsulated in nanoparticles), can significantly influence the measured PCE.
| Photothermal Agent | Photothermal Conversion Efficiency (η) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |
| This compound | ~25.23%[1] | ~710-808[2] | ~820-834[2] | Good stability; PCE can be enhanced with nanoparticle encapsulation.[3][4] |
| Indocyanine Green (ICG) | Variable, can be enhanced with formulation (e.g., up to 36% in nanoparticles)[5] | ~780-808 | ~830 | FDA-approved; suffers from poor stability and aggregation in aqueous solutions.[6][7] |
| IR-780 | 7.6% - 11.7% (free dye)[8][9]; up to 54.6% (in nanoparticles)[9] | ~780 | ~810 | Higher fluorescence quantum yield than ICG; poor water solubility.[10] |
In-Depth Performance Analysis
This compound demonstrates a respectable photothermal conversion efficiency and exhibits greater stability in aqueous solutions compared to ICG, which is prone to degradation and aggregation[6][11]. While free IR-780 shows a lower PCE in comparison to this compound, its efficiency can be dramatically improved through encapsulation in nanocarriers, surpassing that of free this compound.[9][10]
Studies have shown that under 808 nm laser irradiation, nanoparticle formulations of this compound can achieve significant temperature increases, making them effective for in vitro and in vivo photothermal applications.[2][12] For instance, this compound loaded into PLGA nanoparticles has been shown to produce more heat compared to the free dye under identical conditions.[12][13] In a direct comparison, one study noted that this compound generated slightly lower peak temperatures than ICG (a 4-9% difference) after a 3-minute laser exposure[11]. However, the enhanced stability of this compound may offer advantages for applications requiring longer irradiation times or more predictable performance.[11]
Encapsulation of these dyes not only improves their stability and solubility but also can enhance their photothermal performance by mitigating aggregation-induced quenching. This is a crucial consideration for drug development professionals designing novel PTT formulations.
Experimental Protocols
A standardized protocol for measuring the photothermal conversion efficiency is essential for the accurate comparison of different photothermal agents. Below is a generalized methodology synthesized from various experimental studies.
Measurement of Photothermal Conversion Efficiency (PCE)
Objective: To quantify the efficiency of a photothermal agent in converting absorbed light energy into heat.
Materials and Equipment:
-
NIR Laser Source (e.g., 808 nm continuous wave diode laser)
-
Optical Fiber
-
Power Meter
-
Quartz Cuvette (1 cm path length)
-
Thermocouple or Infrared (IR) Thermal Imaging Camera
-
Spectrophotometer (UV-Vis-NIR)
-
Solution of the photothermal agent (e.g., this compound) in a suitable solvent (e.g., water or PBS)
-
Control solvent (e.g., water or PBS)
-
Magnetic Stirrer (optional, for uniform heating)
Procedure:
-
Sample Preparation: Prepare a solution of the photothermal agent at a known concentration in the desired solvent.
-
Absorbance Measurement: Measure the absorbance of the solution at the laser excitation wavelength (e.g., 808 nm) using a spectrophotometer.
-
Experimental Setup:
-
Place a specific volume of the photothermal agent solution into a quartz cuvette.
-
Position the cuvette in the laser path.
-
Insert a thermocouple into the solution to monitor the temperature, ensuring it is not directly in the laser beam. Alternatively, an IR thermal camera can be used to monitor the surface temperature of the solution.
-
If using a magnetic stirrer, place the cuvette on the stirrer and add a small stir bar to the solution.
-
-
Heating Phase:
-
Record the initial temperature of the solution (T_initial).
-
Turn on the laser at a specific power density (e.g., 1 W/cm²).
-
Record the temperature of the solution at regular intervals (e.g., every 30 seconds) until it reaches a steady-state (T_max).[2]
-
-
Cooling Phase:
-
Turn off the laser.
-
Continue to record the temperature of the solution at regular intervals as it cools down to the ambient temperature.
-
-
Control Experiment: Repeat the entire procedure using the pure solvent as a control to determine the heat absorbed by the solvent itself.
-
Calculation of Photothermal Conversion Efficiency (η): The PCE is calculated using the following formula, which is based on the energy balance of the system:
η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_s is the heat absorbed by the solvent (determined from the control experiment).
-
I is the incident laser power.
-
Aλ is the absorbance of the photothermal agent at the laser wavelength.
The term hA can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature versus time.
-
Cellular Response to Photothermal Therapy
The therapeutic effect of PTT is primarily mediated by hyperthermia-induced cell death. The elevated temperatures trigger a cascade of cellular events, including the activation of specific signaling pathways.
Experimental Workflow for PCE Measurement
The following diagram illustrates the typical workflow for determining the photothermal conversion efficiency of a photothermal agent.
References
- 1. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. IR820 functionalized melanin nanoplates for dual-modal imaging and photothermal tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced stability and photothermal efficiency of Indocyanine Green J-aggregates by nanoformulation with Calix[4]arene for photothermal therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape: A Comparative Toxicity Guide to IR-820 and Other Near-Infrared Dyes
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) dye for in vivo applications is a critical decision that balances imaging efficacy with biological safety. This guide provides an objective comparison of the in vivo toxicity of IR-820 against other commonly used NIR dyes, including Indocyanine Green (ICG) and IR-783. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decisions in the rapidly evolving field of in vivo optical imaging.
The ideal NIR dye for in vivo studies should exhibit minimal toxicity, favorable biodistribution, and efficient clearance from the body. While in vitro assays provide initial toxicity screenings, in vivo assessments are indispensable for understanding the systemic effects of these agents. This guide synthesizes published findings to offer a comparative overview of the in vivo toxicity profiles of key NIR dyes.
Quantitative Toxicity Assessment
The following table summarizes the available quantitative in vivo toxicity data for this compound and its counterparts. It is important to note the variability in reported values, which can be influenced by factors such as the animal model, administration route, and specific formulation of the dye.
| Dye | Animal Model | Administration Route | Toxicity Metric | Value |
| This compound | Mouse | Intravenous | No Observable Adverse Effect Level (NOAEL) | Data not available in reviewed studies. Studies indicate negligible toxicity in the dark.[1][2][3] |
| Indocyanine Green (ICG) | Mouse | Intravenous | LD50 | 60 - 62 mg/kg |
| Indocyanine Green (ICG) | Rat | Intravenous | LD50 | 87 mg/kg |
| IR-783 | Mouse | Intraperitoneal (daily for 1 month) | No Observable Adverse Effect Level (NOAEL) | > 37.5 mg/kg[4][5] |
| IRDye 800CW | Rat | Intravenous | No Observable Adverse Effect Level (NOAEL) | 20 mg/kg[6] |
| SIDAG (ICG derivative) | Mouse | Not Specified | Approximate LD50 | > 5446 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No Observed Adverse Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
In Vivo Toxicity Profile Comparison
This compound: Studies consistently highlight the good biocompatibility and negligible in vivo toxicity of this compound in the absence of light activation.[1][7] Histopathological analysis of major organs in mice following intravenous administration of this compound has shown no significant abnormalities.[1] The dye is reported to be completely excreted from the body.[1] However, a crucial consideration is its phototoxicity; upon excitation with a near-infrared laser, this compound can induce cell death, a property that is being explored for photothermal therapy.[2] While a specific in vivo LD50 value is not prominently reported in the reviewed literature, the collective evidence suggests a favorable safety profile for imaging applications where light-induced toxicity is not a concern.
Indocyanine Green (ICG): As an FDA-approved dye, ICG is generally considered to have a low incidence of side effects. However, its safety is not absolute. In the context of vitreoretinal surgery, reports have indicated dose-dependent and potentially light-induced toxicity to retinal cells.[8] The acute tolerance of ICG is significantly lower than some of its more hydrophilic derivatives, such as SIDAG, which was found to be up to 60 times better tolerated in mice.
IR-783: This heptamethine cyanine (B1664457) dye is noted for its lower toxicity compared to other dyes in its class, such as MHI-148 and IR-780, which is attributed to its enhanced water solubility.[9] Systemic toxicity studies in mice, involving daily intraperitoneal injections for a month at doses up to 37.5 mg/kg, revealed no obvious systemic toxicity or impact on body weight.[4][5] Despite its favorable toxicity profile, challenges related to its nonspecific uptake in normal tissues and slow clearance from the body remain.[8]
Experimental Protocols
Understanding the methodologies behind the toxicity data is crucial for interpreting the results. Below are detailed protocols for common in vivo toxicity assessments of NIR dyes.
Acute Intravenous Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of a substance when administered as a single intravenous dose.
Caption: Workflow for an acute intravenous toxicity study to determine the LD50 of a NIR dye.
Systemic Toxicity Study (Repeated Dose)
This protocol assesses the potential for cumulative toxicity from repeated administrations of a substance over a defined period.
Caption: Workflow for a repeated dose systemic toxicity study of a NIR dye.
Conclusion
The in vivo toxicity of near-infrared dyes is a multifaceted issue that requires careful consideration of the specific dye, its formulation, and the intended application. This compound emerges as a promising candidate with a favorable safety profile, particularly for applications that do not involve light-induced activation. Its reported good biocompatibility and efficient clearance are advantageous for in vivo imaging. Indocyanine Green, while having a long history of clinical use, presents a narrower therapeutic window, and its potential for retinal toxicity warrants caution in ophthalmic applications. IR-783 offers a lower toxicity profile compared to some of its counterparts, but its biodistribution and clearance characteristics need to be considered.
The lack of standardized, head-to-head comparative in vivo toxicity studies with quantitative endpoints like LD50 for all commonly used NIR dyes, including this compound and IR-783, underscores an area for future research. Such studies would be invaluable for providing a more definitive ranking of these agents in terms of their safety. In the interim, researchers and drug development professionals must rely on the available data, carefully weighing the benefits of a particular dye's imaging properties against its known toxicity profile to ensure the safety and ethical conduct of in vivo studies.
References
- 1. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to IR-820 Imaging and Histological Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vivo near-infrared (NIR) fluorescence imaging using IR-820 with traditional histological analysis. It is designed to assist researchers in understanding the correlation between these two techniques, with supporting experimental data and detailed protocols for practical application.
I. Performance Comparison: this compound Imaging vs. Histology
This compound is a versatile near-infrared dye used for in-vivo imaging, offering real-time, non-invasive visualization of biological processes.[1][2] Histology, typically using Hematoxylin (B73222) and Eosin (B541160) (H&E) staining, remains the gold standard for examining tissue morphology at the cellular level.[3][4] The cross-validation of this compound imaging with histology is crucial for confirming the accuracy of the imaging data.
While a direct, pixel-to-pixel quantitative correlation between this compound fluorescence intensity and specific histological metrics is not yet extensively established in published literature, a strong qualitative and semi-quantitative correlation has been demonstrated in various preclinical models. High this compound fluorescence signals consistently co-localize with areas of interest, such as tumors or tissue injury, which are subsequently confirmed by histological examination.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound imaging, often in conjunction with histological verification.
| Parameter | This compound Imaging | Alternative: Indocyanine Green (ICG) | Reference |
| Excitation Wavelength (max) | 710 nm | ~800 nm | [6] |
| Emission Wavelength (max) | 820 nm | ~830 nm | [1][6] |
| In Vivo Stability | Higher stability with longer degradation half-times | Lower stability | [7][8] |
| Fluorescence Signal Intensity | Significantly more intense signal 24 hours post-injection | Lower signal intensity at 24 hours | [7] |
| Quantum Yield (in serum) | ~2.52% | Lower than this compound |
Table 1: Comparison of Optical Properties and In Vivo Performance of this compound and ICG.
| Application | Animal Model | This compound Imaging Metric | Histological Finding | Reference |
| Tumor Imaging | 4T1 tumor-bearing Balb/c mice | Tumor-to-Background Ratio (TBR) reached ~5.5 at 48h post-injection. | Histopathological analysis confirmed biodistribution and low toxicity. | [9] |
| Injured Tissue Imaging | Mice with cardiotoxin-induced muscle injury | Peak fluorescence signal difference observed 1 hour after injury. | Histology confirmed diffuse myonecrosis. | [2] |
| Tumor Imaging | Mouse with lymphoma | 28.4% of total fluorescence concentrated in the viable solid tumor region. | Histology was consistent with lymphoma. | [5] |
Table 2: Semi-Quantitative Correlation of this compound Imaging with Histological Findings.
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in-vivo this compound imaging and subsequent histological analysis.
A. In-Vivo this compound Imaging Protocol (Mouse Model)
This protocol is a generalized procedure based on common practices in the cited literature.[2]
-
Preparation of this compound Solution: Freshly prepare a 0.2 mM solution of this compound in phosphate-buffered saline (PBS).[1]
-
Animal Model: Use appropriate mouse models (e.g., tumor-bearing, induced injury). For imaging, hairless mice are often used to minimize signal interference.[2]
-
Administration: Inject 100-200 µL of the this compound solution intravenously (tail vein) or intraperitoneally. The dosage and route will depend on the specific experimental goals.
-
Imaging System: Utilize an in-vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. A common setup includes an excitation filter around 710 nm and an emission filter around 820 nm.[10]
-
Image Acquisition: Anesthetize the mice (e.g., with 2% isoflurane) and place them in the imaging chamber. Maintain body temperature at 37°C. Acquire images at various time points post-injection (e.g., 15 minutes, 1, 6, 24, 48 hours) to assess biodistribution and target accumulation.[2]
-
Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs) using appropriate software (e.g., ImageJ). The data is often expressed as total flux (photons/s/cm²/steradian).[9]
B. Hematoxylin and Eosin (H&E) Staining Protocol for Mouse Tissue
This protocol outlines the standard procedure for H&E staining of paraffin-embedded mouse tissue sections.[3][4][11]
-
Tissue Collection and Fixation: Euthanize the mice at the experimental endpoint and dissect the tissues of interest. Fix the tissues in 10% neutral buffered formalin.[2]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut the paraffin blocks into 3-5 µm thick sections using a microtome and mount them on glass slides.[3]
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydrate through two changes of 100% ethanol (5 minutes each), followed by two changes of 95% ethanol (5 minutes each), and finally rinse in water for 5 minutes.[12]
-
-
Staining:
-
Immerse in Mayer's hematoxylin for 3-5 minutes to stain cell nuclei.[3]
-
Rinse in running tap water for at least 5 minutes.
-
Differentiate with a brief dip in acid-alcohol and then "blue" the sections in a suitable reagent.
-
Counterstain with eosin Y solution for 2 minutes to stain the cytoplasm and extracellular matrix.[3]
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded ethanol solutions (95% and 100%).
-
Clear in xylene.
-
Mount a coverslip over the tissue section using a permanent mounting medium.[3]
-
-
Microscopic Examination: Examine the stained slides under a light microscope to assess tissue morphology.
III. Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for this compound imaging and its histological validation.
Caption: Workflow for this compound imaging and histological validation.
IV. Signaling Pathways and Logical Relationships
While this compound itself does not directly interact with specific signaling pathways in the way a targeted drug would, its accumulation in tumors is often attributed to the Enhanced Permeability and Retention (EPR) effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared Imaging of Injured Tissue in Living Subjects using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor-Associated Immune Cell Mediated Tumor Targeting Mechanism with NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mycetoma.edu.sd [mycetoma.edu.sd]
- 12. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
A Comparative Guide to IR-820 Nanoparticle Formulations: Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) dye IR-820 has emerged as a promising photothermal agent for cancer therapy and bioimaging. However, its poor water solubility and stability in physiological conditions necessitate encapsulation within nanoparticle formulations. This guide provides a comparative analysis of various this compound nanoparticle formulations, focusing on their stability and therapeutic efficacy, supported by experimental data.
Data Presentation: A Comparative Overview of this compound Nanoparticle Formulations
The selection of an appropriate nanoparticle carrier is critical for the successful delivery and therapeutic outcome of this compound. The following tables summarize the key physicochemical properties, stability, and efficacy parameters of different this compound nanoparticle formulations based on published studies.
Table 1: Physicochemical Characteristics and Stability of this compound Nanoparticle Formulations
| Formulation Type | Nanoparticle Composition | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Stability Highlights |
| Polymeric | This compound-PLGA | 60 ± 10[1] | - | -40 ± 6[1] | 90[1] | 18[1] | Stable for 30 days at 4°C with maintained optical properties and negligible dye release.[1] |
| Polymeric | This compound-Lipid-Polymer | 103 ± 8[2][3] | 0.163 ± 0.031[2][3] | - | - | - | Highly stable in physiological pH; less than 20% dye release over 72 hours.[2][3] |
| Polymeric | This compound-PGMD | ~110[4][5] | - | - | - | - | Enhanced dye release in acidic pH (5.0) compared to neutral pH (7.4).[4][5] |
| Polymeric | PCLGC–IR | 150–200[6] | - | - | ~48[6] | - | Stable for 10 days at 4°C in the dark.[6] |
| Liposomal | Liposomal this compound | 120 ± 5[7] | 0.15 ± 0.02[7] | - | - | - | Monodispersed and highly stable; shows gradual and sustained drug release in acidic and physiological pH.[7] |
| Dendrimeric | Ac-PR/IR820 | - | - | - | - | 6.7 (this compound molecules per dendrimer)[8] | Improved stability compared to free this compound under various storage conditions.[8] |
| Albumin-based | This compound-HSA | - | - | - | - | - | Enhanced photostability and thermal stability compared to free this compound.[9] |
| Inorganic | PDA/IR820 | - | - | - | - | - | - |
Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticle Formulations
| Formulation Type | Cell Line(s) | Cellular Uptake | In Vitro Cytotoxicity (Dark) | In Vitro Photothermal Efficacy | In Vivo Model | In Vivo Efficacy |
| Polymeric | MDA-MB-231 (TNBC) | Time- and dose-dependent.[1] | Less toxic than free this compound; >80% viability up to 35 µM.[1] | Significant reduction in metabolic activity upon laser irradiation.[1] | Subcutaneous murine xenograft (TNBC) | Significant tumor growth reduction.[1] |
| Polymeric | MCF-7 (Breast Cancer) | - | >80% cell viability at 200 µg/mL (NPs), while free this compound showed 42% viability at an equivalent concentration.[2][3] | 42% cell viability after 30s laser exposure (14.1 W/cm²).[2][3] | - | - |
| Polymeric | - | Comparable fluorescence to free this compound after 24 hours.[4] | - | Significant cancer cell killing after laser exposure.[4] | - | Longer plasma half-life than free this compound.[4] |
| Polymeric | MDA-MB-231 | Enhanced uptake due to glycol chitosan (B1678972).[6] | - | Effective for photothermal therapy with dual laser irradiation (750 nm and 808 nm).[6] | - | - |
| Liposomal | MCF-7 | - | Biocompatible.[7] | >50% cancer cell death within 30 seconds of NIR laser irradiation.[7] | - | - |
| Dendrimeric | U87MG | RGD modification enhanced cellular uptake.[8] | Desirable cytocompatibility.[8] | - | - | - |
| Albumin-based | 3T3-L1, 4T1 | - | >80% cell viability up to 9 µM.[9] | - | - | Good biocompatibility.[9] |
| Inorganic | Keratinocytes | Facile internalization, residing in lysosomes.[10] | - | 52% of keratinocytes killed upon NIR irradiation.[10] | Imiquimod-stimulated psoriasiform murine model | Reduced epidermal thickness from 134 to 34 µm.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for assessing the stability and efficacy of this compound nanoparticles.
Nanoparticle Synthesis
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (Single Emulsion Method): this compound and PLGA are dissolved in an organic solvent (e.g., acetonitrile). This solution is then added to an aqueous solution containing a surfactant (e.g., PVA) and emulsified using sonication. The organic solvent is subsequently removed by evaporation, leading to the formation of this compound-loaded PLGA nanoparticles. The nanoparticles are then collected by centrifugation and washed to remove excess surfactant and free dye.[1]
-
Lipid-Polymer Hybrid Nanoparticles (Nanoprecipitation): A known amount of this compound and PLGA are dissolved in an organic solvent. This organic phase is added dropwise to an aqueous solution containing a lipid-PEG conjugate under magnetic stirring. The resulting nanoparticle suspension is stirred to evaporate the organic solvent, followed by purification.[2][3]
-
Liposomal Formulation (Thin-film Hydration): Lipids (e.g., DSPC, cholesterol) and this compound are dissolved in an organic solvent. The solvent is evaporated under vacuum to form a thin lipid film. The film is then hydrated with an aqueous buffer, and the resulting suspension is sonicated to form unilamellar liposomes.[11]
Stability Assessment
-
Colloidal Stability (Dynamic Light Scattering - DLS): The hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles are measured over time in a relevant buffer (e.g., PBS) at a specific temperature (e.g., 4°C or 37°C).[1][2][3] Significant changes in size or PDI indicate instability.
-
Dye Release (UV-Vis Spectroscopy): The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a release medium (e.g., PBS at pH 7.4). At predetermined time points, aliquots of the release medium are collected, and the concentration of released this compound is quantified using UV-Vis spectroscopy.[2][3]
Efficacy Evaluation
-
Cellular Uptake (Flow Cytometry and Fluorescence Microscopy): Cancer cells are incubated with this compound nanoparticle formulations for various time periods. After incubation, the cells are washed to remove non-internalized nanoparticles. The cellular uptake can be quantified by measuring the fluorescence intensity of the cells using a flow cytometer.[1][8] Qualitative visualization of nanoparticle internalization can be achieved using fluorescence microscopy.[12]
-
In Vitro Cytotoxicity (MTT Assay): Cells are seeded in 96-well plates and incubated with different concentrations of free this compound or this compound nanoparticles for a specified duration (e.g., 24 or 48 hours). The cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.[2][3]
-
In Vitro Photothermal Therapy: Cells are incubated with this compound nanoparticles and then irradiated with a near-infrared laser (e.g., 808 nm) at a specific power density for a set duration. The viability of the cells post-irradiation is determined using assays like the MTT assay to evaluate the photothermal efficacy of the formulation.[1][2][3]
-
In Vivo Tumor Model: A subcutaneous tumor model is established by injecting cancer cells into the flank of immunocompromised mice. Once the tumors reach a certain volume, the mice are intravenously injected with the this compound nanoparticle formulation.[1]
-
In Vivo Biodistribution and Tumor Accumulation: The accumulation of this compound nanoparticles in the tumor and other organs is monitored over time using an in vivo imaging system (IVIS) that detects the fluorescence signal of this compound.[1]
-
In Vivo Photothermal Therapy: Once maximal tumor accumulation of the nanoparticles is observed, the tumor is irradiated with an NIR laser. The tumor temperature can be monitored using a thermal camera. The tumor volume is measured regularly to assess the therapeutic efficacy of the treatment.[1]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for this compound nanoparticle-mediated photothermal therapy.
Caption: Workflow for in vitro and in vivo efficacy evaluation.
Caption: Proposed signaling pathway for PTT-induced apoptosis.
References
- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 5. "Multifunctional Nanoparticles in Cancer: in vitro Characterization, in" by Tingjun Lei [digitalcommons.fiu.edu]
- 6. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to NIR-II Dyes for Deep Tissue Imaging: IR-820 vs. ICG and IRDye 800CW
For researchers, scientists, and drug development professionals navigating the complexities of deep tissue imaging, the selection of an appropriate near-infrared (NIR)-II fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of IR-820 against two other commonly used NIR-II dyes: Indocyanine Green (ICG) and IRDye 800CW. The following analysis is based on experimental data to facilitate an informed decision for your specific research needs.
The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the traditional NIR-I window (700-900 nm). The performance of fluorescent dyes in this region is paramount for achieving high-resolution images of deep-seated biological structures.
Quantitative Performance Comparison
To provide a clear overview of the key performance indicators, the following table summarizes the optical and performance characteristics of this compound, ICG, and IRDye 800CW based on published experimental data.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Maximum (nm) | ~710[1] | ~780-800[2] | ~774 |
| Emission Maximum (nm) | ~820-829 (in water), ~858 (in serum)[3][4] | ~810-830[2][5] | ~792-805[6] |
| Quantum Yield (QY) | 0.313% (in water), 2.521% (in 10% FBS)[3][4] | Generally lower than this compound in serum, but can be enhanced in certain formulations.[7][8][9] | ~8.0% (nanocolloidal albumin-IRDye 800CW in TCB), QY in serum is similar to ICG.[10] |
| Photostability | Generally considered to have improved stability over ICG.[11][12] No noticeable decrease in emission after 60 min of laser irradiation in serum.[3] | Prone to photobleaching and degradation in aqueous solutions.[13] | Generally good photostability.[6][14] |
| Signal-to-Background Ratio (SBR) | NIR-II imaging with this compound provides a much higher SBR than NIR-I imaging.[3] | NIR-II imaging shows a significantly higher SBR compared to NIR-I at various depths.[15] | Provides high signal-to-background ratios, especially when conjugated to targeting moieties. |
| Tissue Penetration Depth | Enables deep tissue imaging in the NIR-II window.[1] | Allows for deep tissue imaging, with NIR-II offering superior penetration over NIR-I.[2][15] | Enables deep tissue penetration, with SWIR (a subset of NIR-II) offering even greater depths than NIR-I.[5] |
Experimental Methodologies
To ensure the reproducibility and accurate comparison of NIR-II dyes, it is crucial to follow standardized experimental protocols. Below is a generalized methodology for in vivo deep tissue imaging experiments in a murine model.
In Vivo Imaging Protocol in a Murine Model
-
Animal Model: Utilize appropriate mouse models (e.g., tumor-bearing nude mice) relevant to the research question. House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Dye Preparation and Administration:
-
Dissolve the NIR-II dye (this compound, ICG, or IRDye 800CW) in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a serum-containing solution, to the desired concentration (e.g., 1 mg/kg).
-
Administer the dye solution to the mice via intravenous (tail vein) injection. The volume of injection is typically around 100-200 µL.
-
-
Imaging System:
-
Employ a dedicated in vivo imaging system equipped for NIR-II fluorescence detection. This typically includes:
-
An excitation light source (e.g., a laser diode) with a wavelength appropriate for the specific dye (e.g., 785 nm or 808 nm).
-
A set of filters to select the excitation wavelength and collect the emitted fluorescence in the NIR-II range (e.g., a long-pass filter at 900 nm or 1000 nm).
-
A sensitive detector for the NIR-II region, such as an InGaAs camera.
-
-
-
Image Acquisition:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Position the mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, and 24 hours) to assess the biodistribution and clearance of the dye.
-
Maintain consistent imaging parameters (e.g., excitation power, exposure time, and camera gain) across all experiments for accurate comparison.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and adjacent normal tissue.
-
Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the ROI by the mean fluorescence intensity of a background region.
-
For penetration depth studies, phantoms made of tissue-mimicking materials (e.g., intralipid) with embedded capillaries containing the dye can be used. The fluorescence signal is then measured through varying thicknesses of the material.
-
Experimental Workflow for Dye Comparison
The following diagram illustrates a typical experimental workflow for the comparative evaluation of NIR-II dyes for deep tissue imaging.
Caption: Experimental workflow for comparing NIR-II dyes.
Signaling Pathways and Logical Relationships
The fundamental principle behind NIR-II fluorescence imaging for deep tissue visualization relies on the photophysical properties of the dyes and their interaction with biological tissues. The process can be summarized as follows:
Caption: Principle of NIR-II deep tissue fluorescence imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Indocyanine green fluorescence in second near-infrared (NIR-II) window | PLOS One [journals.plos.org]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
- 15. researchgate.net [researchgate.net]
Validating the Mechanism of IR-820 Mediated Cell Death in Photothermal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IR-820 with other near-infrared (NIR) photothermal therapy (PTT) agents, focusing on the validation of its cell death mechanism. The content is supported by experimental data and detailed methodologies to assist researchers in their study design and evaluation.
This compound: A Promising Photothermal Agent
This compound is a cyanine (B1664457) dye that absorbs light in the near-infrared spectrum, making it an effective agent for photothermal therapy. When irradiated with a laser, typically at 808 nm, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[1][2] Encapsulation of this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), has been shown to enhance its stability, biocompatibility, and cellular uptake.[1][2]
The primary mechanism of cell death induced by this compound-mediated PTT is apoptosis, a form of programmed cell death.[1][2] This is a significant advantage over necrosis, as apoptosis does not typically elicit an inflammatory response, which can be associated with tumor recurrence. The induction of apoptosis is a key validation point for the therapeutic potential of this compound in PTT.
Comparative Performance of this compound
To objectively evaluate the performance of this compound, this section compares it against other common PTT agents, including Indocyanine Green (ICG), gold nanorods (AuNRs), and carbon nanotubes (CNTs).
Table 1: Photothermal Conversion Efficiency
| Photothermal Agent | Photothermal Conversion Efficiency (%) | Reference(s) |
| This compound | 29.2 - 32.74 | [3][4] |
| Indocyanine Green (ICG) | Lower than this compound | [5] |
| Gold Nanorods (AuNRs) | ~22 - 95 | [6][7][8] |
| Carbon Nanotubes (CNTs) | Generally high, comparable to AuNRs | [7] |
Table 2: Cellular Uptake and Cytotoxicity
| Photothermal Agent | Cellular Uptake Efficiency | In Vitro Cytotoxicity (IC50) with PTT | Reference(s) |
| This compound Nanoparticles | Higher than free this compound | Significant cell death observed | [1][9] |
| Indocyanine Green (ICG) | Comparable to this compound initially, but lower stability | Similar to this compound | |
| Gold Nanoparticles | Size and shape dependent | Varies with size, shape, and laser parameters | [6][10][11] |
| Carbon Nanotubes | Efficient uptake | Effective cell killing | [7] |
Mechanism of Action: The Apoptotic Pathway
This compound-mediated PTT primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. This process involves the activation of a cascade of molecular events leading to controlled cell dismantling.
Signaling Pathway of this compound Mediated Apoptosis
Caption: Intrinsic apoptotic pathway induced by this compound PTT.
The heat generated by laser-activated this compound induces mitochondrial stress, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the mechanism and efficacy of this compound mediated PTT.
Experimental Workflow for PTT Efficacy and Mechanism Validation
Caption: Workflow for in vitro validation of this compound PTT.
Photothermal Conversion Efficiency Calculation
The photothermal conversion efficiency (η) is a critical parameter for evaluating the performance of a PTT agent. It can be calculated using the following formula, based on the temperature change of a solution containing the agent during and after laser irradiation:
Formula:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tsurr is the ambient temperature.
-
Q0 is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the agent at the laser wavelength.
Protocol:
-
Prepare a solution of this compound nanoparticles in a quartz cuvette.
-
Record the initial temperature (Tsurr).
-
Irradiate the solution with an 808 nm laser at a fixed power (I) and record the temperature change over time until it reaches a plateau (Tmax).
-
Turn off the laser and record the cooling curve.
-
Calculate the heat transfer coefficient (hA) from the cooling curve.
-
Measure the absorbance (Aλ) of the solution at 808 nm using a spectrophotometer.
-
Calculate the photothermal conversion efficiency (η) using the formula above.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound nanoparticles and incubate for a specified period (e.g., 4 hours).
-
Wash the cells to remove excess nanoparticles and add fresh media.
-
Irradiate the designated wells with an 808 nm laser at a specific power density and duration.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound nanoparticles and laser irradiation as described for the MTT assay.
-
After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for Apoptotic Protein Expression
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with this compound nanoparticles and laser irradiation.
-
Lyse the cells at different time points post-treatment to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensities can be quantified to determine the relative protein expression levels.[12][13][14][15]
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 4. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Near-Infrared-Responsive Cancer Photothermal and Photodynamic Therapy Using Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. Experimental Comparison of Photothermal Conversion Efficiency of Gold Nanotriangle and Nanorod in Laser Induced Thermal Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gold nanoparticle size and shape effects on cellular uptake and intracellular distribution of siRNA nanoconstructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of uptake and distribution of gold nanoparticles in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IR-820: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the near-infrared dye IR-820, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with best practices for chemical waste management. Adherence to these procedures is essential to minimize environmental impact and maintain a safe laboratory environment.
Key Properties and Storage of this compound
A summary of essential quantitative data for this compound is provided in the table below for quick reference. Proper storage is the first step in safe management.
| Property | Value | Source |
| Maximum Excitation Wavelength | 710 nm | [1][2] |
| Maximum Emission Wavelength | 820 nm | [1][2][3] |
| Molecular Weight | 849.47 g/mol | [2] |
| Storage Temperature (Short-term) | 0 - 4 °C (days to weeks) | [2] |
| Storage Temperature (Long-term) | -20 °C (months to years) | [1][2][4] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
Experimental Protocols: Proper Disposal of this compound
The following procedures outline the recommended steps for the safe disposal of this compound waste, categorized by the type of waste stream.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid dye.
-
Liquid Waste: This category comprises solutions containing this compound, including stock solutions, working solutions, and the first rinse of any container that held the dye.[5] Subsequent rinses of containers holding non-highly toxic dyes may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste.[5]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be segregated into a designated sharps container.
2. Waste Collection and Storage:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name: "2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide (B78521) inner salt, sodium salt". The date the waste was first added to the container should also be clearly visible.
-
Containers: Use containers that are chemically compatible and have a secure, sealable lid.[5] For liquid waste, secondary containment should be used to prevent spills.[5]
-
Storage Location: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
3. Waste Treatment and Disposal:
The primary method for the disposal of this compound and other cyanine (B1664457) dyes is through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[5]
-
Neutralization (for unexhausted dye baths): While specific guidance for this compound is not available, general procedures for unexhausted dye baths suggest neutralization.[7] For acidic dye baths, add a weak base like sodium bicarbonate (baking soda) incrementally until a neutral pH is achieved. For basic dye baths, add a weak acid like citric acid.[7] Use pH test strips to verify neutrality. However, this neutralized waste should still be collected for professional disposal.
-
Professional Disposal: Arrange for the collection of your labeled hazardous waste containers by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety data sheets and hazardous waste guidelines.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 8. research.columbia.edu [research.columbia.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IR-820
Essential safety protocols and logistical plans are critical for laboratories utilizing the near-infrared dye IR-820. This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of researchers and the integrity of experimental outcomes. Adherence to these guidelines is paramount for fostering a secure and efficient research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, particularly in its solid, powdered form, a specific set of personal protective equipment is mandatory to minimize exposure risks. The following table summarizes the required PPE, forming the foundation of safe handling practices.
| PPE Category | Specification | Purpose | Citations |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of fine particles of the dye. | |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. | |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent direct skin contact with the dye. | |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Workflow for Safe Handling of this compound
A structured workflow is essential to maintain safety and experimental consistency. The following diagram outlines the key stages for handling this compound, from initial preparation to final disposal.
Detailed Experimental Protocols for Safe Handling
To complement the workflow diagram, the following detailed protocols provide step-by-step guidance for key operational procedures.
Preparation and Weighing of Solid this compound
-
Don all required PPE as specified in the table above. This includes a dust mask, eye protection, gloves, and a lab coat.
-
Perform all weighing and handling of solid this compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Use a dedicated, clean spatula and weighing paper for handling the powdered dye.
-
Carefully transfer the desired amount of this compound to a suitable container for dissolution.
-
Clean any residual powder from the weighing area using a damp cloth or paper towel, and dispose of it as chemical waste.
Dissolution of this compound
-
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1]
-
In a fume hood, add the appropriate solvent to the container with the pre-weighed this compound.
-
Gently swirl or vortex the mixture until the dye is completely dissolved.
-
For in-vivo studies, a common protocol involves freshly mixing powdered this compound with phosphate-buffered saline (PBS) to a final concentration, for example, of 0.2 mM.[2][3]
Storage of this compound Solutions
-
Store stock solutions in tightly sealed containers, protected from light to prevent degradation.
-
For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended.[4]
-
For long-term storage (months to years), store solutions at -20°C or -80°C.[2][3][4] At -80°C, the stock solution can be stable for up to 6 months, while at -20°C, it is stable for about one month.[2][3]
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, sealed waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container. Do not pour this compound solutions down the drain.
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any other information required by your institution's environmental health and safety department.
-
Final Disposal: Dispose of all this compound waste in accordance with your institution's hazardous waste disposal procedures. Contact your institution's environmental health and safety office for specific guidelines.
By strictly adhering to these safety and logistical protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
